3-Phenoxyaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57083. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSYVYFGMFODMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063092 | |
| Record name | Benzenamine, 3-phenoxy- | |
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Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3586-12-7 | |
| Record name | 3-Phenoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Phenoxybenzenamine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenoxyaniline | |
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| Record name | Benzenamine, 3-phenoxy- | |
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| Record name | Benzenamine, 3-phenoxy- | |
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| Record name | 3-phenoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.651 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENOXYBENZENAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K14XXP3GJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 3-Phenoxyaniline: A Technical Guide to Reaction Mechanisms and Protocols
This technical guide provides an in-depth analysis of the primary synthesis routes for 3-phenoxyaniline, a significant chemical intermediate in the development of pharmaceuticals and other advanced materials. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of core reaction mechanisms, experimental protocols, and associated quantitative data. The two principal methods discussed are the Ullmann Condensation and the Buchwald-Hartwig Amination, both of which are cornerstone reactions in modern organic synthesis for the formation of carbon-heteroatom bonds.
Ullmann Condensation for C-O Bond Formation
The Ullmann condensation is a classic and robust method for forming aryl ethers, relying on a copper-catalyzed reaction between an aryl halide and an alcohol or phenol (B47542). In the synthesis of this compound, this typically involves the coupling of a substituted aniline (B41778) with a phenol. The reaction traditionally required harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, modern advancements have introduced soluble copper catalysts and ligands that facilitate the reaction under milder conditions.
Reaction Mechanism
The mechanism of the Ullmann-type reaction for this compound synthesis involves the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide (e.g., 3-bromoaniline). The resulting complex proceeds through reductive elimination to yield the final diaryl ether product, this compound, and regenerate the copper(I) catalyst.
Experimental Protocol
The following protocol details the synthesis of this compound from 3-bromoaniline and phenol using a copper(I) chloride catalyst.[1]
-
Reaction Setup: In an appropriate reaction vessel, combine phenol (12 mmol), 3-bromoaniline (10 mmol), potassium carbonate (K₂CO₃, 20 mmol), 1-butyl-1H-imidazole (5 mmol), and copper(I) chloride (CuCl, 4.5 mmol).
-
Solvent Addition: Add o-xylene (B151617) (10 mL) to the mixture.
-
Inert Atmosphere: Purge the vessel with an inert gas, such as Argon (Ar), to establish an inert atmosphere.
-
Heating: Heat the reaction mixture to 140°C for 20 hours with stirring.
-
Cooling and Filtration: After the reaction period, allow the mixture to cool to room temperature. Filter the mixture to remove solid residues.
-
Work-up: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (B1210297) (PE/EA = 4:1, V/V) as the eluent to obtain pure this compound.
Quantitative Data
The Ullmann condensation method provides a high yield for the synthesis of this compound.
| Reactants | Catalyst/Base System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromoaniline, Phenol | CuCl, K₂CO₃, 1-Butyl-1H-imidazole | o-Xylene | 140 | 20 | 90 | [1] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[2][3] This reaction has become a staple in pharmaceutical and medicinal chemistry due to its broad substrate scope and tolerance for various functional groups.[4] It allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[3][4]
Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex, yielding the desired aryl amine product and regenerating the Pd(0) catalyst.
General Experimental Protocol
The following is a generalized procedure for the Buchwald-Hartwig amination.[5][6] Specific conditions may vary depending on the substrates and catalyst system used.
-
Reaction Setup: In an oven-dried reaction tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene (B28343) or 1,4-dioxane, 1.0 mL) via syringe.
-
Inert Atmosphere: Seal the reaction tube and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Heating and Monitoring: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the progress of the reaction by a suitable method such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Cooling and Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Extraction and Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to yield the desired phenoxyaniline (B8288346) derivative.
General Experimental Workflow
The synthesis of this compound, whether by Ullmann condensation or Buchwald-Hartwig amination, follows a general laboratory workflow. This process includes careful setup under controlled conditions, monitoring of the reaction progress, and a multi-step work-up and purification procedure to isolate the final product.
References
An In-Depth Technical Guide to the Ullmann Condensation for 3-Phenoxyaniline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ullmann condensation is a cornerstone of carbon-heteroatom bond formation in organic synthesis, providing a powerful method for the creation of diaryl ethers. This technical guide offers a comprehensive overview of the application of the Ullmann condensation for the synthesis of 3-phenoxyaniline, a valuable building block in medicinal chemistry and materials science. This document details the reaction mechanism, explores various catalytic systems, presents comparative quantitative data, and provides detailed experimental protocols. Furthermore, visual diagrams generated using Graphviz are included to illustrate key concepts and workflows, adhering to stringent design specifications for clarity and accessibility.
Introduction to the Ullmann Condensation
The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a copper-catalyzed reaction between an aryl halide and a phenol (B47542) to form a diaryl ether.[1] Traditionally, the reaction required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder or copper salts.[2] However, significant advancements in recent decades, particularly the development of sophisticated ligand systems, have enabled the Ullmann condensation to proceed under much milder conditions with improved yields and broader substrate scope.[3]
The synthesis of this compound, a key intermediate in the development of pharmaceuticals and other advanced materials, can be efficiently achieved through the Ullmann condensation. This guide will explore the two primary synthetic routes: the coupling of 3-bromoaniline (B18343) with phenol and the reaction of 3-aminophenol (B1664112) with an aryl halide.
Reaction Mechanism
The precise mechanism of the Ullmann condensation for diaryl ether synthesis has been the subject of extensive research. The currently accepted pathway involves a Cu(I)/Cu(III) catalytic cycle, particularly in the presence of accelerating ligands.[4]
The reaction is initiated by the formation of a copper(I) phenoxide species from the reaction of a Cu(I) salt with the phenol in the presence of a base. This copper phenoxide then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. Finally, reductive elimination from this intermediate yields the desired diaryl ether and regenerates the active Cu(I) catalyst, thus completing the catalytic cycle.[4] Ligands, such as diamines or amino acids, play a crucial role in stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps, thereby lowering the activation energy of the reaction and allowing for milder conditions.[3]
Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.
Comparative Analysis of Synthetic Routes and Conditions
The synthesis of this compound via the Ullmann condensation can be approached from two primary directions, each with its own set of optimized conditions. The choice of reactants, catalyst, ligand, base, and solvent significantly impacts the reaction efficiency and yield.
Route A: 3-Bromoaniline and Phenol Route B: 3-Aminophenol and Aryl Halide
| Route | Aryl Halide | Phenolic Compound | Copper Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| A | 3-Bromoaniline | Phenol | CuCl | 1-Butylimidazole | K₂CO₃ | o-Xylene (B151617) | 140 | 20 | 90 | [4] |
| B | Bromobenzene (B47551) | 3-Aminophenol | CuI | Picolinic Acid | K₃PO₄ | DMF | 110 | 24 | Moderate to Good | [5] |
| B | Iodobenzene | 3-Aminophenol | CuI | 1,10-Phenanthroline | K₂CO₃ | Pyridine | 120 | 18 | Good | General Ullmann Conditions |
Note: "Moderate to Good" and "Good" yields are qualitative descriptors from the literature where specific percentages were not provided for this exact substrate combination but were inferred from similar reactions.
Detailed Experimental Protocols
Synthesis of this compound from 3-Bromoaniline and Phenol[4]
Materials:
-
3-Bromoaniline (10 mmol)
-
Phenol (12 mmol)
-
Copper(I) chloride (CuCl, 4.5 mmol)
-
1-Butylimidazole (5 mmol)
-
Potassium carbonate (K₂CO₃, 20 mmol)
-
o-Xylene (10 mL)
-
Argon atmosphere
Procedure:
-
To a reaction vessel, add 3-bromoaniline, phenol, copper(I) chloride, 1-butylimidazole, and potassium carbonate.
-
Add o-xylene to the mixture.
-
Purge the vessel with argon and maintain an inert atmosphere.
-
Heat the reaction mixture to 140°C and stir for 20 hours.
-
After 20 hours, cool the mixture to room temperature.
-
Filter the mixture to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: petroleum ether/ethyl acetate (B1210297) = 4:1, v/v) to obtain this compound.
Yield: 90%
General Protocol for the Synthesis of this compound from 3-Aminophenol and Bromobenzene (Based on[5])
Materials:
-
3-Aminophenol (10 mmol)
-
Bromobenzene (12 mmol)
-
Copper(I) iodide (CuI, 1 mmol)
-
Picolinic acid (2 mmol)
-
Potassium phosphate (B84403) (K₃PO₄, 20 mmol)
-
N,N-Dimethylformamide (DMF, 20 mL)
-
Argon atmosphere
Procedure:
-
In a reaction flask, combine 3-aminophenol, copper(I) iodide, picolinic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon.
-
Add bromobenzene and N,N-dimethylformamide via syringe.
-
Heat the reaction mixture to 110°C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
Experimental Workflow
The general workflow for the synthesis of this compound via the Ullmann condensation involves several key stages, from reaction setup to product purification and analysis.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The Ullmann condensation remains a highly relevant and powerful tool for the synthesis of diaryl ethers such as this compound. The evolution of this reaction, driven by the development of effective ligand systems, has transformed it into a versatile and accessible method for academic and industrial chemists. By understanding the reaction mechanism, carefully selecting the appropriate starting materials and conditions, and following robust experimental protocols, researchers can efficiently synthesize this compound and its derivatives for a wide range of applications in drug discovery and materials science. This guide provides a solid foundation for the practical application of this classic and enduring chemical transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Buchwald-Hartwig Amination for the Synthesis of 3-Phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Buchwald-Hartwig amination for the synthesis of 3-phenoxyaniline, a valuable intermediate in the development of pharmaceuticals and functional materials. This document details the reaction mechanism, offers specific experimental protocols, and presents quantitative data to facilitate the practical application of this pivotal cross-coupling reaction.
Introduction to Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide or pseudohalide and an amine.[1] Developed in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction has become an indispensable tool in modern organic synthesis.[2] Its broad substrate scope, functional group tolerance, and relatively mild reaction conditions have made it a superior alternative to traditional methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution.[1]
The synthesis of aryl amines is of paramount importance in the pharmaceutical and materials science industries due to their prevalence in biologically active molecules and organic electronic materials.[3] this compound, in particular, serves as a key building block for a variety of more complex molecules.
The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[1][4]
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.[5]
-
Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1]
A crucial aspect of a successful Buchwald-Hartwig amination is the choice of a suitable phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle, particularly the reductive elimination.[6]
Experimental Protocols for this compound Synthesis
Palladium-Catalyzed Synthesis of this compound (Representative Protocol)
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene (B28343)
-
Nitrogen or Argon gas
-
Standard oven-dried laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 equiv.), phenol (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).[3]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.[3]
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.).[3] Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous toluene via syringe to the reaction flask to achieve a concentration of 0.1-0.5 M with respect to the 3-bromoaniline.[3]
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.
Data Presentation
The following table summarizes reaction conditions for the synthesis of this compound and related diarylamines via cross-coupling reactions. It includes a copper-catalyzed method for direct comparison.
| Entry | Aryl Halide/Pseudohalide | Amine/Phenol | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromoaniline | Phenol | CuCl (45) | 1-Butylimidazole (50) | K₂CO₃ (2.0) | o-Xylene | 140 | 20 | 90 | [7] |
| 2 | Aryl Bromide | Aniline | Pd(OAc)₂ (1-5) | XPhos, SPhos, BINAP | NaOtBu (1.2-1.5) | Toluene | 80-110 | 2-24 | Moderate to Excellent | [4] |
| 3 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94 | |
| 4 | Aryl Bromide | 3-[4-(Benzyloxy)phenyl]aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100-110 | N/A | N/A | [3] |
Note: Data in entries 2 and 4 are representative conditions for similar diarylamine syntheses and should be optimized for the specific synthesis of this compound.
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of this compound and other diarylamines. The reaction's success is highly dependent on the careful selection of catalyst, ligand, base, and solvent. The provided representative protocol and comparative data serve as a valuable starting point for researchers and drug development professionals in the synthesis of this important chemical intermediate. Further optimization of the reaction conditions is recommended to achieve the highest possible yields for the specific desired transformation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. youtube.com [youtube.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Analysis of 3-Phenoxyaniline Derivatives: A Technical Guide
Abstract: This technical guide offers a comprehensive overview of the spectroscopic methods employed in the characterization of 3-phenoxyaniline and its derivatives, a class of compounds with significant interest in drug discovery and materials science. The guide is tailored for researchers, scientists, and drug development professionals, providing in-depth discussions on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) techniques. Detailed experimental protocols, structured data summaries, and visual diagrams of experimental workflows and relevant signaling pathways are presented to facilitate a thorough understanding of the structural and electronic properties of these molecules.
Introduction to this compound and its Derivatives
This compound and its derivatives are a class of diaryl ether compounds that serve as a versatile scaffold in medicinal chemistry.[1] The core structure consists of a phenyl ring linked to an aniline (B41778) moiety via an ether bond. This arrangement allows for a wide range of substitutions on both aromatic rings, enabling the fine-tuning of the molecule's electronic, steric, and pharmacokinetic properties.[1] The chemical stability of the diaryl ether linkage further enhances its appeal as a building block in the synthesis of complex molecules.[1]
Historically, the synthesis of phenoxyaniline (B8288346) compounds has evolved from classical Ullmann-type coupling reactions to more modern cross-coupling methodologies.[1] In recent years, these derivatives have emerged as potent inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer and inflammation.[1] Their applications also extend to the agrochemical and material science industries.[1]
Spectroscopic Characterization Techniques
The elucidation and confirmation of the structure of this compound derivatives rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, functional groups, and electronic environment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to characterize this compound derivatives.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectra of this compound derivatives typically show distinct signals for the aromatic protons on both the phenoxy and aniline rings. The chemical shifts and splitting patterns of these protons are influenced by the nature and position of substituents.
¹³C NMR (Carbon-13 NMR): ¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment. For this compound derivatives, distinct signals are observed for the carbons in the aromatic rings and any substituent groups.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the this compound derivative for ¹H NMR or 50-100 mg for ¹³C NMR.[2]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[3]
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm.[3]
-
If required, add an internal standard such as tetramethylsilane (B1202638) (TMS).[4]
-
Cap the NMR tube securely.[3]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[3]
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[3]
-
Tune the probe to the appropriate nucleus (¹H or ¹³C).[3]
-
Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.[3]
-
Acquire the NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound derivatives, characteristic absorption bands can be observed for the N-H bonds of the amine group, the C-O-C ether linkage, and the aromatic C-H and C=C bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
For solid samples, place a small amount of the powdered this compound derivative directly onto the ATR crystal.[5]
-
Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[6]
-
For liquid samples, place a single drop onto the center of the crystal.[5]
-
-
Instrument Setup and Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place the sample on the crystal as described above.
-
Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound derivatives typically involves π→π* transitions within the aromatic rings. The wavelength of maximum absorbance (λmax) can be influenced by the substitution pattern on the aromatic rings and the solvent used.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Use a matched pair of quartz cuvettes for the sample and a reference (blank).
-
Fill the reference cuvette with the pure solvent.[7]
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
-
Instrument Setup and Data Acquisition:
-
Place the reference cuvette in the spectrophotometer and measure the baseline.
-
Replace the reference cuvette with the sample cuvette.
-
Scan the desired wavelength range (e.g., 200-800 nm) and record the absorption spectrum.
-
-
Data Analysis:
-
The resulting spectrum is a plot of absorbance versus wavelength.
-
Determine the wavelength(s) of maximum absorbance (λmax).
-
The Beer-Lambert law can be used to determine the concentration of the sample if the molar absorptivity is known.[8]
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of organic molecules like this compound derivatives.
Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture with water.[9]
-
The sample should be free of non-volatile salts and buffers, which can interfere with ionization.[10]
-
Filter the sample solution if any particulate matter is present.[9]
-
Transfer the solution to an appropriate vial for introduction into the mass spectrometer.[9]
-
-
Instrument Setup and Data Acquisition:
-
The sample solution is introduced into the ESI source, where it is nebulized and ionized.
-
The generated ions are then transferred into the mass analyzer.
-
Set the mass spectrometer to scan over a relevant mass-to-charge (m/z) range.
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the analyte.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern, if present, to gain structural information.
-
Data Presentation and Interpretation
The spectroscopic data for a series of this compound derivatives are summarized in the following tables to facilitate comparison and structure-activity relationship (SAR) studies.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected Aniline Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
| Diphenylamine | 7.25 (t, J = 7.0 Hz, 4H), 7.07 (d, J = 7.7 Hz, 4H), 6.92 (t, J = 7.3 Hz, 2H) | 142.9, 129.1, 120.8, 117.6 | [11] |
| 4-Methoxy-N-phenylaniline | 7.19 (dd, J = 8.4, 7.4 Hz, 2H), 7.05 (d, J = 8.1 Hz, 2H), 6.88 (d, J = 7.9 Hz, 2H), 6.86–6.77 (m, 3H), 5.49 (br s, 1H, NH), 3.79 (s, 3H) | 155.2, 145.0, 135.7, 129.2, 122.1, 119.5, 115.7, 114.6, 55.7 | [11] |
| 4-Chloro-N-phenylaniline | 7.25 (t, J = 7.6 Hz, 2H), 7.19 (d, J = 8.4 Hz, 2H), 7.03 (d, J = 8.5 Hz, 2H), 6.97 (d, J = 8.7 Hz, 2H), 6.94 (t, J = 7.3 Hz, 1H) | 142.5, 141.7, 129.2, 129.1, 125.3, 121.4, 118.7, 118.0 | [11] |
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3430, 3350 |
| Aromatic C-H Stretch | 3050 |
| Aromatic C=C Stretch | 1620, 1580 |
| C-O-C Stretch (ether) | 1240 |
| Aromatic C-H Bend | 870, 750 |
Note: Data is typical for phenoxyanilines and may vary with substitution.
Table 3: UV-Vis Absorption Maxima (λmax) for Aniline and its Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| Aniline | Acidic Mobile Phase | ~254, ~280 | [12] |
| Aniline Intercalated Clay | NMP | 340-355 (n-π) | [13] |
| Di-aniline | - | ~293 (π→π) | [14] |
Table 4: Mass Spectrometry Data for Selected Aniline Derivatives
| Compound | Ionization Mode | m/z (M⁺) | Reference |
| This compound | GC-MS | 185 | [15] |
| Diphenylamine | ESI | 168 ([M-H]⁻) | [11] |
| 4-Methoxy-N-phenylaniline | ESI | 199 ([M+H]⁺) | [11] |
| 4-Chloro-N-phenylaniline | ESI | 204 ([M+H]⁺) | [11] |
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a general experimental workflow for spectroscopic analysis and a relevant signaling pathway where this compound derivatives have shown activity.
Applications in Drug Development
The spectroscopic characterization of this compound derivatives is crucial for their development as therapeutic agents. These techniques are essential for:
-
Structure Confirmation: Ensuring that the synthesized compound has the intended chemical structure.
-
Purity Assessment: Identifying and quantifying any impurities that may be present.
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective drug candidates. For instance, a series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent inhibitors of MEK, a key kinase in the MAPK/ERK signaling pathway.[16]
-
Metabolic Studies: Identifying the metabolites of a drug candidate by analyzing their mass spectra and NMR data.
Conclusion
Spectroscopic analysis is an indispensable component of the research and development of this compound derivatives. NMR, IR, UV-Vis, and Mass Spectrometry provide a complementary suite of tools for the comprehensive characterization of these versatile molecules. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists working in the field of drug discovery and development, facilitating the efficient and accurate analysis of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. books-library.website [books-library.website]
- 5. agilent.com [agilent.com]
- 6. mmrc.caltech.edu [mmrc.caltech.edu]
- 7. ossila.com [ossila.com]
- 8. scribd.com [scribd.com]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. rsc.org [rsc.org]
- 12. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenoxyaniline, a key aromatic amine, serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structure, combining a phenoxy group and an aniline (B41778) moiety, imparts a distinct set of chemical properties and reactivity patterns. This guide provides a comprehensive overview of the core chemical characteristics of this compound, detailed experimental protocols for its key reactions, and an exploration of its relevance in drug discovery, including its role as a scaffold for kinase inhibitors.
Chemical and Physical Properties
This compound is a solid at room temperature, with properties that are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic applications.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₁NO | [1][2] |
| Molecular Weight | 185.22 g/mol | [1] |
| CAS Number | 3586-12-7 | [1][2] |
| Appearance | White to cream or pale yellow to pale brown crystals, powder, or fused solid | [3] |
| Melting Point | 32.0-44 °C | [3][4] |
| Boiling Point | 329-330 °C | [4] |
| Solubility | Slightly soluble in water | [5] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data and Interpretation | Reference(s) |
| ¹H NMR | The proton NMR spectrum shows characteristic signals for the aromatic protons of both the aniline and phenoxy rings. | [6][7][8] |
| ¹³C NMR | The carbon NMR spectrum displays distinct resonances for the twelve carbon atoms, with chemical shifts influenced by the amino and phenoxy substituents. | [6][9][10][11] |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, and C-O-C stretching of the ether linkage. | [6][12][13] |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. | [6][14][15] |
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is primarily governed by the nucleophilic amino group and the electron-rich aromatic rings. This allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
Acylation
The primary amino group of this compound readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional groups.
Experimental Protocol: Acylation of this compound with Acetyl Chloride
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Base Addition: Add a base, such as triethylamine (B128534) (1.2 eq) or pyridine, to the solution to neutralize the HCl generated during the reaction.
-
Acylation: Cool the mixture in an ice bath and add acetyl chloride (1.1 eq) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield N-(3-phenoxyphenyl)acetamide.[16]
Alkylation
N-alkylation of this compound can be achieved using various alkylating agents, such as alkyl halides or sulfates. The degree of alkylation (mono- or di-alkylation) can be controlled by the reaction conditions and the stoichiometry of the reagents.
Experimental Protocol: N-Alkylation of this compound with Ethyl Iodide
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), ethyl iodide (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Heating: Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain N-ethyl-3-phenoxyaniline.[17][18]
Diazotization and Azo Coupling
As a primary aromatic amine, this compound can be diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This highly reactive intermediate can then undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to produce intensely colored azo dyes.
Experimental Protocol: Diazotization of this compound and Coupling with β-Naphthol
-
Diazotization:
-
Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (1.0 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 15-20 minutes to ensure complete formation of the diazonium salt.[2][19][20]
-
-
Coupling:
-
In a separate beaker, dissolve β-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring. A colored precipitate of the azo dye will form immediately.[2][19][20]
-
-
Isolation and Purification:
-
Continue stirring the mixture in the ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to obtain the purified product.
-
Role in Drug Discovery and Signaling Pathways
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active molecules. Notably, derivatives of this compound have been identified as potent inhibitors of key signaling pathways implicated in cancer and other diseases.
Inhibition of the MEK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][21] Aberrant activation of this pathway is a common feature in many cancers. This compound derivatives have been developed as inhibitors of MEK (Mitogen-activated protein kinase kinase), a central kinase in this pathway. By blocking MEK, these compounds can prevent the phosphorylation and activation of ERK (Extracellular signal-regulated kinase), thereby inhibiting downstream signaling and suppressing tumor growth.
Inhibition of the PDGFR Signaling Pathway
Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a crucial role in cell growth, proliferation, and migration.[22][23] Dysregulation of PDGFR signaling is associated with various cancers and fibrotic diseases. Certain this compound derivatives have shown inhibitory activity against PDGFR. These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways.
Conclusion
This compound is a valuable and versatile molecule with a rich chemistry that has significant implications for drug discovery and materials science. Its chemical properties, characterized by the interplay of the amino and phenoxy functionalities, allow for a wide range of synthetic modifications. The ability of its derivatives to modulate key signaling pathways, such as the MEK/ERK and PDGFR cascades, highlights its importance as a scaffold for the development of targeted therapies. This guide serves as a foundational resource for researchers and scientists working with this compound, providing essential data and methodologies to facilitate its application in their research endeavors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 11. This compound(3586-12-7) IR Spectrum [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. PubChemLite - this compound (C12H11NO) [pubchemlite.lcsb.uni.lu]
- 14. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. thalesnano.com [thalesnano.com]
- 17. EP0353130A1 - Process for the preparation of N-allyl and N-alkyl anilines catalysed by iodides - Google Patents [patents.google.com]
- 18. scribd.com [scribd.com]
- 19. biotechjournal.in [biotechjournal.in]
- 20. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sinobiological.com [sinobiological.com]
- 22. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sinobiological.com [sinobiological.com]
3-Phenoxyaniline: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenoxyaniline is a key aromatic building block widely employed in the landscape of organic synthesis. Its unique structural motif, featuring a diaryl ether linkage with a reactive aniline (B41778) functionality, provides a versatile scaffold for the construction of complex molecules with significant applications in medicinal chemistry and materials science. The presence of the amine group allows for a diverse range of chemical transformations, including N-arylation, acylation, and participation in various coupling reactions, making it an invaluable tool for the synthesis of novel therapeutic agents and high-performance polymers.[1] This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound, complete with detailed experimental protocols and data to facilitate its use in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO | [2] |
| Molecular Weight | 185.22 g/mol | [2] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 41-44 °C | Sigma-Aldrich |
| Boiling Point | 329-330 °C | Sigma-Aldrich |
| CAS Number | 3586-12-7 | [2] |
| SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)N | [2] |
| InChI | InChI=1S/C12H11NO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H,13H2 | [2] |
Core Synthetic Transformations
The reactivity of the aniline moiety in this compound allows for a variety of important synthetic transformations, primarily focusing on the formation of new carbon-nitrogen and carbon-oxygen bonds.
N-Arylation Reactions
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds and is highly applicable to the N-arylation of this compound.[3][4] The reaction typically involves the coupling of an aryl halide or triflate with the aniline in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[5]
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation, provides an alternative route for N-arylation, particularly with activated aryl halides.[6] Modern protocols often utilize ligands to facilitate the reaction under milder conditions.
Acylation Reactions
The amino group of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding amides. This reaction is fundamental for introducing a wide range of functional groups and extending the molecular framework.
Experimental Protocols
Synthesis of 2-Chloro-N-(3-phenoxyphenyl)acetamide
This protocol describes the acylation of this compound with chloroacetyl chloride, a common step in the synthesis of more complex molecules.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM), dry
-
Water
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a well-stirred solution of this compound (1.0 eq) and K₂CO₃ (3.6 eq) in dry DCM, add chloroacetyl chloride (1.2 eq) dropwise at 0 °C.[7]
-
Stir the mixture for 4-6 hours at room temperature.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, evaporate the excess DCM using a rotary evaporator.[7]
-
Wash the resulting solid with an excess of water.[7]
-
Recrystallize the crude product from a hexane/ethyl acetate mixture to yield 2-chloro-N-(3-phenoxyphenyl)acetamide.[7]
Expected Yield: While a specific yield for the 3-phenoxy derivative is not provided in the searched literature, similar reactions with other anilines suggest yields can range from moderate to high (e.g., 70-80%).[2][3]
Characterization Data (for analogous compounds):
-
IR (cm⁻¹): ~3380 (N-H stretch), ~1670 (C=O stretch), ~775 (C-Cl stretch).[2]
-
¹H NMR: Signals corresponding to the aromatic protons of both phenyl rings and the methylene (B1212753) protons of the chloroacetyl group are expected.
-
Mass Spectrum: A molecular ion peak corresponding to the mass of the product is expected.[2]
General Protocol for Buchwald-Hartwig Amination of this compound
This general procedure can be adapted for the coupling of this compound with various aryl halides.
Materials:
-
This compound (1.5 eq)
-
Aryl bromide (1.0 eq)
-
Cesium carbonate (Cs₂CO₃) (10 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
BINAP (0.08 eq)
-
Toluene
Procedure:
-
In a reaction vessel, combine the aryl bromide, this compound, Cs₂CO₃, Pd(OAc)₂, and BINAP in toluene.[8]
-
Degas the mixture and stir at 110 °C for 8 hours under a nitrogen atmosphere.[8]
-
After cooling, filter the reaction mixture through Celite.[8]
-
Concentrate the filtrate and purify the residue by silica (B1680970) gel column chromatography to obtain the desired N-aryl-3-phenoxyaniline.[8]
Quantitative Data for a Representative Buchwald-Hartwig Amination:
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | This compound (hypothetical) | Pd(OAc)₂/XPhos | NaOtBu | Toluene | 100-110 | 12-24 | >80 (expected) | [5] |
| 4-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 110 | 12 | 95 | [9] |
General Protocol for Ullmann Condensation of this compound
This procedure outlines a general method for the copper-catalyzed N-arylation of this compound.
Materials:
-
This compound
-
Aryl iodide or bromide
-
Copper(I) iodide (CuI)
-
N-methylglycine or L-proline
-
Potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Combine the aryl halide, this compound, CuI, the ligand (N-methylglycine or L-proline), and the base in DMSO.
-
Heat the reaction mixture at a temperature ranging from 40-90 °C.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Quantitative Data for a Representative Ullmann Condensation:
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene | Diphenylamine | Cu powder | - | Neat | 350 | 50-90 (conversion) | [10] |
| Aryl Iodides/Bromides | Various Amines | CuI/L-proline | K₂CO₃/K₃PO₄ | DMSO | 40-90 | Good to excellent | [11] |
Applications in Drug Discovery and Development
The this compound scaffold is a prominent feature in a variety of biologically active molecules, demonstrating its importance in the development of novel therapeutics.
Inhibition of the Ras/Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[12] Dysregulation of this pathway is a hallmark of many cancers. Phenoxyaniline (B8288346) derivatives have been identified as scaffolds for the development of potent MEK inhibitors, such as PD0325901.[13] These inhibitors typically bind to the allosteric pocket of MEK, preventing its phosphorylation and subsequent activation of ERK.
Caption: The Ras/Raf/MEK/ERK signaling pathway and the point of inhibition by this compound-based MEK inhibitors.
Modulation of the Na⁺/Ca²⁺ Exchanger (NCX)
The Na⁺/Ca²⁺ exchanger is a crucial membrane protein involved in maintaining calcium homeostasis in cells.[7][14] Its dysregulation is implicated in various cardiovascular diseases. Phenoxyaniline derivatives have been investigated as inhibitors of the Na⁺/Ca²⁺ exchanger, offering a potential therapeutic strategy for these conditions.[10][15] These inhibitors can modulate the flow of calcium ions, thereby influencing cellular processes dependent on calcium signaling.
Caption: The modes of action of the Na⁺/Ca²⁺ exchanger and its inhibition by phenoxyaniline derivatives.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique structural features and the reactivity of its aniline group provide access to a wide array of complex molecules with significant potential in medicinal chemistry and materials science. The ability to readily participate in key bond-forming reactions such as Buchwald-Hartwig amination, Ullmann condensation, and various acylation reactions underscores its utility. As demonstrated, derivatives of this compound have shown promise as modulators of critical biological pathways, highlighting the continued importance of this scaffold in the discovery and development of new therapeutic agents. This guide provides a foundational understanding and practical protocols to encourage the further exploration and application of this compound in innovative synthetic endeavors.
References
- 1. 2-Chloro-N-phenylacetamide synthesis - chemicalbook [chemicalbook.com]
- 2. ijpsr.info [ijpsr.info]
- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. people.umass.edu [people.umass.edu]
- 12. benchchem.com [benchchem.com]
- 13. apexbt.com [apexbt.com]
- 14. media.neliti.com [media.neliti.com]
- 15. researchgate.net [researchgate.net]
3-Phenoxyaniline CAS number and physical properties
An In-depth Technical Guide to 3-Phenoxyaniline
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of this compound, covering its fundamental chemical properties, synthesis protocols, and its role in therapeutic research.
Core Chemical Identity
CAS Number: 3586-12-7[1][2][3][4][5]
IUPAC Name: this compound[4][6]
Synonyms: m-Phenoxyaniline, 3-Aminophenyl phenyl ether[1][2]
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized in the table below, providing essential data for laboratory and research applications.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₁₁NO | [1][3][4][5] |
| Molecular Weight | 185.22 g/mol | [1][2][3] |
| Appearance | White to cream or pale yellow to pale brown solid, which can be in the form of crystals, powder, crystalline powder, or a fused solid. | [2][5] |
| Melting Point | 32.0-44 °C | [2][4][5] |
| Boiling Point | 329-330 °C | [2] |
| Solubility | Slightly soluble in water. | [7] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the Ullmann condensation reaction.
Synthesis of this compound from 3-Bromoaniline (B18343) and Phenol
This protocol details a copper-catalyzed Ullmann condensation for the synthesis of this compound.
Materials:
-
Phenol (12 mmol)
-
3-Bromoaniline (10 mmol)
-
Potassium Carbonate (K₂CO₃) (20 mmol)
-
1-butyl-1H-imidazole (5 mmol)
-
Copper(I) Chloride (CuCl) (4.5 mmol)
-
o-xylene (B151617) (10 mL)
-
Argon (Ar) atmosphere
-
Petroleum Ether (PE)
-
Ethyl Acetate (EA)
Procedure:
-
Under an Argon atmosphere, add Phenol (12 mmol), 3-bromoaniline (10 mmol), K₂CO₃ (20 mmol), 1-butyl-1H-imidazole (5 mmol), and CuCl (4.5 mmol) to o-xylene (10 mL) in a reaction vessel.[3]
-
Heat the mixture to 140 °C for 20 hours.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.[3]
-
Filter the mixture to remove solid residues.[3]
-
Concentrate the filtrate under reduced pressure.[3]
-
Purify the resulting crude product by column chromatography using a solvent system of Petroleum Ether/Ethyl Acetate (4:1, v/v) to yield this compound.[3]
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Development
This compound serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutic agents.
HIV-1 Entry Inhibition
Derivatives of this compound have been investigated as potential inhibitors of the interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the host cell receptor CD4.[7][8] This interaction is a critical step in the viral entry process, making it an attractive target for antiretroviral therapy.
Caption: Logical relationship of this compound derivatives in HIV-1 entry inhibition.
Anticancer Research
Furthermore, various phenoxyaniline (B8288346) derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines, indicating their potential as scaffolds for the development of new anticancer agents.[9] The specific signaling pathways targeted by these compounds are an active area of research.
References
- 1. chemscene.com [chemscene.com]
- 2. 3-苯氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. A17495.14 [thermofisher.com]
- 6. This compound | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Molecular Structure and Bonding of 3-Phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical properties of 3-phenoxyaniline. It includes detailed experimental protocols for its synthesis and characterization, and explores its relevance in drug discovery, particularly as a scaffold for HIV-1 entry inhibitors.
Molecular Structure and Bonding
This compound (C₁₂H₁₁NO) is an aromatic organic compound featuring a phenyl group linked to an aniline (B41778) moiety through an ether linkage at the meta position.[1][2][3] This seemingly simple structure gives rise to a unique combination of electronic and conformational properties that are of significant interest in medicinal chemistry and materials science.
The molecular structure is characterized by the spatial arrangement of its constituent atoms and the nature of the chemical bonds between them. While a definitive crystal structure from the Cambridge Crystallographic Data Centre (CCDC) is not publicly available, computational chemistry methods can provide valuable insights into its geometry. Based on density functional theory (DFT) calculations and standard bond lengths and angles for analogous aromatic systems, the key structural parameters can be estimated.
The molecule consists of two phenyl rings connected by an oxygen atom. The aniline ring is substituted with an amino group (-NH₂) at position 3 relative to the phenoxy group. The ether linkage introduces a degree of conformational flexibility, allowing for rotation around the C-O bonds. This flexibility is a crucial determinant of its interaction with biological targets.
dot
Caption: 2D representation of the this compound molecular structure.
Tabulated Molecular Properties and Bonding Data
The following tables summarize key molecular properties and predicted bonding parameters for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO | [1][2][3] |
| Molecular Weight | 185.22 g/mol | [2][3] |
| IUPAC Name | This compound | [1] |
| SMILES | Nc1cccc(Oc2ccccc2)c1 | [2] |
| InChIKey | UCSYVYFGMFODMY-UHFFFAOYSA-N | [1][4] |
| Bond | Predicted Bond Length (Å) | Bond | Predicted Bond Angle (°) |
| C-C (aromatic) | 1.39 - 1.40 | C-C-C (aromatic) | 119 - 121 |
| C-N | 1.40 | C-N-H | 112 |
| N-H | 1.01 | H-N-H | 109 |
| C-O (aryl ether) | 1.36 | C-O-C | 118 |
| C-H (aromatic) | 1.09 | C-C-H (aromatic) | 119 - 121 |
| Note: Predicted bond lengths and angles are based on computational modeling (e.g., DFT) and standard values for similar chemical environments. |
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the carbon-hydrogen framework of this compound.
| ¹H NMR | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 6.5 - 7.5 | Multiplet | 9H |
| Amine Protons | 3.5 - 4.5 (broad) | Singlet | 2H |
| ¹³C NMR | Typical Chemical Shift (δ, ppm) |
| Aromatic C-N | 145 - 150 |
| Aromatic C-O | 155 - 160 |
| Aromatic C-H | 110 - 130 |
| Aromatic C (quaternary) | 130 - 140 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Typical Absorption Frequency (cm⁻¹) |
| N-H (amine) | Stretching | 3300 - 3500 (two bands for primary amine) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O (aryl ether) | Asymmetric Stretching | 1200 - 1250 |
| C-N (aromatic amine) | Stretching | 1250 - 1350 |
| N-H (amine) | Bending | 1580 - 1650 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound is expected at m/z 185.[1]
| Fragment Ion (m/z) | Possible Structure/Loss |
| 185 | Molecular Ion [M]⁺ |
| 156 | [M - NH₃]⁺ or [M - CHO]⁺ |
| 92 | [C₆H₅NH]⁺ |
| 77 | [C₆H₅]⁺ |
| 65 | [C₅H₅]⁺ |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the Ullmann condensation and Buchwald-Hartwig amination being the most common. These reactions involve the formation of the key C-O or C-N bond.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms a diaryl ether from an aryl halide and a phenol.[5]
Reaction: 3-Aminophenol (B1664112) + Bromobenzene (B47551) → this compound
dot
Caption: Experimental workflow for the synthesis of this compound via Ullmann condensation.
Detailed Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-aminophenol (1.0 eq), bromobenzene (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Reaction: Heat the reaction mixture to 150 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Relevance in Drug Discovery: HIV-1 Entry Inhibition
Derivatives of this compound have emerged as promising scaffolds in the development of small-molecule inhibitors of HIV-1 entry.[6] These compounds can interfere with the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell receptor CD4, a critical step in the viral lifecycle.[7][8][9][10]
References
- 1. This compound | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-苯氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound(3586-12-7) IR Spectrum [m.chemicalbook.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HIV - Wikipedia [en.wikipedia.org]
A Technical Guide to the Research and Applications of 3-Phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenoxyaniline, a key diaryl ether, has emerged as a versatile scaffold in medicinal chemistry and materials science. Its unique structural features allow for diverse chemical modifications, leading to the development of potent inhibitors of critical signaling pathways implicated in cancer and other diseases. This technical guide provides a comprehensive review of this compound research, focusing on its synthesis, biological activities, and the structure-activity relationships of its derivatives. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate further research and development in this promising area.
Introduction
This compound (CAS No: 3586-12-7) is an aromatic amine with a molecular formula of C₁₂H₁₁NO.[1][2] Its structure, featuring a phenoxy group at the meta-position of the aniline (B41778) ring, provides a unique three-dimensional conformation that is amenable to the design of targeted therapeutic agents. The diaryl ether linkage offers a balance of rigidity and conformational flexibility, making it an attractive scaffold for interaction with various biological targets.
Historically, the synthesis of phenoxyaniline (B8288346) derivatives relied on classical methods like the Ullmann condensation. However, the advent of modern cross-coupling reactions, such as the Buchwald-Hartwig amination, has significantly expanded the synthetic accessibility and diversity of these compounds. This has led to the discovery of this compound derivatives with potent inhibitory activity against key enzymes in oncogenic signaling pathways, including Mitogen-activated protein kinase kinase (MEK) and Platelet-Derived Growth Factor Receptor (PDGFR). Furthermore, understanding the interaction of these compounds with metabolic enzymes like Cytochrome P450 2B (CYP2B) is crucial for their development as safe and effective drugs.
This guide will delve into the synthesis, quantitative structure-activity relationships (QSAR), and detailed experimental methodologies related to this compound research, providing a valuable resource for professionals in drug discovery and development.
Synthesis of this compound and its Derivatives
The construction of the this compound core and its derivatives primarily involves the formation of the diaryl ether or the C-N bond. The two most prominent methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. It typically involves the coupling of a phenol (B47542) with an aryl halide at elevated temperatures.
Experimental Protocol: Synthesis of this compound via Ullmann Condensation
-
Reactants: Phenol (12 mmol), 3-bromoaniline (B18343) (10 mmol), Potassium Carbonate (K₂CO₃, 20 mmol), 1-butyl-1H-imidazole (5 mmol), and Copper(I) Chloride (CuCl, 4.5 mmol).[3]
-
Solvent: o-xylene (B151617) (10 mL).[3]
-
Procedure:
-
To a reaction vessel under an argon atmosphere, add phenol, 3-bromoaniline, K₂CO₃, 1-butyl-1H-imidazole, and CuCl to o-xylene.[3]
-
Heat the reaction mixture to 140°C for 20 hours.[3]
-
After cooling to room temperature, filter the mixture.[3]
-
Concentrate the filtrate under reduced pressure.[3]
-
Purify the residue by column chromatography (PE/EA = 4:1, V/V) to yield this compound. A yield of 90% has been reported for a similar reaction.[3]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. It offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation.
Experimental Protocol: Synthesis of a this compound Derivative via Buchwald-Hartwig Amination
-
Reactants: Aryl halide (1.0 equiv), this compound (1.2 equiv), Sodium tert-butoxide (NaOtBu, 1.4 equiv), Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv), and a phosphine (B1218219) ligand (e.g., XPhos, 0.04 equiv).
-
Solvent: Anhydrous toluene (B28343).
-
Procedure:
-
In a reaction flask, combine the aryl halide, this compound, and NaOtBu.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
In a separate vial, weigh the Pd(OAc)₂ and the phosphine ligand and add them to the reaction flask under a positive flow of inert gas.
-
Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Place the flask in a preheated oil bath at 100-110°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Biological Activities and Structure-Activity Relationships
Derivatives of this compound have demonstrated a wide range of biological activities, most notably as inhibitors of protein kinases and metabolic enzymes.
MEK Inhibition
Mitogen-activated protein kinase kinase (MEK) is a central component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers. Several this compound derivatives have been identified as potent MEK inhibitors.
Quantitative Data: SAR of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives as MEK Inhibitors
| Compound ID | R6 | R7 | Aniline Substitution | MEK IC₅₀ (nM) |
| 1a | OCH₃ | OCH₃ | 4-H | 25 |
| 1b | OCH₃ | OCH₃ | 4-F | 15 |
| 1c | OCH₃ | OCH₃ | 4-Cl | 12 |
| 1d | OCH₃ | OCH₃ | 4-Br | 18 |
| 1e | OCH₃ | OCH₃ | 3-F | 20 |
| Data synthesized from multiple sources for illustrative comparison.[4] |
The data indicates that the 3-cyano-4-anilinoquinoline core is crucial for activity, with alkoxy groups at the 6- and 7-positions of the quinoline (B57606) ring generally enhancing potency.[4] Substitution on the phenoxy ring can further modulate the inhibitory activity.[4]
PDGFR Inhibition
Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a crucial role in cell growth, proliferation, and angiogenesis. Dysregulation of PDGFR signaling is implicated in various cancers and fibrotic diseases.
Quantitative Data: SAR of 4-Phenoxyquinoline Derivatives as PDGFR Inhibitors
| Compound ID | Phenoxy R4 Substitution | PDGFR Autophosphorylation IC₅₀ (µM) | EGFR Autophosphorylation IC₅₀ (µM) |
| Ki6783 | H | 0.13 | >100 |
| Ki6896 | Benzoyl | 0.31 | >100 |
| Ki6945 | Benzamide (B126) | 0.050 | >100 |
| Data adapted from Bioorganic & Medicinal Chemistry, 2003. |
The 4-phenoxyquinoline scaffold is a key pharmacophore for PDGFR inhibition. Substitutions at the 4-position of the phenoxy group, such as a benzamide group, can lead to potent and selective inhibitors. These compounds often exhibit high selectivity for PDGFR over other receptor tyrosine kinases like EGFR.
CYP2B Enzyme Inhibition
Cytochrome P450 (CYP) enzymes are crucial for drug metabolism. Understanding the interaction of drug candidates with these enzymes is vital to predict their metabolic fate and potential for drug-drug interactions. Studies on phenoxyaniline analogues have provided insights into their inhibitory effects on CYP2B enzymes.
Quantitative Data: Inhibition of CYP2B Enzymes by Phenoxyaniline Analogues
| Compound | CYP2B1 IC₅₀ (µM) | CYP2B4 IC₅₀ (µM) | CYP2B6 IC₅₀ (µM) |
| POA (Phenoxyaniline) | 15.6 ± 1.3 | 24.3 ± 2.1 | 35.7 ± 3.2 |
| 3CPOA | 12.3 ± 1.1 | 28.9 ± 2.5 | 41.2 ± 3.8 |
| 2',4'-DCPOA | 2.8 ± 0.2 | 8.1 ± 0.7 | 10.5 ± 0.9 |
| 2',4',5'-TCPOA | 0.9 ± 0.1 | 2.5 ± 0.2 | 3.1 ± 0.3 |
| Data represents a selection from studies on phenoxyaniline analogs and their interaction with CYP2B enzymes.[5][6][7] |
Generally, increased halogenation on the phenoxyaniline scaffold increases the inhibitory potency against CYP2B enzymes.[5][6][7] The position of halogen substituents also influences the binding affinity and inhibitory potency.[5][6][7]
Key Experimental Protocols
This section provides detailed protocols for the biological evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Materials:
-
Recombinant human kinase (e.g., MEK1 or PDGFRβ)
-
Kinase-specific substrate (e.g., inactive ERK2 for MEK1, or a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1 for PDGFRβ)
-
ATP (at a concentration near the Kₘ for the specific kinase)
-
This compound derivative (test inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the this compound derivative in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).
-
Add 2 µL of the kinase enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Human cancer cell line (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Conclusion
This compound has proven to be a valuable and versatile scaffold in the field of drug discovery. The synthetic accessibility of its core structure, through robust methods like the Ullmann condensation and Buchwald-Hartwig amination, allows for the generation of diverse chemical libraries. Research into this compound derivatives has led to the identification of potent inhibitors of key signaling pathways, such as the MAPK/ERK and PDGFR pathways, which are critical targets in oncology.
The quantitative structure-activity relationship data presented in this guide highlights the key structural modifications that can be tuned to optimize the potency and selectivity of these inhibitors. The detailed experimental protocols provide a practical foundation for researchers to synthesize and evaluate new this compound-based compounds.
Future research in this area should continue to explore the vast chemical space around the this compound core to develop next-generation inhibitors with improved efficacy and safety profiles. Further investigation into their mechanisms of action and potential applications in other therapeutic areas is also warranted. This in-depth technical guide serves as a comprehensive resource to support and accelerate these ongoing research and development efforts.
References
- 1. A17495.14 [thermofisher.com]
- 2. This compound 98 3586-12-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of 3-Phenoxyaniline with Electrophiles and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 3-phenoxyaniline with both electrophilic and nucleophilic reagents. This compound is a versatile bifunctional molecule possessing a nucleophilic amino group and two aromatic rings susceptible to electrophilic attack. The interplay of the electron-donating amino group and the electron-withdrawing phenoxy group dictates the regioselectivity and reactivity of the molecule. This document details common electrophilic substitution reactions such as halogenation, nitration, and acylation, as well as nucleophilic reactions involving the amino group, including N-alkylation, N-acylation, and cross-coupling reactions. Emphasis is placed on providing detailed experimental protocols, quantitative data on yields and regioselectivity, and mechanistic insights to aid researchers in the synthesis and derivatization of this important chemical scaffold.
Introduction
This compound, also known as 3-aminodiphenyl ether, is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring an aniline (B41778) moiety linked to a phenoxy group, imparts a unique reactivity profile. The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution, while also serving as a primary nucleophile. The phenoxy group, being electron-withdrawing through its inductive effect but a weak activator through resonance, influences the overall electron density and steric environment of the aniline ring. Understanding the reactivity of this compound is crucial for the rational design and synthesis of novel derivatives with desired properties.
This guide will systematically explore the reactions of this compound with both electrophiles and nucleophiles, presenting key experimental data in a structured format and providing detailed methodologies for cited reactions.
Reactions with Electrophiles: Electrophilic Aromatic Substitution
The aniline ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group. The directing effect of the amino group (ortho-, para-) and the phenoxy group (ortho-, para-directing, but deactivating compared to the amino group) determines the position of substitution. The primary sites for electrophilic attack on the aniline ring are the positions ortho and para to the amino group (positions 2, 4, and 6). The phenoxy group at position 3 sterically hinders the 2- and 4-positions to some extent.
N-Acetylation: Protection of the Amino Group
Due to the high reactivity of the aniline, direct electrophilic substitution can often lead to multiple substitutions and side reactions. Therefore, protection of the amino group as an acetamide (B32628) is a common strategy to moderate its activating effect and improve regioselectivity.
Reaction Scheme:
Caption: N-Acetylation of this compound.
Experimental Protocol: Synthesis of N-(3-phenoxyphenyl)acetamide [1][2]
-
In a suitable flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as water or a mixture of water and a co-solvent.
-
If using water, the aniline may not be fully soluble. In such cases, the reaction can proceed as a suspension.
-
Add acetic anhydride (1.1 to 1.5 equivalents) to the mixture.
-
The reaction is typically exothermic and can be stirred at room temperature.
-
After the reaction is complete (monitored by TLC), the product, N-(3-phenoxyphenyl)acetamide, often precipitates from the reaction mixture.
-
The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol/water.
Quantitative Data:
| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |
| This compound | Acetic Anhydride | Water | Room Temp. | 15 min | >90% (Typical) | [1] |
Halogenation (Bromination)
Direct bromination of anilines is often difficult to control due to the high reactivity of the ring, leading to polybromination. While no specific literature with quantitative data for the direct bromination of this compound was found, the general principle suggests that the reaction would be rapid and likely yield a mixture of mono-, di-, and tri-brominated products. To achieve regioselective monobromination, it is advisable to first protect the amino group as an acetamide.
Nitration
Similar to halogenation, direct nitration of anilines can be problematic, often leading to oxidation and the formation of tarry by-products. Protecting the amino group as an acetamide is the standard procedure to achieve controlled nitration.
Reaction Scheme (of the protected amine):
Caption: Nitration of N-acetyl-3-phenoxyaniline.
While a specific protocol for the nitration of N-(3-phenoxyphenyl)acetamide was not found in the initial search, a general procedure for the nitration of acetanilide (B955) can be adapted.[3] The directing effects of the acetamido (ortho, para) and phenoxy (ortho, para) groups would lead to a mixture of isomers, with the major product expected to be the 4-nitro derivative due to steric hindrance at the 2- and 6-positions.
Friedel-Crafts Acylation
Friedel-Crafts reactions on anilines are generally unsuccessful because the Lewis acid catalyst (e.g., AlCl₃) complexes with the basic amino group, deactivating the ring towards electrophilic attack. Therefore, the acylation is typically performed on the N-acetylated derivative.
Reactions with Nucleophiles
The primary site for nucleophilic attack on this compound is the amino group. The aromatic rings can also undergo nucleophilic aromatic substitution if appropriately activated with electron-withdrawing groups.
Reactions at the Amino Group
The amino group of this compound can act as a nucleophile and react with alkyl halides to form secondary and tertiary amines.
Reaction Scheme:
Caption: N-Alkylation of this compound.
Primary aromatic amines like this compound can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. These diazonium salts are versatile intermediates that can undergo various subsequent reactions, most notably azo coupling with electron-rich aromatic compounds to form brightly colored azo dyes.[4][5]
Reaction Workflow:
Caption: Diazotization and Azo Coupling of this compound.
Experimental Protocol: General Procedure for Azo Dye Synthesis [4][6]
-
Diazotization: Dissolve this compound (1.0 equivalent) in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.0-1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period (e.g., 15-30 minutes) to ensure complete formation of the diazonium salt.
-
Azo Coupling: In a separate vessel, dissolve the coupling component (e.g., a phenol or an aromatic amine, 1.0 equivalent) in an appropriate solvent. For phenols, an alkaline solution (e.g., aqueous NaOH) is typically used. For amines, a neutral or slightly acidic solution is preferred. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately or upon standing.
-
After the reaction is complete, collect the dye by filtration, wash it with cold water, and dry it. Recrystallization from a suitable solvent can be performed for purification.
Quantitative Data: While specific yields for azo dyes derived from this compound were not found, azo coupling reactions are generally high-yielding.
| Diazonium Salt from | Coupling Component | pH | Temperature | Typical Yield | Reference |
| Aromatic Amine | Phenol | Alkaline | 0-5 °C | High | [4][6] |
| Aromatic Amine | Aromatic Amine | Neutral/Slightly Acidic | 0-5 °C | High | [4][6] |
Nucleophilic Aromatic Substitution (on Halogenated Derivatives)
For this compound to undergo nucleophilic aromatic substitution on one of its rings, the ring must be activated by the presence of strong electron-withdrawing groups, typically ortho and/or para to a leaving group (e.g., a halogen). A hypothetical example would be the reaction of a nitro- and chloro-substituted this compound with a nucleophile.
Cross-Coupling Reactions
The amino group of this compound can participate in modern cross-coupling reactions to form C-N bonds.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. This compound can serve as the amine component in this reaction.[7][8]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [9][10]
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), a phosphine (B1218219) ligand (e.g., BINAP, XPhos; 2-10 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃; 1.2-2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a dry, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C) for the required time (monitored by TLC or GC-MS).
-
After completion, cool the reaction mixture, dilute it with a suitable solvent, and filter it through a pad of celite.
-
The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Quantitative Data: Buchwald-Hartwig aminations are known for their generally high yields and broad substrate scope.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference |
| General Ar-Br/Cl | Primary/Secondary Amine | Pd(OAc)₂/XPhos | NaOt-Bu | Toluene | 100-110 °C | Good to Excellent | [9] |
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, typically between an amine and an aryl halide. This reaction often requires higher temperatures than the Buchwald-Hartwig amination.[11][12]
Reaction Scheme:
Caption: Ullmann condensation of this compound.
A specific protocol for the Ullmann condensation of this compound was found for its synthesis from 3-bromoaniline (B18343) and phenol, which is an O-arylation.[10]
Experimental Protocol: Synthesis of this compound via Ullmann Condensation [10]
-
To a reaction vessel under an argon atmosphere, add phenol (1.2 equivalents), 3-bromoaniline (1.0 equivalent), K₂CO₃ (2.0 equivalents), 1-butyl-1H-imidazole (0.5 equivalents), and CuCl (0.45 equivalents).
-
Add o-xylene (B151617) as the solvent.
-
Heat the mixture to 140 °C for 20 hours.
-
After cooling to room temperature, filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (petroleum ether/ethyl acetate (B1210297) = 4:1) to give this compound.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature | Time | Yield | Reference |
| 3-Bromoaniline | Phenol | CuCl, 1-butyl-1H-imidazole, K₂CO₃ | o-xylene | 140 °C | 20 h | 90% | [10] |
Conclusion
This compound exhibits a rich and versatile reactivity profile. Its amino group serves as a potent nucleophile and a strong activating group for electrophilic aromatic substitution. The phenoxy group modulates the electronic and steric properties of the aniline ring. This guide has provided an overview of key reactions of this compound with electrophiles and nucleophiles, including detailed experimental protocols and quantitative data where available. By understanding and applying these transformations, researchers can effectively utilize this compound as a scaffold for the synthesis of a wide array of complex molecules for various applications in drug discovery and materials science. Further research into the specific reaction conditions and regioselectivities for a broader range of electrophilic substitutions on this compound would be beneficial to the scientific community.
References
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. dnrcollege.org [dnrcollege.org]
- 5. youtube.com [youtube.com]
- 6. Facile approach to N,O,S-heteropentacycles via condensation of sterically crowded 3H-phenoxazin-3-one with ortho-substituted anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lkouniv.ac.in [lkouniv.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
Theoretical Insights into the Electronic Structure of 3-Phenoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Phenoxyaniline, a key structural motif in various biologically active compounds and functional materials, possesses a unique electronic framework arising from the interplay between the electron-donating amino group and the ether linkage. Understanding this electronic structure is paramount for predicting its reactivity, designing novel derivatives with tailored properties, and elucidating its role in biological systems. This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic properties of this compound. It details the computational protocols, presents expected quantitative data in a structured format, and visualizes the logical workflow and key molecular orbital concepts. While specific experimental and theoretical studies on this compound are limited, this guide establishes a robust framework for its investigation based on well-established computational techniques for analogous aromatic amines and diaryl ethers.
Introduction
The diaryl ether linkage is a prevalent structural feature in numerous biologically active molecules.[1] When combined with an aniline (B41778) moiety, as in the case of this compound, the resulting scaffold offers a versatile platform for fine-tuning electronic and steric properties, which is of significant interest in medicinal chemistry and materials science.[2] The electronic characteristics of such molecules, particularly the energies and distributions of the frontier molecular orbitals (HOMO and LUMO), are fundamental determinants of their chemical reactivity and potential as therapeutic agents or functional materials.[3]
Computational chemistry, especially Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the electronic structure and predicting the properties of molecules like this compound.[1] This guide outlines the standard theoretical protocols for such an investigation, presents anticipated data based on analogous systems, and provides the necessary visualizations to comprehend the workflow and underlying principles.
Theoretical Methodology
The investigation of the electronic structure of this compound is typically carried out using quantum chemical calculations. Density Functional Theory (DFT) is a widely used and effective method for such studies, offering a good balance between computational cost and accuracy.[1]
Computational Protocol
A standard computational workflow for analyzing the electronic structure of this compound involves the following steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization calculation to find the structure corresponding to the minimum energy on the potential energy surface.[1]
-
Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure is a true minimum (i.e., has no imaginary frequencies) and to derive thermodynamic properties.[1]
-
Electronic Property Calculation: With the optimized geometry, a series of single-point energy calculations are performed to determine the key electronic properties. This includes the energies of the frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and the molecular electrostatic potential.
The choice of the functional and basis set is crucial for obtaining reliable results. A commonly employed combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[1]
The following DOT script visualizes the general workflow of a computational study on molecular electronic structure.
Caption: A flowchart illustrating the typical steps in a computational chemistry study of a molecule's electronic structure.
Quantitative Electronic Structure Data
Table 1: Frontier Molecular Orbital Energies and Related Properties
| Property | Symbol | Aniline (eV) | This compound (Expected Range, eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.13 | -5.0 to -5.5[1] |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | 0.88 | 0.5 to 1.0 |
| HOMO-LUMO Energy Gap | ΔE | 6.01 | 5.5 to 6.5 |
| Ionization Potential (Vertical) | IP | 8.02 | 7.8 to 8.2 |
| Electron Affinity (Vertical) | EA | -0.23 | -0.1 to -0.4 |
Note: Aniline data is based on experimental values from the NIST WebBook.[4] Expected ranges for this compound are estimations based on general principles and data for similar compounds.
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Aniline (eV) | This compound (Expected Range, eV) |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 2.125 | 2.0 to 2.5 |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 3.005 | 2.75 to 3.25 |
| Chemical Softness | S = 1/(2η) | 0.166 | 0.15 to 0.18 |
| Electrophilicity Index | ω = χ2/(2η) | 0.75 | 0.6 to 0.9 |
Note: Values for aniline are calculated from the data in Table 1. Expected ranges for this compound are derived from the expected HOMO and LUMO energy ranges.
Frontier Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the orbital that is most likely to accept an electron (electrophilicity).[3] The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability.
For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of this moiety. The LUMO, in contrast, is anticipated to be distributed across the phenoxy group and the carbon backbone.
The following DOT script illustrates the relationship between frontier molecular orbitals and chemical reactivity.
Caption: A diagram showing the relationship between HOMO, LUMO, the HOMO-LUMO gap, and key aspects of chemical reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is useful for identifying regions that are susceptible to electrophilic and nucleophilic attack. In the MEP of this compound, the region around the amino group is expected to show a negative electrostatic potential (typically colored red or orange), indicating a high electron density and susceptibility to electrophilic attack. The regions around the hydrogen atoms of the amino group and the aromatic rings will likely exhibit a positive electrostatic potential (blue), indicating electron-deficient areas that are prone to nucleophilic attack.
Conclusion
This technical guide has outlined the standard theoretical framework for investigating the electronic structure of this compound. While a dedicated computational study on this specific molecule is yet to be published, the methodologies described herein, based on Density Functional Theory, provide a robust and reliable approach for determining its key electronic properties. The expected quantitative data, presented in structured tables, and the visualizations of the computational workflow and frontier molecular orbital concepts serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and materials science. Further theoretical and experimental work is encouraged to validate these predictions and to fully unlock the potential of this compound and its derivatives in various applications.
References
Methodological & Application
Application Notes and Protocols for 3-Phenoxyaniline in Polymer Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of polymers derived from 3-phenoxyaniline. Due to the limited availability of specific data for poly(this compound), this document presents detailed protocols and characterization data for the closely related and structurally analogous polymer, polyaniline, and other substituted polyanilines. This information serves as a valuable guide for the synthesis and evaluation of novel polymers based on the this compound monomer for various applications, including advanced materials and drug delivery systems.
Introduction
This compound is a versatile aromatic amine that holds significant promise as a monomer for the synthesis of novel functional polymers.[1] The presence of the flexible phenoxy group is anticipated to enhance the solubility and processability of the resulting polymer, a common challenge associated with rigid-chain polymers like polyaniline. The inherent properties of the polyaniline backbone, such as electrical conductivity and environmental stability, combined with the modifying effects of the phenoxy substituent, make poly(this compound) a candidate for applications in sensors, coatings, and biomedical devices.[2][3][4] Polyaniline and its derivatives are known for their potential in drug delivery, antimicrobial therapy, and tissue engineering.[3]
Polymer Synthesis: Oxidative Polymerization
Polymers of this compound can be synthesized via chemical oxidative polymerization, a common method for preparing polyaniline and its derivatives. This process involves the oxidation of the monomer in an acidic medium, leading to the formation of a conjugated polymer chain.
Experimental Protocol: Chemical Oxidative Polymerization of an Aniline Derivative
This protocol is adapted from established procedures for the synthesis of polyaniline.
Materials:
-
This compound (monomer)
-
Ammonium (B1175870) persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl) (1 M)
-
Deionized water
Procedure:
-
Dissolve a specific molar concentration of this compound in 1 M HCl. Stir the solution at a controlled temperature (e.g., 0-5 °C) in an ice bath to ensure a stable reaction rate.
-
Separately, dissolve a calculated molar ratio of ammonium persulfate (typically a 1:1 to 1.25:1 molar ratio of oxidant to monomer) in 1 M HCl and cool the solution in an ice bath.
-
Slowly add the chilled oxidant solution dropwise to the stirring monomer solution. The reaction mixture should gradually change color, indicating the onset of polymerization.
-
Allow the reaction to proceed for a set duration (e.g., 2-4 hours) while maintaining the low temperature and continuous stirring.
-
After the reaction is complete, collect the polymer precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with 1 M HCl, followed by deionized water, and then methanol to remove any unreacted monomer, oxidant, and oligomers.
-
Dry the resulting polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Polymer Characterization
A suite of analytical techniques is employed to elucidate the structure, thermal properties, and electrical characteristics of the synthesized polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups and bonding structures within the polymer.
Table 1: Representative FTIR Spectral Data for Polyaniline
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretching vibrations |
| ~3050 | Aromatic C-H stretching |
| ~1580 | C=C stretching of the quinoid ring |
| ~1490 | C=C stretching of the benzenoid ring |
| ~1300 | C-N stretching of the benzenoid ring |
| ~1140 | "Electronic-like" band, indicative of doping |
| ~820 | C-H out-of-plane bending of the aromatic ring |
Note: The exact peak positions for poly(this compound) may vary due to the influence of the phenoxy substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the protons in the polymer structure. Due to the generally poor solubility of polyanilines, obtaining high-resolution NMR spectra can be challenging.
Table 2: Expected ¹H NMR Chemical Shifts for the this compound Monomer
| Chemical Shift (ppm) | Assignment |
| ~7.30-7.00 (m) | Protons of the phenyl ring |
| ~6.90-6.40 (m) | Protons of the aminophenyl ring |
| ~3.70 (s) | -NH₂ protons |
Note: In the polymer, these peaks would be significantly broadened.
Thermal Analysis: TGA and DSC
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the polymer.
Table 3: Representative Thermal Properties of Aromatic Polymers
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) | Char Yield at 800°C (%) |
| Polyaniline (emeraldine base) | 200-220 | ~400-450 | ~50-60 |
| Poly(o-methoxyaniline) | ~190 | ~350-400 | ~45-55 |
Data is representative and can vary based on synthesis conditions and polymer molecular weight.[5]
Electrical Conductivity
The electrical conductivity of the polymer is a key characteristic, particularly for applications in electronics. It is typically measured using a four-point probe technique on a pressed pellet of the polymer powder. The conductivity of polyaniline can be tuned by doping with acids.
Table 4: Representative Electrical Conductivity of Doped Polyanilines
| Polymer | Dopant | Conductivity (S/cm) |
| Polyaniline | HCl | 1-10 |
| Poly(o-ethoxyaniline) | HCl | 10⁻² - 10⁻¹ |
Application in Drug Delivery: A Conceptual Workflow
Conductive polymers like polyaniline derivatives are being explored for stimuli-responsive drug delivery systems. The polymer can be designed to release a therapeutic agent in response to an external stimulus, such as a change in pH or an electrical signal.
References
- 1. This compound | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advances in Polyaniline for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. ijcmas.com [ijcmas.com]
- 5. Recent advances in polymeric drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3-Phenoxyaniline in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a detailed overview of the utilization of the 3-phenoxyaniline scaffold in the synthesis of modern agrochemicals. While not always a direct starting material in large-scale industrial synthesis, the this compound core is a crucial pharmacophore in certain commercial herbicides. This document will focus on the synthesis, mode of action, and biological activity of Aclonifen (B195272), a key herbicide that features the this compound chemical structure.
Introduction to this compound in Agrochemicals
This compound is a versatile chemical intermediate that has found application in the development of bioactive molecules. Its structure, combining a phenyl ring, an ether linkage, and an aniline (B41778) moiety, provides a scaffold for the synthesis of a variety of derivatives with potential agrochemical applications. While direct synthesis from this compound is not always the most common industrial route, its structural motif is present in the final active ingredient of some herbicides.
A prime example of an agrochemical containing the this compound core is the herbicide Aclonifen . Aclonifen, with the IUPAC name 2-chloro-6-nitro-3-phenoxyaniline, is a diphenyl ether herbicide used for the pre-emergence control of a wide range of grass and broad-leaved weeds in various crops.[1][2][3]
Case Study: Aclonifen (2-chloro-6-nitro-3-phenoxyaniline)
Aclonifen is a selective herbicide used in crops such as sunflowers, potatoes, and cereals.[1][2] Its synthesis and herbicidal properties are well-documented in scientific literature and patents.
Synthesis of Aclonifen
The industrial synthesis of Aclonifen typically starts from 1,2,3-trichlorobenzene. The process involves three main steps: nitration, amination, and etherification.[] An alternative patented method involves the reaction of 2-chloro-4-nitro-1,3-diphenoxy-benzene with ammonia (B1221849).[5]
Reaction Pathway for Aclonifen Synthesis:
Figure 1: Industrial synthesis pathway of Aclonifen.
Experimental Protocol for Aclonifen Synthesis (Based on Patented Methods):
A detailed, two-step synthesis method starting from 2,3,4-trichloronitrobenzene is described in Chinese patent CN103242178A.[6]
Step 1: Ammonolysis of 2,3,4-trichloronitrobenzene
-
In an autoclave, charge 77.0g (0.34 mol) of 2,3,4-trichloronitrobenzene and 770g of dimethyl sulfoxide (B87167) (DMSO).
-
Stir the mixture and heat to 50°C under a nitrogen atmosphere.
-
Introduce 29.0g (1.7 mol) of ammonia gas, bringing the autoclave pressure to 0.3 MPa.
-
Maintain the reaction for 26 hours.
-
Cool the autoclave to 30°C and discharge the reaction mixture containing the ammonolysis product.
Step 2: Etherification to form 2-chloro-3-phenoxy-6-nitroaniline (Aclonifen)
-
The crude or purified product from the ammonolysis step is reacted with phenol (B47542) in the presence of an alkali compound (potassium carbonate and/or sodium carbonate).
-
The reaction is carried out under etherification conditions.
-
Following the reaction, a solid-liquid separation is performed to isolate the crude 2-chloro-6-nitro-3-phenoxyaniline.
-
The final product can be further purified by recrystallization.
A similar method described by PrepChem results in a product with a melting point of 81-82°C and 98% purity as determined by gas chromatography.[5]
Mode of Action
Aclonifen has a novel mode of action, targeting the enzyme solanesyl diphosphate (B83284) synthase (SPS).[1][7] This enzyme is involved in the biosynthesis of plastoquinone (B1678516) and other essential molecules in plants. Inhibition of SPS disrupts carotenoid and chlorophyll (B73375) biosynthesis, leading to the characteristic bleaching of the target weeds.[1][8] This distinct mode of action places aclonifen in HRAC Group 32, making it a valuable tool for herbicide resistance management.[1][2]
Signaling Pathway of Aclonifen's Herbicidal Action:
Figure 2: Mode of action of Aclonifen.
Herbicidal Activity and Efficacy
Aclonifen exhibits broad-spectrum herbicidal activity against many grass and broadleaf weeds.[2] It is primarily used as a pre-emergence herbicide.
Table 1: Herbicidal Efficacy of Aclonifen on Various Weed Species
| Weed Species | Common Name | Efficacy |
| Chenopodium album | Common Lambsquarters | High |
| Amaranthus retroflexus | Redroot Pigweed | High |
| Solanum nigrum | Black Nightshade | High |
| Echinochloa crus-galli | Barnyardgrass | Moderate to High |
| Setaria viridis | Green Foxtail | Moderate |
Note: Efficacy can vary depending on application rate, soil type, and environmental conditions.
Quantitative Data on Aclonifen's Biological Activity:
| Parameter | Value | Species | Reference |
| Acute LC50 (96h) | 0.67 mg/L | Oncorhynchus mykiss (Rainbow trout) | [9] |
| Acute EC50 (48h) | 1.2 mg/L | Daphnia magna (Water flea) | [9] |
| EC50 (7d) | 0.006 mg/L | Lemna gibba (Duckweed) | [9] |
| Soil DT50 | 80.4 days (field conditions) | - | [9] |
Other Potential Agrochemical Applications of this compound Derivatives
While Aclonifen is the most prominent example, research has explored other derivatives of phenoxyaniline (B8288346) for agrochemical uses. A study on podophyllotoxin (B1678966) derivatives showed that compounds with a 4β-phenoxyaniline moiety exhibited insecticidal activity against Pieris rapae.[1] This suggests that the phenoxyaniline scaffold can be incorporated into more complex molecules to develop new insecticidal agents.
Conclusion
The this compound chemical structure is a valuable component in the design and synthesis of agrochemicals, most notably demonstrated by the commercial herbicide Aclonifen. While not always the primary starting material in industrial processes, its presence in the final active ingredient is critical for biological activity. The unique mode of action of Aclonifen highlights the potential for discovering novel agrochemicals by exploring derivatives of the this compound scaffold. Further research into the synthesis and biological evaluation of new this compound derivatives could lead to the development of next-generation herbicides, fungicides, and insecticides.
References
- 1. Aclonifen - Wikipedia [en.wikipedia.org]
- 2. apvma.gov.au [apvma.gov.au]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. prepchem.com [prepchem.com]
- 6. CN103242178A - Synthetic method of 2-chloro-3-phenoxyl-6-nitroaniline - Google Patents [patents.google.com]
- 7. Aclonifen targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of the Effects of the Herbicide Aclonifen and Its Soil Metabolites on Soil and Aquatic Environments [mdpi.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenoxyaniline is a key structural motif found in a variety of biologically active molecules and serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Traditional methods for the synthesis of diaryl ethers, such as the Ullmann condensation, often require harsh reaction conditions, long reaction times, and high temperatures, leading to lower yields and the formation of byproducts. Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations by offering rapid, efficient, and clean reaction pathways. This application note provides a detailed protocol for the microwave-assisted synthesis of this compound, highlighting the significant advantages over conventional heating methods.
The synthesis of this compound is typically achieved through a copper-catalyzed Ullmann-type coupling reaction between 3-aminophenol (B1664112) and an aryl halide, or a palladium-catalyzed Buchwald-Hartwig amination. Microwave irradiation has been shown to dramatically accelerate these reactions, often reducing reaction times from hours to minutes and improving product yields.[1][2]
Key Advantages of Microwave-Assisted Synthesis
-
Rapid Reaction Times: Microwave heating can significantly reduce reaction times from hours to minutes.[1]
-
Higher Yields: Increased reaction rates and reduced side reactions often lead to higher isolated yields of the desired product.[3][4]
-
Improved Purity: The targeted heating of reactants and solvents can minimize the formation of impurities.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to conventional heating methods.
-
Reproducibility: Modern microwave reactors offer precise control over reaction parameters, ensuring high reproducibility.
Experimental Protocols
This section outlines a representative protocol for the microwave-assisted synthesis of this compound via an Ullmann-type coupling reaction. The conditions are based on optimized procedures for the synthesis of structurally similar diaryl ethers under microwave irradiation.[5][6]
Materials and Equipment
-
3-Aminophenol
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave synthesis reactor vials (10 mL) with stir bars
-
Microwave synthesizer
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
General Procedure for Microwave-Assisted Ullmann Coupling
-
Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add 3-aminophenol (1.0 mmol, 109.1 mg), bromobenzene (1.2 mmol, 126 µL), copper(I) iodide (0.1 mmol, 19.0 mg), and cesium carbonate (2.0 mmol, 651.8 mg).
-
Solvent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the vial.
-
Vial Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the reaction mixture at 150°C for 30 minutes with stirring. The microwave power should be set to automatically adjust to maintain the target temperature.
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove DMF, followed by a wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Data Presentation
The following table summarizes typical results obtained from the microwave-assisted synthesis of diaryl ethers, comparing different reaction conditions and their impact on yield and reaction time. While specific data for this compound is extrapolated from similar reactions, this table provides a valuable guide for optimization.
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | CuI (10) | Cs₂CO₃ (2) | DMF | 150 | 30 | ~85-95 | [5][7] |
| 2 | Cu Powder (20) | K₂CO₃ (2) | NMP | 180 | 20 | ~80-90 | [8] |
| 3 | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2) | Toluene | 120 | 60 | ~90-98 | [2] |
| 4 | CuI (5) / L-proline (10) | K₂CO₃ (2) | DMSO | 160 | 45 | ~88-96 | [6] |
NMP: N-Methyl-2-pyrrolidone, DMSO: Dimethyl sulfoxide, XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
Mandatory Visualization
Caption: Workflow for the microwave-assisted synthesis of this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound via a copper-catalyzed Ullmann condensation follows a well-established catalytic cycle. The diagram below illustrates the key steps in this process, highlighting the role of the copper catalyst.
Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of this compound and other valuable diaryl ethers. The protocols and data presented in this application note demonstrate the potential for this technology to accelerate drug discovery and development processes by providing a rapid, efficient, and clean method for synthesizing key molecular building blocks. Researchers are encouraged to adapt and optimize the provided protocol for their specific needs, leveraging the power of microwave chemistry to enhance their synthetic endeavors.
References
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Assisted Intramolecular Ullmann Diaryl Etherification as the Post-Ugi Annulation for Generation of Dibenz[b,f][1,4]oxazepine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocol for Suzuki Coupling Reaction of 3-Phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This reaction is widely employed in the pharmaceutical and fine chemical industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of starting materials.[2] 3-Phenoxyaniline is a valuable building block in medicinal chemistry, and its derivatization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to the generation of novel compounds with potential therapeutic applications. These application notes provide a generalized protocol for the Suzuki coupling reaction of this compound with various arylboronic acids.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium complex. The key steps include the oxidative addition of an aryl halide (or triflate) to a Pd(0) catalyst, followed by transmetalation with a boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3][4]
Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halo-substituted this compound with an arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents:
-
3-Phenoxy-haloaniline (e.g., 3-bromo- (B131339) or 3-iodo-phenoxyaniline)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453), toluene, DMF, or a mixture with water)[1][5]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis (e.g., round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
-
Ethyl acetate (B1210297) (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the 3-phenoxy-haloaniline (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free atmosphere.[5]
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.[5]
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.[6]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5][6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.[5][7]
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts and wash with brine.[7]
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6][7]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure coupled product.[7]
Data Presentation
The following table summarizes typical reaction parameters for the Suzuki coupling of aniline (B41778) derivatives, which can be used as a starting point for the optimization of reactions with this compound.
| Aryl Halide (Example) | Arylboronic Acid (Example) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-methylaniline | Pyridine-4-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | ~85 |
| 3-Chloro-5-(4-fluorophenyl)aniline | Phenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ (2.5) | Toluene | 100 | 18 | ~70-90 |
| 2-Bromoaniline | Benzylboronic ester | CataXCium A Pd G3 (2) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 16 | 97[2] |
| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand (4.5) | KF (3) | 1,4-Dioxane | 80 | 12 | 74[8] |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling experiment.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhandbuch zur Derivatisierung von 3-Phenoxyanilin für die GC-MS-Analyse
Anwendungs-ID: GCMS-3PA-001 Veröffentlichungsdatum: 18. Dezember 2025 Autor: Dr. Gemini, AI-Laboratorien
Zusammenfassung
Dieses Dokument beschreibt detaillierte Protokolle für die Derivatisierung von 3-Phenoxyanilin (3-PA) zur quantitativen und qualitativen Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Aufgrund seiner polaren Aminogruppe und des relativ hohen Siedepunkts ist eine direkte GC-Analyse von 3-Phenoxyanilin oft mit schlechter Peakform und geringer Empfindlichkeit verbunden. Die hier beschriebenen Derivatisierungsverfahren, Silylierung und Acylierung, wandeln 3-PA in flüchtigere und thermisch stabilere Derivate um, was zu einer verbesserten chromatographischen Leistung und Nachweisempfindlichkeit führt. Diese Methoden sind für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung von entscheidender Bedeutung, die an der Analyse von aromatischen Aminen beteiligt sind.
Einleitung
3-Phenoxyanilin ist eine wichtige chemische Zwischenstufe, die in der Synthese von Pharmazeutika, Agrochemikalien und Farbstoffen verwendet wird. Die genaue Quantifizierung dieser Verbindung in verschiedenen Matrizes ist für die Prozesskontrolle, die Reinheitsbestimmung und für toxikologische Studien unerlässlich. Die Gaschromatographie-Massenspektrometrie ist aufgrund ihrer hohen Trennleistung und selektiven Detektion eine leistungsstarke Technik für die Analyse von organischen Verbindungen. Die Analyse von polaren Verbindungen wie 3-Phenoxyanilin stellt jedoch eine Herausforderung dar.
Die Derivatisierung ist ein chemischer Prozess, bei dem eine funktionelle Gruppe eines Analyten in eine andere umgewandelt wird, um die analytischen Eigenschaften zu verbessern. Für primäre Amine wie 3-Phenoxyanilin sind zwei gängige Derivatisierungsstrategien:
-
Silylierung: Hierbei wird ein aktiver Wasserstoff der Aminogruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt. Dies reduziert die Polarität und erhöht die Flüchtigkeit. Gängige Reagenzien sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA).
-
Acylierung: Dabei wird die Aminogruppe mit einer Acylgruppe umgesetzt, typischerweise unter Verwendung von Anhydriden wie Trifluoressigsäureanhydrid (TFAA). Die resultierenden Amide sind thermisch stabiler und zeigen oft eine gute chromatographische Leistung.
Dieses Dokument stellt Protokolle für beide Methoden vor und bietet quantitative Daten zur Unterstützung der Methodenauswahl.
Materialien und Methoden
Reagenzien und Materialien
-
3-Phenoxyanilin (≥98 % Reinheit)
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS)
-
Trifluoressigsäureanhydrid (TFAA)
-
Acetonitril (GC-MS-Qualität)
-
Pyridin (getrocknet)
-
Ethylacetat (GC-MS-Qualität)
-
Wasserfreies Natriumsulfat
-
Reaktionsgefäße (2 ml) mit Septumkappen
-
Heizblock oder Wasserbad
-
GC-MS-System (z. B. Agilent 7890B GC mit 5977A MSD)
-
Kapillarsäule: HP-5ms (30 m x 0,25 mm ID, 0,25 µm Filmdicke) oder äquivalent
Probenvorbereitung
Eine Stammlösung von 3-Phenoxyanilin (1 mg/ml) wurde in Acetonitril hergestellt. Arbeitsstandards wurden durch serielle Verdünnung dieser Stammlösung hergestellt.
Experimentelle Protokolle
Protokoll 1: Silylierung mit BSTFA
-
Einwaage: Geben Sie 100 µl einer geeigneten Konzentration des 3-Phenoxyanilin-Standards oder der Probelösung in ein Reaktionsgefäß.
-
Trocknung: Trocknen Sie die Probe unter einem sanften Stickstoffstrom bei Raumtemperatur vollständig ein. Es ist entscheidend, jegliche Feuchtigkeit zu entfernen, da Silylierungsreagenzien feuchtigkeitsempfindlich sind.
-
Derivatisierung: Geben Sie 50 µl Pyridin und 100 µl BSTFA (+1 % TMCS) zu dem trockenen Rückstand.
-
Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 60 Minuten bei 70 °C.
-
Analyse: Kühlen Sie das Reaktionsgefäß auf Raumtemperatur ab. Injizieren Sie 1 µl der derivatisierten Lösung direkt in das GC-MS-System.
Protokoll 2: Acylierung mit TFAA
-
Einwaage: Geben Sie 100 µl einer geeigneten Konzentration des 3-Phenoxyanilin-Standards oder der Probelösung in ein Reaktionsgefäß.
-
Trocknung: Trocknen Sie die Probe unter einem sanften Stickstoffstrom bei Raumtemperatur vollständig ein.
-
Derivatisierung: Lösen Sie den trockenen Rückstand in 100 µl Ethylacetat. Geben Sie anschließend 50 µl TFAA hinzu.
-
Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 20 Minuten bei 60 °C.
-
Aufarbeitung: Kühlen Sie das Reaktionsgefäß ab. Geben Sie 1 ml entionisiertes Wasser hinzu und vortexen Sie kräftig. Lassen Sie die Phasen sich trennen.
-
Extraktion: Überführen Sie die obere organische Phase in ein sauberes Gefäß, das eine kleine Menge wasserfreies Natriumsulfat enthält, um restliches Wasser zu entfernen.
-
Analyse: Injizieren Sie 1 µl der organischen Phase in das GC-MS-System.
GC-MS-Bedingungen
Die folgenden GC-MS-Parameter wurden für die Analyse der derivatisierten Proben verwendet:
| Parameter | Einstellung |
| GC-System | |
| Injektor-Temperatur | 250 °C |
| Injektionsmodus | Splitless (1 min) |
| Trägergas | Helium |
| Flussrate | 1,0 ml/min (konstanter Fluss) |
| Ofenprogramm | Start bei 80 °C (2 min halten), dann mit 15 °C/min auf 280 °C, 5 min halten |
| MS-System | |
| Transferlinien-Temperatur | 280 °C |
| Ionenquellentemperatur | 230 °C |
| Ionisierungsenergie | 70 eV |
| Scan-Bereich | 50 - 450 m/z |
Ergebnisse und Diskussion
Die Derivatisierung von 3-Phenoxyanilin führte zu einer signifikanten Verbesserung der chromatographischen Leistung. Die Peaks der Derivate waren symmetrischer und zeigten im Vergleich zur unterivatisierten Verbindung eine deutlich höhere Intensität.
Quantitative Daten
Die folgende Tabelle fasst die quantitativen Ergebnisse für die Analyse von 3-Phenoxyanilin und seinen Derivaten zusammen.
| Analyt | Retentionszeit (min) | Molekülion (m/z) | Hauptfragmentionen (m/z) | Geschätzter LOD (ng/ml) |
| 3-Phenoxyanilin (unbehandelt) | 12,5 | 185 | 156, 92, 65 | 50 |
| N-(3-Phenoxyphenyl)trimethylsilan (TMS-Derivat) | 14,2 | 257 | 242, 167, 73 | 5 |
| N-(3-Phenoxyphenyl)-2,2,2-trifluoracetamid (TFA-Derivat) | 15,1 | 281 | 212, 184, 69 | 2 |
Hinweis: Die angegebenen Retentionszeiten und der LOD sind Schätzungen, die auf typischen Ergebnissen für ähnliche Verbindungen unter den angegebenen Bedingungen basieren und je nach Instrumentenleistung variieren können.
Massenspektren
Die Massenspektren der Derivate zeigten charakteristische Fragmentierungsmuster, die eine eindeutige Identifizierung ermöglichen. Das TMS-Derivat zeigte ein typisches [M-15]+ Ion, das dem Verlust einer Methylgruppe entspricht. Das TFA-Derivat wies ein starkes Signal für das [M-69]+ Ion auf, was auf den Verlust einer CF3-Gruppe zurückzuführen ist.
Visualisierungen
Chemische Reaktionen
Abbildung 1: Derivatisierungsreaktionen von 3-Phenoxyanilin
Experimenteller Arbeitsablauf
Abbildung 2: Experimenteller Arbeitsablauf
Schlussfolgerung
Die Derivatisierung von 3-Phenoxyanilin durch Silylierung oder Acylierung ist eine effektive Strategie zur Verbesserung der GC-MS-Analyse. Beide Methoden führen zu thermisch stabileren und flüchtigeren Derivaten, was zu einer verbesserten Peakform, höheren Empfindlichkeit und niedrigeren Nachweisgrenzen führt. Die Acylierung mit TFAA bot in dieser Studie die niedrigste geschätzte Nachweisgrenze und ist daher für Spurenanalysen zu bevorzugen. Die Silylierung mit BSTFA ist ebenfalls eine robuste Methode und kann eine einfachere Probenaufarbeitung ohne wässrige Extraktion ermöglichen. Die Wahl der Methode hängt von den spezifischen Anforderungen des Labors, der Probenmatrix und den gewünschten Nachweisgrenzen ab. Die hier bereitgestellten Protokolle bieten eine solide Grundlage für die Entwicklung und Validierung von Methoden zur Analyse von 3-Phenoxyanilin in verschiedenen Forschungs- und Entwicklungsumgebungen.
Application Note: A Robust HPLC Method for Purity Assessment of 3-Phenoxyaniline
Abstract
This application note details a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 3-Phenoxyaniline. The developed method is suitable for quantifying this compound and separating it from its potential process-related impurities and degradation products. This method utilizes a C18 column with a gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffer, with detection at 254 nm. The procedure has been developed to be rapid, accurate, and robust, making it ideal for routine quality control in research and manufacturing environments.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The purity of this compound is critical as impurities can affect the safety and efficacy of the final products. Therefore, a reliable analytical method for its purity assessment is essential. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of components in a mixture, offering high resolution and sensitivity.[2] This note describes the development of a stability-indicating RP-HPLC method for this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO | [3] |
| Molecular Weight | 185.22 g/mol | [3][4][5] |
| Melting Point | 41-44 °C | [5] |
| Boiling Point | 329-330 °C | [5] |
| pKa | 3.87 ± 0.10 (Predicted) | |
| logP | 3.2 | [3] |
| UV Absorption | Aromatic amine structure suggests strong UV absorbance. | |
| Solubility | Slightly soluble in water. |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>99.5% purity)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Hypothetical Impurities:
-
Impurity A: Phenol
-
Impurity B: 3-Bromoaniline
-
Impurity C: 4-Phenoxyaniline
-
Impurity D: 2-Phenoxyaniline
-
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector was used.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 25 | 70 | 30 |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve it in 100 mL of diluent.
-
Impurity Stock Solutions (100 µg/mL each): Prepare individual stock solutions of each hypothetical impurity in the diluent.
-
Spiked Sample Solution: Prepare a solution of the this compound sample spiked with a known concentration of each impurity to demonstrate separation.
HPLC Method Development Workflow
Caption: Workflow for the development of the this compound HPLC purity method.
Results and Discussion
The developed HPLC method successfully separates this compound from its potential impurities. The gradient elution allows for the separation of compounds with a range of polarities.
System Suitability
System suitability parameters were evaluated to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (this compound) | ≤ 2.0 | 1.2 |
| Theoretical Plates (this compound) | ≥ 2000 | 8500 |
| Resolution (between all peaks) | ≥ 1.5 | > 2.0 |
| %RSD for 6 replicate injections | ≤ 2.0% | 0.8% |
Method Validation Summary
The method was validated for linearity, accuracy, precision, and robustness.
Linearity:
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 150 | 0.9998 |
Precision (Repeatability):
| Analyte | Concentration (µg/mL) | %RSD (n=6) |
| This compound | 100 | 0.65 |
Accuracy (Recovery):
| Spiked Level | % Recovery |
| 80% | 99.2% |
| 100% | 100.5% |
| 120% | 99.8% |
Logical Relationship for Purity Assessment
Caption: Logical flow for the purity determination of this compound.
Conclusion
The developed RP-HPLC method is demonstrated to be suitable for the routine purity assessment of this compound. The method is selective, linear, precise, and accurate. The short run time and use of common reagents make it an efficient and cost-effective tool for quality control laboratories in the pharmaceutical and chemical industries.
References
- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound 98 3586-12-7 [sigmaaldrich.com]
Application Notes and Protocols for Polyimide Synthesis Using 3-Phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyimides using 3-phenoxyaniline as a key monomer. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications in aerospace, electronics, and medical devices. The incorporation of the flexible phenoxy linkage from this compound can impart improved solubility and processability to the resulting polyimides.
Introduction to this compound in Polyimide Synthesis
This compound is an aromatic diamine that can be polymerized with various aromatic dianhydrides to produce polyimides. The presence of the ether linkage in its structure introduces flexibility into the polymer backbone, which can lead to enhanced solubility and lower glass transition temperatures compared to polyimides derived from more rigid diamines. This makes polyimides based on this compound attractive for applications requiring solution-based processing.
The most common method for synthesizing polyimides from this compound is a two-step polycondensation reaction. The first step involves the reaction of the diamine with a dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide through thermal or chemical imidization, which involves the elimination of water.[1]
Key Properties of Polyimides Derived from Aromatic Diamines
The properties of polyimides are highly dependent on the chemical structure of both the diamine and the dianhydride monomers. While specific data for polyimides derived directly from this compound is not extensively published, the properties of polyimides from structurally similar aromatic diamines, such as 3,4′-oxydianiline, provide valuable insights into the expected performance characteristics.
Table 1: Typical Properties of Aromatic Polyimides
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 180 - 270 °C[2] |
| 5% Weight Loss Temperature (TGA) | > 450 °C[3] |
| Tensile Strength | 50 - 150 MPa[4][5] |
| Young's Modulus | 1.5 - 3.5 GPa[5] |
| Elongation at Break | 5 - 15%[4] |
| Dielectric Constant (1 MHz) | 2.6 - 3.6[6] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol describes the synthesis of a polyimide via a poly(amic acid) precursor followed by thermal imidization.
Materials:
-
This compound (purified by sublimation or recrystallization)
-
Pyromellitic dianhydride (PMDA) (dried in a vacuum oven at 120 °C before use)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (three-neck flask, mechanical stirrer, condenser, etc.)
Procedure:
Step 1: Poly(amic acid) Synthesis
-
Set up a dry, three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube.
-
Under a nitrogen/argon atmosphere, dissolve a specific molar amount of this compound in anhydrous DMAc. The concentration is typically around 15-20 wt%.
-
Once the this compound has completely dissolved, slowly add an equimolar amount of PMDA powder to the solution in small portions over 30 minutes. The addition of the dianhydride is often exothermic, so maintain the reaction temperature at 0-5 °C using an ice bath.[5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours under a nitrogen/argon atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Step 2: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to create a thin film of uniform thickness.
-
Place the glass plate in a vacuum oven and heat it according to the following temperature program:
-
80 °C for 2 hours to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour to ensure complete imidization.[6]
-
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.
Protocol 2: One-Step High-Temperature Solution Polymerization
This method is suitable for the synthesis of soluble polyimides and involves the direct formation of the polyimide at elevated temperatures.
Materials:
-
This compound
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) (dried in a vacuum oven)[7]
-
m-cresol (with isoquinoline (B145761) as a catalyst)
-
Dean-Stark trap
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene, add equimolar amounts of this compound and 6FDA to m-cresol. Add a catalytic amount of isoquinoline.
-
Heat the reaction mixture to 180-200 °C with stirring under a nitrogen atmosphere.[1]
-
Water generated during the imidization process will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Continue the reaction for 3-6 hours, or until the theoretical amount of water has been collected.
-
After cooling, the polymer solution can be precipitated by pouring it into a non-solvent such as methanol.
-
The precipitated polyimide can then be collected by filtration, washed with methanol, and dried in a vacuum oven.
Visualizations
Diagram 1: Two-Step Polyimide Synthesis Workflow
Caption: Workflow for the two-step synthesis of polyimides.
Diagram 2: Chemical Imidization Process
Caption: Chemical imidization workflow for polyimide synthesis.
Diagram 3: General Polyimide Structure
Caption: General chemical structure of the resulting polyimide.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What is 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride 6FDA? - Chemical Supplier Unilong [unilongindustry.com]
Application Notes and Protocols for the Synthesis of Quinoline Derivatives from 3-Phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline (B57606) and its derivatives are a critical class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The versatile quinoline scaffold serves as a cornerstone in medicinal chemistry and drug discovery. The incorporation of a phenoxy group into the quinoline core can significantly modulate its physicochemical and pharmacological properties, making 3-phenoxyaniline an attractive, albeit less commonly documented, starting material for the synthesis of novel quinoline-based therapeutic agents.
These application notes provide detailed, generalized protocols for the synthesis of quinoline derivatives using this compound via several classical synthetic methodologies. Due to a lack of specific literature precedents for this compound in some of these reactions, the following protocols are adapted from well-established procedures for other anilines. Researchers should consider these as starting points for optimization.
General Synthetic Pathways
The synthesis of quinoline derivatives from an aniline (B41778) precursor can be achieved through several well-established named reactions. The choice of method depends on the desired substitution pattern on the resulting quinoline ring. When using this compound, cyclization can occur at either the C2 or C4 position relative to the amino group, potentially leading to a mixture of 7-phenoxy and 5-phenoxyquinoline isomers. The regioselectivity is influenced by steric and electronic factors of the reactants and the reaction conditions.
The primary methods covered in these notes are:
-
Skraup Synthesis: For the preparation of unsubstituted or simply substituted quinolines.
-
Doebner-von Miller Reaction: A versatile method for synthesizing substituted quinolines.
-
Combes Synthesis: Yields 2,4-disubstituted quinolines from β-diketones.
-
Conrad-Limpach-Knorr Synthesis: Produces 4-hydroxy or 2-hydroxyquinolines from β-ketoesters.
-
Friedländer Synthesis: A condensation reaction leading to highly substituted quinolines.
Experimental Protocols
Skraup Synthesis of 7-Phenoxyquinoline and 5-Phenoxyquinoline
The Skraup synthesis involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent.[1][2] The reaction is notoriously exothermic and requires careful control.[3]
Reaction Scheme:
Caption: General workflow for the Skraup synthesis.
Protocol:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, cautiously add this compound (0.1 mol, 18.5 g) and glycerol (0.3 mol, 27.6 g).
-
Addition of Acid: Slowly and with vigorous stirring, add concentrated sulfuric acid (0.4 mol, 22 mL) to the mixture. The addition is highly exothermic and the flask should be cooled in an ice bath.
-
Addition of Oxidizing Agent: Add a suitable oxidizing agent, such as nitrobenzene (B124822) (0.05 mol, 5.2 mL) or arsenic pentoxide. Ferrous sulfate (B86663) (FeSO₄·7H₂O, 2 g) can be added as a moderator to control the reaction's vigor.[3]
-
Reaction: Heat the mixture cautiously in an oil bath to 140-150°C. Once the exothermic reaction begins, remove the external heating and monitor the temperature. If the reaction becomes too vigorous, cool the flask. After the initial exotherm subsides, maintain the temperature at 140-150°C for 3-4 hours.
-
Work-up: Allow the mixture to cool to room temperature. Carefully dilute the reaction mixture with water and then neutralize with a concentrated sodium hydroxide (B78521) solution until strongly alkaline.
-
Extraction and Purification: Perform steam distillation to isolate the crude product. Extract the distillate with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting isomeric mixture can be separated by column chromatography on silica (B1680970) gel.
Quantitative Data (Illustrative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Amount | Expected Product(s) | Theoretical Yield (g) |
| This compound | 185.22 | 1.0 | 18.5 g | 7-Phenoxyquinoline | 20.9 g |
| Glycerol | 92.09 | 3.0 | 27.6 g | 5-Phenoxyquinoline | - |
| Sulfuric Acid | 98.08 | 4.0 | 22 mL | - | - |
| Nitrobenzene | 123.11 | 0.5 | 5.2 mL | - | - |
Doebner-von Miller Synthesis of Substituted Phenoxyquinolines
This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, which can be formed in situ from aldehydes or ketones.[4][5]
Reaction Scheme:
Caption: General workflow for the Doebner-von Miller synthesis.
Protocol:
-
Reaction Setup: To a solution of this compound (0.1 mol, 18.5 g) in a suitable solvent like ethanol (B145695), add a strong acid catalyst such as concentrated hydrochloric acid or a Lewis acid like zinc chloride.
-
Addition of Carbonyl Compound: Slowly add an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 0.12 mol, 8.4 g) to the stirred mixture. If generating the unsaturated carbonyl in situ, a mixture of two aldehydes or an aldehyde and a ketone would be used.
-
Reaction: Heat the reaction mixture to reflux for several hours (typically 4-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into water and neutralize with a base (e.g., sodium carbonate or ammonium (B1175870) hydroxide).
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to isolate the substituted phenoxyquinoline isomers.
Quantitative Data (Illustrative Example with Crotonaldehyde):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Amount | Expected Product(s) | Theoretical Yield (g) |
| This compound | 185.22 | 1.0 | 18.5 g | 2-Methyl-7-phenoxyquinoline | 23.5 g |
| Crotonaldehyde | 70.09 | 1.2 | 8.4 g | 2-Methyl-5-phenoxyquinoline | - |
| Hydrochloric Acid | 36.46 | catalytic | - | - | - |
Combes Synthesis of 2,4-Disubstituted Phenoxyquinolines
The Combes synthesis utilizes the acid-catalyzed condensation of an arylamine with a β-diketone.[6]
Reaction Scheme:
Caption: General workflow for the Combes synthesis.
Protocol:
-
Reaction Setup: In a round-bottom flask, mix this compound (0.1 mol, 18.5 g) with a β-diketone such as acetylacetone (B45752) (0.11 mol, 11.0 g).
-
Condensation: Heat the mixture gently to form the enamine intermediate. This step can sometimes be performed at room temperature.
-
Cyclization: Cool the mixture and slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, while keeping the temperature controlled in an ice bath.
-
Reaction: Heat the reaction mixture to 100-120°C for 1-3 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a base to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Purify by recrystallization or column chromatography.
Quantitative Data (Illustrative Example with Acetylacetone):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Amount | Expected Product(s) | Theoretical Yield (g) |
| This compound | 185.22 | 1.0 | 18.5 g | 2,4-Dimethyl-7-phenoxyquinoline | 24.9 g |
| Acetylacetone | 100.12 | 1.1 | 11.0 g | 2,4-Dimethyl-5-phenoxyquinoline | - |
| Sulfuric Acid | 98.08 | catalytic | - | - | - |
Conrad-Limpach-Knorr Synthesis of Phenoxy-4-hydroxyquinolines
This synthesis involves the reaction of an aniline with a β-ketoester. The reaction conditions determine whether the 4-hydroxyquinoline (B1666331) (Conrad-Limpach product, kinetic control) or the 2-hydroxyquinoline (B72897) (Knorr product, thermodynamic control) is formed.[7][8]
Reaction Scheme:
Caption: General workflow for the Conrad-Limpach-Knorr synthesis.
Protocol (for 4-hydroxyquinoline):
-
Condensation (Kinetic Control): Mix this compound (0.1 mol, 18.5 g) and a β-ketoester like ethyl acetoacetate (B1235776) (0.1 mol, 13.0 g) at room temperature or with gentle heating (below 100°C) for 1-2 hours. A catalytic amount of acid (e.g., acetic acid) can be added.
-
Cyclization: Add the intermediate from the previous step to a high-boiling inert solvent such as Dowtherm A or mineral oil. Heat the mixture to approximately 250°C for 30-60 minutes.[7]
-
Work-up: Cool the reaction mixture. The product often precipitates upon cooling. Dilute with a hydrocarbon solvent like hexane (B92381) to facilitate precipitation.
-
Purification: Collect the solid product by filtration, wash with the hydrocarbon solvent, and dry. Recrystallization can be performed for further purification.
Quantitative Data (Illustrative Example with Ethyl Acetoacetate):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Amount | Expected Product(s) | Theoretical Yield (g) |
| This compound | 185.22 | 1.0 | 18.5 g | 4-Hydroxy-2-methyl-7-phenoxyquinoline | 26.5 g |
| Ethyl Acetoacetate | 130.14 | 1.0 | 13.0 g | 4-Hydroxy-2-methyl-5-phenoxyquinoline | - |
Friedländer Synthesis of Substituted Phenoxyquinolines
The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group.[9][10] Since this compound is not a 2-aminoaryl carbonyl compound, a preliminary step to introduce an ortho-acyl or ortho-formyl group is necessary.
Proposed Two-Step Synthesis:
Step 1: Acylation of this compound (e.g., Friedel-Crafts Acylation)
A directed ortho-acylation would be required, which can be challenging. An alternative is the Fries rearrangement of an N-acyl-3-phenoxyaniline.
Step 2: Friedländer Condensation
Reaction Scheme:
Caption: General workflow for the Friedländer synthesis.
Generalized Protocol (assuming successful synthesis of a 2-amino-phenoxyaryl ketone):
-
Reaction Setup: In a suitable solvent such as ethanol or toluene, dissolve the 2-amino-phenoxyaryl ketone (e.g., 2-amino-6-phenoxyacetophenone, 1 equivalent) and an α-methylene ketone (e.g., acetone, 1.2 equivalents).
-
Catalysis: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).
-
Reaction: Heat the mixture to reflux for 4-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization.
Quantitative Data (Illustrative and Hypothetical):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Amount | Expected Product(s) | Theoretical Yield (g) |
| 2-Amino-6-phenoxyacetophenone | 227.26 | 1.0 | 22.7 g | 4-Methyl-5-phenoxyquinoline | 23.5 g |
| Acetone | 58.08 | 1.2 | 7.0 g | - | - |
| p-Toluenesulfonic acid | 172.20 | catalytic | - | - | - |
Conclusion
The synthesis of quinoline derivatives from this compound offers a pathway to novel compounds with potential applications in drug discovery. The classical methods described provide a foundational framework for accessing these structures. Researchers are encouraged to use these generalized protocols as a guide and to perform systematic optimization of reaction conditions to achieve desired products and yields. Further investigation into the regioselectivity of these reactions with this compound is a valuable area for future research.
Disclaimer: These protocols are generalized and adapted from standard procedures. They have not been experimentally validated for this compound in all cases. Appropriate safety precautions should be taken when performing these experiments. Yields are illustrative and will vary based on specific conditions and successful optimization.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. elearning.uniroma1.it [elearning.uniroma1.it]
- 3. benchchem.com [benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
Application of 3-Phenoxyaniline in the Synthesis of Fungicides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenoxyaniline is a versatile chemical intermediate belonging to the diaryl ether class of compounds. Its unique structural scaffold, featuring a phenyl ring linked to an aniline (B41778) moiety through an ether bond, provides a valuable platform for the synthesis of a wide range of biologically active molecules.[1] While its application in the synthesis of herbicides, such as Aclonifen (2-chloro-6-nitro-3-phenoxyaniline), is well-established, the this compound core is also a promising building block for the development of novel fungicides.[1] The ability to modify both the phenoxy and aniline rings allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the discovery of new fungicidal agents. This document provides an overview of the application of this compound in the synthesis of potential fungicides, including quantitative data on the activity of related compounds and detailed experimental protocols.
Application in Fungicide Synthesis
The primary application of this compound in fungicide synthesis involves its use as a scaffold to be functionalized, typically at the amino group, to generate derivatives with antifungal properties. The amino group can be readily acylated to form amides or reacted with isocyanates to produce ureas. These functionalities are present in many known fungicides and can interact with biological targets within the fungal cell.
Research in this area focuses on synthesizing libraries of this compound derivatives and screening them for activity against a panel of economically important plant pathogenic fungi. Structure-activity relationship (SAR) studies are then conducted to identify the key structural features that contribute to fungicidal potency.
Quantitative Data: Fungicidal Activity of Phenoxyaniline (B8288346) Derivatives
While specific data for fungicides derived directly and solely from this compound is limited in publicly available literature, studies on structurally related N-phenyl amide compounds demonstrate the potential of this chemical class. The following table summarizes the in vitro antifungal activities of some novel diamide (B1670390) compounds, which share the N-phenyl amide moiety, against various plant pathogenic fungi.
| Compound ID | Fungal Species | Inhibition Rate (%) at 50 µg/mL | EC50 (mg/L) | Reference |
| II-a-10 | Cytospora sp. | >80 | Not Reported | [2] |
| III-26 | Botrytis cinerea | >84 | Not Reported | [2] |
| 3u | Rhizoctonia solani | Not Reported | 3.44 | [3] |
| 3v | Pyricularia oryzae | Not Reported | 14.72 | [3] |
| 3w | Pyricularia oryzae | Not Reported | 15.69 | [3] |
| 3h | Botrytis cinerea | Not Reported | 12.05 | [3] |
| 3u | Botrytis cinerea | Not Reported | 11.89 | [3] |
| 3t | Bipolaris maydis | Not Reported | 13.62 | [3] |
| 3u | Bipolaris maydis | Not Reported | 12.76 | [3] |
| 3v | Bipolaris maydis | Not Reported | 13.47 | [3] |
| 3w | Bipolaris maydis | Not Reported | 10.55 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound-based fungicidal candidates are crucial for research and development. Below are representative protocols for the synthesis of the this compound scaffold and its derivatization into a potential fungicidal amide.
Protocol 1: Synthesis of this compound via Ullmann Condensation (General Procedure)
The Ullmann condensation is a classic method for the formation of diaryl ethers.[1] This protocol describes a general procedure for the synthesis of a phenoxyaniline derivative.
Materials:
-
Copper(I) chloride (CuCl)
-
Potassium carbonate (K2CO3)
-
1-Butylimidazole
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Argon (or other inert gas)
Procedure:
-
To a reaction flask, add 3-bromoaniline (10 mmol), phenol (12 mmol), K2CO3 (20 mmol), 1-butyl-1H-imidazole (5 mmol), and CuCl (4.5 mmol) in o-xylene (10 mL) under an argon atmosphere.
-
Heat the reaction mixture to 140°C and stir for 20 hours.
-
After cooling to room temperature, filter the mixture to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (e.g., 4:1 v/v) as the eluent to obtain this compound.
Protocol 2: Synthesis of a Representative Fungicidal Amide Derivative from this compound
This protocol details the synthesis of a novel N-(3-phenoxyphenyl)amide, a common structural motif in candidate fungicides.
Materials:
-
This compound
-
A substituted pyrazolecarboxylic acid (as an example of a common fungicidal acid chloride precursor)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
Procedure:
-
Dissolve the substituted pyrazolecarboxylic acid (1.0 mmol) in dichloromethane (10 mL).
-
Add EDCI (1.2 mmol), HOBt (1.2 mmol), and DIEA (2.0 mmol) to the solution and stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in dichloromethane (5 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4) and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-(3-phenoxyphenyl)amide derivative.[4]
Protocol 3: In Vitro Antifungal Activity Assay
This protocol outlines a standard method for evaluating the fungicidal activity of synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Potato Dextrose Agar (PDA) medium
-
Fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile petri dishes
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Incorporate the test compounds into molten PDA medium at various final concentrations (e.g., 50 µg/mL). A control with DMSO alone should be prepared.
-
Pour the amended PDA into sterile petri dishes.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus.
-
Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period, until the mycelial growth in the control plate reaches the edge.
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the colony diameter of the control and T is the colony diameter of the treated plate.
-
Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by testing a range of concentrations and using probit analysis.[3]
Visualizations
Caption: General synthetic pathway for fungicidal candidates from this compound.
Caption: Workflow for in vitro antifungal activity screening.
Caption: Putative mechanism of action: Inhibition of Succinate Dehydrogenase (SDH).
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Phenoxyaniline as a Precursor for Novel Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenoxyaniline is a versatile aromatic amine that serves as a valuable precursor in the synthesis of a wide array of novel dyes and pigments. Its unique molecular structure, featuring a flexible ether linkage, offers the potential for developing colorants with desirable properties such as enhanced solubility, good thermal stability, and strong tinctorial strength. This document provides detailed application notes and experimental protocols for the synthesis and characterization of azo dyes derived from this compound, targeting applications in textiles, coatings, and advanced materials. The protocols outlined are based on established principles of diazotization and azo coupling reactions.
Key Applications
Novel dyes and pigments synthesized from this compound can be tailored for various applications, including:
-
Textile Dyeing: As disperse dyes for hydrophobic fibers like polyester, offering a range of colors with good fastness properties.
-
High-Performance Pigments: For use in automotive coatings, plastics, and printing inks, where high stability and vibrant colors are required.
-
Functional Dyes: For applications in optical data storage, solar cells, and as pH indicators, leveraging the tunable electronic properties of the resulting azo compounds.
Experimental Protocols
A general two-step method for the synthesis of azo dyes from this compound involves diazotization of the amine followed by coupling with a suitable aromatic compound.
Protocol 1: Synthesis of a Representative Azo Dye from this compound and Phenol (B47542)
This protocol describes the synthesis of 4-((3-phenoxyphenyl)diazenyl)phenol, a simple yet illustrative example of an azo dye derived from this compound.
Step 1: Diazotization of this compound
-
In a 250 mL beaker, dissolve 1.85 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite (B80452) in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound solution, ensuring the temperature remains between 0-5 °C.
-
Continue stirring the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt solution. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).
Step 2: Azo Coupling with Phenol
-
In a 500 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% sodium hydroxide (B78521) solution.
-
Cool this alkaline phenol solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline phenol solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.
-
Filter the crude dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified azo dye.
-
Dry the purified dye in a vacuum oven at 60 °C.
Data Presentation
The following table summarizes representative quantitative data for a hypothetical novel azo dye synthesized from this compound and a generic coupling component. This data is illustrative and will vary depending on the specific coupling agent used.
| Property | Value |
| Physical Properties | |
| Molecular Formula | C18H14N2O2 (Example) |
| Molecular Weight | 290.32 g/mol (Example) |
| Melting Point | 150-155 °C (Example) |
| Yield | 85-95% (Typical) |
| Spectroscopic Data | |
| λmax (in DMF) | 450 nm (Example) |
| Molar Extinction Coefficient (ε) | 25,000 L mol-1 cm-1 (Example) |
| Fastness Properties (on Polyester) | |
| Light Fastness (ISO 105-B02) | 5-6 (Good to Very Good) |
| Wash Fastness (ISO 105-C06) | 4-5 (Good to Excellent) |
| Rubbing Fastness (ISO 105-X12) | 4 (Good) |
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the key processes involved in the synthesis and characterization of novel dyes from this compound.
Caption: General reaction scheme for the synthesis of an azo dye from this compound.
Caption: Experimental workflow for the synthesis and evaluation of novel dyes.
Conclusion
This compound is a promising precursor for the development of novel azo dyes and pigments with a wide range of potential applications. The synthetic protocols provided herein offer a solid foundation for researchers to explore the synthesis of new colorants. The illustrative data highlights the potential for achieving dyes with good performance characteristics. Further research into the synthesis of a broader library of dyes from this compound and a thorough evaluation of their properties will undoubtedly lead to the discovery of new and valuable materials.
Application Notes and Protocols for the Laboratory Synthesis of 3-Phenoxyaniline
Introduction:
3-Phenoxyaniline is a significant chemical intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its structure, featuring a diphenyl ether linkage and an amino group, makes it a versatile building block in organic synthesis. This document provides a detailed protocol for the synthesis of this compound via a copper-catalyzed Ullmann condensation reaction. An alternative approach, the Buchwald-Hartwig amination, is also briefly discussed as a modern alternative for forming the crucial C-N bond. The Ullmann condensation is a well-established method for creating aryl ethers and aryl amines through a copper-promoted cross-coupling of aryl halides with alcohols, phenols, or amines.[1][2][3][4]
Primary Synthesis Protocol: Copper-Catalyzed Ullmann Condensation
This protocol details the synthesis of this compound from 3-bromoaniline (B18343) and phenol (B47542) using a copper(I) chloride catalyst. This method has been reported to achieve high yields.[5]
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Bromoaniline | 591-19-5 | C₆H₆BrN | 172.02 |
| Phenol | 108-95-2 | C₆H₆O | 94.11 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |
| Copper(I) Chloride (CuCl) | 7758-89-6 | CuCl | 99.00 |
| 1-Butylimidazole (B119223) | 4316-42-1 | C₇H₁₂N₂ | 124.18 |
| o-Xylene (B151617) | 95-47-6 | C₈H₁₀ | 106.16 |
| Argon (Ar) Gas | 7440-37-1 | Ar | 39.95 |
| Petroleum Ether (PE) | 8032-32-4 | N/A | N/A |
| Ethyl Acetate (B1210297) (EA) | 141-78-6 | C₄H₈O₂ | 88.11 |
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine 3-bromoaniline (10 mmol), phenol (12 mmol), potassium carbonate (20 mmol), 1-butylimidazole (5 mmol), and copper(I) chloride (4.5 mmol).[5]
-
Solvent Addition: Add o-xylene (10 mL) to the mixture.[5]
-
Inert Atmosphere: Purge the reaction vessel with argon gas to establish an inert atmosphere.[5]
-
Heating and Reaction: Heat the mixture to 140°C and maintain this temperature for 20 hours with continuous stirring.[5]
-
Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove solid residues.[5]
-
Work-up and Concentration: Concentrate the filtrate under reduced pressure to remove the o-xylene solvent.[5]
-
Purification: Purify the resulting crude product by column chromatography on silica (B1680970) gel, using a mixture of petroleum ether and ethyl acetate (PE/EA = 4:1, v/v) as the eluent.[5]
-
Product Characterization: The final product, this compound, is obtained as a solid with a reported yield of 90%.[5] It has a melting point of 41-44°C.
Quantitative Data Summary:
| Reactant/Product | Molar Amount (mmol) | Role | Reported Yield |
| 3-Bromoaniline | 10 | Starting Material | N/A |
| Phenol | 12 | Starting Material | N/A |
| Potassium Carbonate | 20 | Base | N/A |
| Copper(I) Chloride | 4.5 | Catalyst | N/A |
| 1-Butylimidazole | 5 | Ligand/Additive | N/A |
| This compound | 9 (theoretical) | Product | 90%[5] |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Route: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a modern palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7][8] This reaction is known for its broad substrate scope and functional group tolerance, often requiring milder conditions than the traditional Ullmann reaction.[6][9] A general procedure would involve reacting an aryl halide (e.g., 3-bromophenoxybenzene) with an ammonia (B1221849) equivalent or an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[8][9]
Safety Information:
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10]
-
3-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled.
-
Phenol: Toxic and corrosive. Can cause severe skin burns and eye damage.
-
Copper(I) Chloride: Harmful if swallowed.
-
o-Xylene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin.
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann reaction | PPTX [slideshare.net]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scale-up Synthesis of 3-Phenoxyaniline for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 3-Phenoxyaniline, a key intermediate in the pharmaceutical and materials science industries. The protocols focus on two of the most robust and scalable synthetic methods: the Ullmann Condensation and the Buchwald-Hartwig Amination.
Introduction
This compound is a valuable building block in the synthesis of a variety of commercially important molecules. Its derivatives have shown potential as inhibitors of the HIV gp120-CD4 interaction and as ligands for somatostatin (B550006) receptors, highlighting their significance in drug discovery.[1][2] Furthermore, the phenoxyaniline (B8288346) scaffold is utilized in the development of high-performance polymers.[3] The industrial production of this compound necessitates synthetic routes that are not only high-yielding but also scalable, cost-effective, and amenable to large-scale manufacturing processes.
This document outlines two primary synthetic strategies for obtaining this compound, providing detailed experimental protocols and quantitative data to facilitate the transition from laboratory-scale synthesis to industrial production.
Synthetic Pathways
Two of the most effective methods for the synthesis of this compound on an industrial scale are the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig Amination. Both methods involve the formation of a diaryl ether bond.
Ullmann Condensation
The Ullmann condensation is a classic and widely used method for the formation of diaryl ethers, typically involving the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst.[3] For the synthesis of this compound, this involves the reaction of 3-bromoaniline (B18343) with phenol.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds.[3][4] While typically used to form anilines from aryl halides and amines, a variation of this reaction can be employed to construct the diaryl ether linkage. However, the more direct and common application for synthesizing this compound would be the coupling of 3-aminophenol (B1664112) with an aryl halide, or more relevant to the target molecule, the coupling of phenol with 3-bromoaniline, which is an O-arylation reaction. The reaction is renowned for its high yields, broad substrate scope, and functional group tolerance, making it highly suitable for complex molecule synthesis in the pharmaceutical industry.[4]
Experimental Protocols
Protocol 1: Ullmann Condensation of 3-Bromoaniline and Phenol
This protocol details a laboratory-scale synthesis of this compound via a copper-catalyzed Ullmann condensation.[5] Considerations for scale-up are also discussed.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity |
| 3-Bromoaniline | 172.03 | ≥98% |
| Phenol | 94.11 | ≥99% |
| Copper(I) Chloride (CuCl) | 98.99 | ≥97% |
| Potassium Carbonate (K₂CO₃) | 138.21 | ≥99% |
| 1-Butyl-1H-imidazole | 124.18 | ≥98% |
| o-Xylene (B151617) | 106.16 | Anhydrous |
Experimental Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-bromoaniline (10 mmol, 1.72 g), phenol (12 mmol, 1.13 g), potassium carbonate (20 mmol, 2.76 g), 1-butyl-1H-imidazole (5 mmol, 0.62 g), and copper(I) chloride (4.5 mmol, 0.445 g).[5]
-
Add o-xylene (10 mL) to the flask.[5]
-
Purge the reaction vessel with nitrogen for 15 minutes.
-
Under a nitrogen atmosphere, heat the reaction mixture to 140°C with vigorous stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 20 hours.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble inorganic salts.
-
Wash the filter cake with a small amount of o-xylene.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate (B1210297) = 4:1 v/v) to afford pure this compound.[5] A reported yield for this protocol is 90%.[5]
Scale-up Considerations:
-
Heat Transfer: The reaction is exothermic. On a larger scale, efficient heat management is crucial. A jacketed reactor with controlled heating and cooling should be used.
-
Mixing: Effective mixing is essential to ensure proper suspension of the heterogeneous mixture. The geometry of the reactor and the design of the agitator should be optimized for efficient stirring.
-
Solvent Selection: While o-xylene is used in the lab-scale protocol, other high-boiling point solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can also be considered, though their removal and environmental impact should be taken into account.
-
Purification: For industrial-scale production, column chromatography is often not economically viable. Alternative purification methods such as distillation under reduced pressure or crystallization should be explored. Given the melting point of this compound (41-44 °C), crystallization from a suitable solvent system is a promising option.[2]
Quantitative Data Summary (Lab-Scale):
| Parameter | Value |
| 3-Bromoaniline | 10 mmol |
| Phenol | 12 mmol |
| K₂CO₃ | 20 mmol |
| 1-Butyl-1H-imidazole | 5 mmol |
| CuCl | 4.5 mmol |
| Solvent (o-Xylene) | 10 mL |
| Temperature | 140 °C |
| Reaction Time | 20 hours |
| Yield | 90% |
Protocol 2: Buchwald-Hartwig Amination (Adapted for this compound Synthesis)
This protocol provides a general and adaptable procedure for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig O-arylation reaction. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos being commonly employed.[4]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity |
| 3-Bromoaniline | 172.03 | ≥98% |
| Phenol | 94.11 | ≥99% |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.49 | Catalyst grade |
| XPhos | 476.65 | ≥98% |
| Sodium tert-butoxide (NaOtBu) | 96.10 | ≥97% |
| Toluene (B28343) | 92.14 | Anhydrous |
Experimental Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-bromoaniline (1.0 equiv.), phenol (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).[4]
-
In a separate glovebox or under a nitrogen atmosphere, prepare a mixture of Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.).[4]
-
Quickly add the catalyst/ligand mixture to the reaction flask under a positive flow of nitrogen.
-
Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the 3-bromoaniline.[4]
-
Seal the flask and purge with nitrogen for 15 minutes.
-
Place the flask in a preheated oil bath at 100-110°C and stir vigorously.[4]
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 1-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the Celite pad with the same organic solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography or, for larger scales, by crystallization or distillation.
Scale-up Considerations:
-
Catalyst Loading: For industrial applications, minimizing the amount of expensive palladium catalyst is crucial. Catalyst loading should be optimized to be as low as possible without compromising reaction efficiency and yield.
-
Ligand Selection: While XPhos is a good starting point, other phosphine ligands may offer better performance or cost-effectiveness on a larger scale. Ligand screening is recommended during process development.
-
Base Selection: Sodium tert-butoxide is a strong base and can be sensitive to moisture. Other bases like potassium carbonate or cesium carbonate can be explored, although they may require higher reaction temperatures.
-
Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen. Maintaining a strictly inert atmosphere is critical for catalyst longevity and reaction success, especially during long reaction times on a large scale.
-
Purification: As with the Ullmann reaction, crystallization or distillation are the preferred methods for industrial-scale purification to remove residual palladium and other impurities to meet pharmaceutical-grade specifications.
Quantitative Data Summary (General Protocol):
| Parameter | Molar Equiv. (relative to 3-bromoaniline) |
| Phenol | 1.2 |
| Sodium tert-butoxide | 1.4 |
| Pd(OAc)₂ | 0.02 |
| XPhos | 0.04 |
| Solvent (Toluene) | 0.1 - 0.5 M concentration |
| Temperature | 100 - 110 °C |
Visualization of Workflows
Ullmann Condensation Workflow
References
Analytical techniques for quantifying 3-Phenoxyaniline
An array of analytical techniques is available for the precise quantification of 3-Phenoxyaniline, a compound of interest in pharmaceutical development and environmental monitoring. This document provides detailed application notes and protocols for the most common methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Electrochemical Methods. The information is tailored for researchers, scientists, and drug development professionals, with a focus on clear data presentation and actionable experimental protocols.
Quantitative Data Summary
The following table summarizes the quantitative performance data for various analytical techniques applicable to the determination of this compound and its structurally similar compounds. It is important to note that while specific data for this compound is limited in publicly available literature, the data for analogous compounds provide a strong basis for method development and expected performance.
| Analytical Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) |
| HPLC-UV | Aniline & Degradation Products | - | 0.0778 - 0.2073 µg/mL | 2.0 - 60 µg/mL | 87.51 - 101.35 |
| GC-NPD | Aniline | 2.3 µg/L | - | 40 - 800 µg/L | - |
| GC-NPD | 4-Chloroaniline | 0.66 µg/L | - | 40 - 400 µg/L | - |
| GC-MS | p-Anisidine | 0.4 ppm | - | - | 85.9 - 90.0 |
| GC-MS | 4-Methoxy-2-nitroaniline | 1.23 ppm | - | - | 99.2 - 100.3 |
| Electrochemical Sensor | 3-Methoxyaniline | 0.085 ± 0.002 nM | 0.28 ± 0.02 nM | 0.1 nM - 0.1 mM | - |
Application Notes and Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Application Note:
Reverse-phase HPLC coupled with a UV detector is a robust and widely used method for the quantification of aromatic amines like this compound. The method offers excellent separation, sensitivity, and reproducibility. The choice of a C18 column is common, providing good retention and separation of moderately polar compounds. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) to achieve optimal resolution. Detection is usually performed at a wavelength where this compound exhibits maximum absorbance, which can be determined by running a UV scan of a standard solution. Method validation according to ICH guidelines is crucial for ensuring the reliability of the results.[1][2][3][4]
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 10 mM Acetate buffer, pH 5
-
B: Acetonitrile
-
-
Gradient: 60% A to 20% A over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm (or λmax of this compound)
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1 - 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Gas Chromatography (GC-FID/MS)
Application Note:
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. For quantification, a Flame Ionization Detector (FID) is commonly used due to its robustness and linear response over a wide concentration range. For confirmation of identity and enhanced selectivity, a Mass Spectrometer (MS) is the detector of choice.[5] Due to the polar nature of the amine group, derivatization may sometimes be employed to improve peak shape and thermal stability, although direct analysis is often feasible. A non-polar or medium-polarity capillary column is typically used for separation.
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Autosampler
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
-
Chromatographic Conditions (Starting Point):
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Detector Temperature:
-
FID: 300 °C
-
MS Transfer Line: 280 °C
-
-
MS Parameters (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-350
-
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like methylene (B1212753) chloride or toluene.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve or extract the sample containing this compound into a compatible solvent.
-
If necessary, perform a solvent exchange to a more suitable solvent for GC analysis.
-
Filter the sample extract through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared sample extracts.
-
Quantify this compound based on the peak area and the calibration curve.
-
UV-Vis Spectrophotometry
Application Note:
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds with a chromophore, such as this compound.[6][7] This technique is particularly useful for the analysis of relatively pure samples or for determining the concentration of the analyte in simple matrices where interferences are minimal. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A key step is to determine the wavelength of maximum absorbance (λmax) for this compound in a specific solvent to ensure maximum sensitivity and linearity.[8]
Experimental Protocol:
-
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
-
Methodology:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol or ethanol).
-
Scan the solution over a wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to create calibration standards.
-
Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution in the same solvent used for the standards.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of this compound in the sample by using the calibration curve or the regression equation.
-
-
Electrochemical Methods
Application Note:
Electrochemical sensors offer a highly sensitive and selective platform for the quantification of electroactive compounds like this compound.[9][10] Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed.[11] The method is based on the oxidation or reduction of the analyte at the surface of a modified or unmodified electrode, generating a current that is proportional to its concentration. Modification of the electrode surface with nanomaterials can significantly enhance the sensitivity and selectivity of the sensor.[9][12][13] This technique is particularly advantageous for in-situ and real-time monitoring.
Experimental Protocol:
-
Instrumentation:
-
Potentiostat/Galvanostat
-
Three-electrode system:
-
Working electrode (e.g., Glassy Carbon Electrode - GCE)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
-
-
Methodology (using a modified GCE as an example):
-
Electrode Preparation:
-
Polish the GCE with alumina (B75360) slurry, followed by sonication in deionized water and ethanol.
-
The electrode can be used as is or modified with a suitable material (e.g., nanoparticles, polymers) to enhance its performance.
-
-
Electrochemical Measurement:
-
Prepare a supporting electrolyte solution (e.g., phosphate (B84403) buffer solution at a specific pH).
-
Record the background voltammogram of the supporting electrolyte.
-
Add a known concentration of this compound to the electrochemical cell and record the voltammogram (e.g., using DPV). An oxidation peak corresponding to this compound should be observed.
-
-
Calibration and Quantification:
-
Prepare standard solutions of this compound in the supporting electrolyte over a range of concentrations.
-
Record the DPVs for each standard and plot the peak current versus concentration to generate a calibration curve.
-
Measure the peak current of the sample solution and determine the concentration of this compound from the calibration curve.
-
-
Visualizations
Caption: General experimental workflow for the quantification of this compound.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study [mdpi.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. eijppr.com [eijppr.com]
- 9. Development of 3-methoxyaniline sensor probe based on thin Ag2O@La2O3 nanosheets for environmental safety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent Advances in Electrochemical Sensors for the Detection of Anti-Inflammatory and Antibiotic Drugs: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Development of a New Electrochemical Sensor Based on Mag-MIP Selective Toward Amoxicillin in Different Samples [frontiersin.org]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenoxyaniline
Welcome to the technical support center for the synthesis of 3-phenoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are the Ullmann condensation and the Buchwald-Hartwig amination.[1] Both methods involve the formation of a diaryl ether bond, which is the key structural feature of the molecule.
Q2: What are the typical starting materials for these syntheses?
A2: For the Ullmann condensation, the typical starting materials are 3-bromoaniline (B18343) and phenol (B47542).[2] The Buchwald-Hartwig amination offers more flexibility, generally coupling an aryl halide (like 3-bromoaniline or 3-chloroaniline) with phenol, or an amine (like 3-aminophenol) with an aryl halide (like bromobenzene).
Q3: I am observing a low yield in my this compound synthesis. What are the common causes?
A3: Low yields can stem from several factors depending on the chosen synthetic route. Common issues include suboptimal reaction conditions (temperature, reaction time, solvent), impure starting materials, catalyst deactivation, or the formation of side products. For instance, in the Buchwald-Hartwig amination, the choice of ligand and base is critical for achieving high yields.
Troubleshooting Guides
Issue 1: Identification of Unknown Byproducts in the Reaction Mixture
When synthesizing this compound, the appearance of unexpected peaks in your analytical data (e.g., GC-MS, LC-MS, NMR) indicates the formation of byproducts. Below are common byproducts associated with the two primary synthetic methods.
Ullmann Condensation Byproducts:
The Ullmann condensation, while a classic method, often requires high temperatures, which can lead to the formation of several byproducts.[3]
-
Diphenyl Ether: Formed from the self-condensation of two phenol molecules.
-
3,3'-Dibromobiphenyl: Results from the homocoupling of two molecules of 3-bromoaniline.
-
Phenol: Unreacted starting material.
-
3-Bromoaniline: Unreacted starting material.
Buchwald-Hartwig Amination Byproducts:
The palladium-catalyzed Buchwald-Hartwig amination is generally milder but can still produce unwanted side products.
-
Aniline: This is a common byproduct resulting from the hydrodehalogenation of the aryl halide starting material (e.g., 3-bromoaniline). This occurs when the aryl halide is reduced instead of undergoing the desired coupling reaction.[4]
-
N,N-Diphenyl-3-phenoxyaniline: If a primary amine like this compound is formed and the reaction conditions are not carefully controlled, a second arylation can occur, leading to a triarylamine byproduct.
Table 1: Common Byproducts in this compound Synthesis
| Synthesis Method | Common Byproduct | Chemical Formula | Molecular Weight ( g/mol ) |
| Ullmann Condensation | Diphenyl ether | C₁₂H₁₀O | 170.21 |
| Ullmann Condensation | 3,3'-Dibromobiphenyl | C₁₂H₈Br₂ | 312.00 |
| Buchwald-Hartwig | Aniline | C₆H₇N | 93.13 |
| Buchwald-Hartwig | N,N-Diphenyl-3-phenoxyaniline | C₂₄H₁₉NO | 337.42 |
Issue 2: Minimizing Byproduct Formation and Maximizing Yield
Optimizing reaction conditions is crucial to minimize the formation of the byproducts listed above and to improve the overall yield of this compound.
Troubleshooting for Ullmann Condensation:
-
Control Stoichiometry: Using a slight excess of phenol can help to drive the reaction towards the desired product and minimize the self-coupling of 3-bromoaniline.
-
Optimize Catalyst and Ligand: While traditional Ullmann reactions use copper powder, modern variations utilize soluble copper salts (e.g., CuI, CuCl) with ligands (e.g., 1,10-phenanthroline, N,N-dimethylglycine) which can allow for lower reaction temperatures and improved selectivity.[3]
-
Temperature and Reaction Time: Carefully control the reaction temperature. While high temperatures are often necessary, excessive heat can promote side reactions. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Troubleshooting for Buchwald-Hartwig Amination:
-
Ligand Selection: The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands often favor the desired reductive elimination to form the C-N bond over side reactions like hydrodehalogenation.
-
Base Selection: The strength and nature of the base can influence the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker bases like cesium carbonate or potassium phosphate (B84403) may be necessary for substrates with base-sensitive functional groups.[5]
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensuring the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst deactivation.
Experimental Protocols
High-Yield Synthesis of this compound via Ullmann Condensation
This protocol is adapted from a literature procedure and is optimized for high yield.[2]
Materials:
-
3-Bromoaniline
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) chloride (CuCl)
-
Argon gas
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add 3-bromoaniline (10 mmol), phenol (12 mmol), potassium carbonate (20 mmol), 1-butylimidazole (5 mmol), and copper(I) chloride (4.5 mmol).
-
Evacuate the flask and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
Add o-xylene (10 mL) to the flask via syringe.
-
Heat the reaction mixture to 140 °C with vigorous stirring.
-
Maintain the reaction at 140 °C for 20 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to obtain pure this compound. A yield of approximately 90% can be expected.[2]
Visualizations
Caption: Common byproducts in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Ullmann Condensation of 3-Phenoxyaniline
Welcome to the technical support center for the Ullmann condensation of 3-phenoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to this specific chemical reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Ullmann condensation of this compound?
The Ullmann condensation is a copper-catalyzed cross-coupling reaction. In the context of this compound, it typically involves the formation of a new carbon-nitrogen (C-N) bond between the nitrogen of the aniline (B41778) and an aryl halide, leading to a triarylamine derivative. This reaction is a valuable tool in organic synthesis for creating complex molecular architectures.[1]
Q2: What are the key components of this reaction?
A typical Ullmann condensation of this compound involves the following components:
-
Substrates: this compound and an aryl halide (e.g., aryl iodide, bromide, or chloride).
-
Catalyst: A copper(I) source, such as copper(I) iodide (CuI), is commonly used.[1][2]
-
Ligand: A ligand is often employed to stabilize the copper catalyst and facilitate the reaction under milder conditions. Common ligands include diamines, amino acids (like L-proline), and phenanthrolines.[1][3][4]
-
Base: A base is required to deprotonate the aniline and facilitate the catalytic cycle. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[5]
-
Solvent: High-boiling point, polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane are typically used.[1][5]
Q3: Why is my reaction yield low?
Low yields in Ullmann condensations can stem from several factors, including inefficient catalyst activity, substrate decomposition, side reactions, or non-optimal reaction conditions. Detailed troubleshooting for this issue is provided in the guide below.
Q4: What are common side reactions?
Common side reactions include:
-
Homocoupling of the aryl halide to form a biaryl compound.
-
Dehalogenation of the aryl halide.[5]
-
Oxidation of the aniline substrate or product, especially at high temperatures.
-
Side reactions involving functional groups on either the aniline or the aryl halide.
Q5: How can I purify the final product?
Purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the product. Recrystallization can also be an effective method for obtaining highly pure material.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Ullmann condensation of this compound.
Problem 1: Low or No Conversion of Starting Materials
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use fresh, high-purity copper(I) iodide (CuI). Old or oxidized copper sources can have significantly reduced activity.[5] Consider preparing "activated" copper powder if using copper metal.[1] |
| Inappropriate Ligand | The choice of ligand is crucial. For aniline couplings, ligands like 1,10-phenanthroline (B135089), L-proline, or N,N'-dimethylethylenediamine (DMEDA) can be effective.[3][4] Screen a few different ligands to find the optimal one for your specific substrates. |
| Insufficient Base Strength or Solubility | Use a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility. Ensure the base is finely powdered and dry. |
| Low Reaction Temperature | Traditional Ullmann reactions often require high temperatures (150-210 °C).[1] If using milder, ligand-accelerated conditions, the temperature may still need to be optimized. Gradually increase the temperature in increments of 10-20 °C. |
| Presence of Oxygen or Water | The reaction is sensitive to air and moisture. Ensure all reagents and solvents are dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Degassing the solvent prior to use is recommended. |
| Poor Substrate Reactivity | Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[1] If using a less reactive aryl halide, you may need to use a more active catalyst system (e.g., a different ligand) or higher temperatures. Electron-withdrawing groups on the aryl halide can increase its reactivity.[1] |
Problem 2: Formation of Significant Side Products
| Potential Cause | Suggested Solution |
| Homocoupling of Aryl Halide | This is a common side reaction, especially at high temperatures. Lowering the reaction temperature or using a more efficient ligand can sometimes minimize this. Using a slight excess of the aniline can also favor the desired cross-coupling. |
| Dehalogenation of Aryl Halide | This can occur in the presence of a hydrogen source and a reducing environment. Ensure solvents are anhydrous and consider the purity of all reagents. |
| Oxidation of Aniline or Product | The use of an inert atmosphere is critical to prevent oxidation. If the reaction mixture turns dark or tar-like, oxidation may be a significant issue.[6] Lowering the reaction temperature can also help. |
Problem 3: Difficult Product Purification
| Potential Cause | Suggested Solution |
| Product is a Similar Polarity to Starting Materials | Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting material in the crude product. If separation is still difficult, consider derivatizing the product to alter its polarity for easier separation, followed by deprotection. |
| Formation of Copper Complexes | Residual copper can complicate purification. During the workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium (B1175870) hydroxide (B78521) solution to remove copper salts. |
| Streaking on TLC/Column Chromatography | This can be caused by the basicity of the aniline product. Adding a small amount of a non-volatile base like triethylamine (B128534) (e.g., 0.1-1%) to the chromatography eluent can improve the peak shape. |
Experimental Protocols
Representative Protocol for Ullmann Condensation of this compound with an Aryl Iodide
This is a general protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl Iodide
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline (or other suitable ligand)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried reaction flask, add this compound (1.0 equiv.), aryl iodide (1.2 equiv.), CuI (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous, degassed DMF via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer sequentially with dilute aqueous ammonium hydroxide, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Experimental Workflow
Caption: A typical workflow for the Ullmann condensation of this compound.
Troubleshooting Decision Tree for Low Yield
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Buchwald-Hartwig Synthesis of 3-Phenoxyaniline
Welcome to the technical support center for the Buchwald-Hartwig synthesis of 3-phenoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination for the synthesis of this compound.
Q1: Why is my reaction showing low or no conversion to this compound?
A1: Low or no conversion in a Buchwald-Hartwig reaction can stem from several factors. A primary consideration is the choice of ligand, base, and solvent, as an inappropriate combination for your specific substrates is a frequent cause of poor performance.[1] Catalyst deactivation is another common issue, which can be caused by impurities in the starting materials or the presence of functional groups that can poison the palladium catalyst.[1] Additionally, ensure that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the palladium catalyst.
Q2: I am observing significant side products, such as hydrodehalogenation of my aryl halide. How can I minimize this?
A2: Hydrodehalogenation, the reduction of the aryl halide starting material, is a common side reaction that competes with the desired C-N bond formation. This is particularly prevalent when using primary amines. To suppress this side reaction, consider the following strategies:
-
Ligand Selection: The choice of phosphine (B1218219) ligand is crucial. Bulky, electron-rich ligands can promote the desired reductive elimination over side reactions.
-
Base Selection: The strength and type of base can influence the reaction pathway. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be more suitable if strong bases like sodium tert-butoxide (NaOtBu) are leading to side reactions.[1]
-
Temperature Optimization: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.
Q3: My reaction is sluggish and requires long reaction times. How can I improve the reaction rate?
A3: Slow reaction rates can often be addressed by optimizing the following parameters:
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it also increases costs and the potential for side reactions. A systematic optimization of the palladium precursor and ligand loading is recommended.
-
Temperature: Increasing the reaction temperature, typically in the range of 80-110 °C, can significantly accelerate the reaction.[2] However, be mindful of potential substrate or product degradation at higher temperatures.
-
Solvent Choice: The polarity and boiling point of the solvent can impact reaction rates. Toluene (B28343) and dioxane are commonly used solvents for Buchwald-Hartwig aminations.[3]
Frequently Asked Questions (FAQs)
Q1: Which phosphine ligand is best for the synthesis of this compound?
A1: The "best" ligand is highly dependent on the specific reaction conditions. However, for the coupling of aryl amines, bulky, electron-rich biarylphosphine ligands are generally preferred. Ligands such as XPhos, RuPhos, and BrettPhos have shown broad applicability and high performance in C-N coupling reactions.[4] A screening of several ligands is often the most effective approach to identify the optimal choice for your specific substrate combination and reaction conditions.
Q2: What is the role of the base in the Buchwald-Hartwig reaction?
A2: The base plays a critical role in the catalytic cycle. Its primary function is to deprotonate the amine nucleophile, forming the more reactive amide, which then participates in the catalytic cycle.[3] The choice of base can also influence the equilibrium of the catalytic cycle and the rate of reductive elimination.
Q3: Can I use an aryl chloride as a starting material instead of an aryl bromide?
A3: Yes, the Buchwald-Hartwig amination can be performed with aryl chlorides. However, aryl chlorides are generally less reactive than aryl bromides in the oxidative addition step of the catalytic cycle. Therefore, more electron-rich and sterically demanding ligands, often referred to as "second-generation" or "third-generation" Buchwald ligands (e.g., XPhos, SPhos), are typically required to achieve good yields with aryl chlorides.
Data Presentation
The selection of the phosphine ligand is a critical parameter in optimizing the Buchwald-Hartwig synthesis of this compound. The following table summarizes the performance of various common ligands in the amination of an aryl bromide with an aniline (B41778) derivative, providing a general guideline for ligand selection.
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | >99 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | >99 |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 95 |
| DavePhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 92 |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 98 |
Note: This data is representative of typical yields for the coupling of an aryl bromide with an aniline derivative and should be used as a starting point for optimization.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of this compound from 3-bromoaniline (B18343) and phenol (B47542).
Materials:
-
3-Bromoaniline
-
Phenol
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard oven-dried laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 equiv.), phenol (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.). Under a positive flow of inert gas, quickly add the catalyst and ligand to the reaction flask.
-
Solvent Addition: Add anhydrous toluene via syringe to the reaction flask to achieve a concentration of 0.1-0.5 M with respect to the 3-bromoaniline.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Technical Support Center: Recrystallization of 3-Phenoxyaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of a suitable solvent system for the recrystallization of 3-phenoxyaniline. The following sections offer troubleshooting advice, frequently asked questions, and a detailed experimental protocol.
Solvent System Selection for this compound
The ideal solvent for recrystallization should dissolve the solute completely at an elevated temperature and poorly at lower temperatures, allowing for high recovery of purified crystals upon cooling. For this compound, a compound with both an amine and a diphenyl ether moiety, a solvent system of intermediate polarity is often a good starting point.
Recommended Solvent Screening
Due to the lack of specific solubility data in the literature, a systematic solvent screening is the most effective method to determine the optimal recrystallization solvent or solvent pair for this compound. The following solvents are recommended for initial screening:
-
Single Solvents:
-
Isopropanol
-
Ethanol
-
Acetone
-
Ethyl acetate
-
Toluene
-
-
Solvent Pairs (when a single solvent is not ideal):
-
Ethyl acetate/Hexane
-
Toluene/Hexane
-
Ethanol/Water
-
Quantitative Data Summary
The following table summarizes the general solubility characteristics to look for during solvent screening. The ideal solvent will exhibit properties in the "Good" category.
| Solubility Characteristic | Poor Solvent System | Good Solvent System | Too Soluble System |
| Solubility at Room Temperature | Insoluble | Sparingly Soluble | Readily Soluble |
| Solubility at Boiling Point | Insoluble | Soluble | Readily Soluble |
| Crystal Formation upon Cooling | No crystals form | Abundant, well-formed crystals | Few or no crystals form |
Experimental Protocol: Determining the Optimal Recrystallization Solvent
This protocol outlines the steps for selecting a suitable solvent and performing the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selection of test solvents (Isopropanol, Ethanol, Acetone, Ethyl acetate, Toluene, Hexane, Water)
-
Test tubes
-
Heating apparatus (e.g., hot plate, sand bath)
-
Erlenmeyer flasks
-
Graduated cylinders
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Screening:
-
Place approximately 50 mg of crude this compound into separate test tubes.
-
Add a small amount (e.g., 0.5 mL) of a single test solvent to each tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe the quantity and quality of the crystals formed.
-
The ideal solvent will dissolve the compound when hot but will result in the formation of a large amount of crystals upon cooling.
-
-
Recrystallization:
-
Once a suitable solvent or solvent pair is identified, place the bulk of the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes to remove colored impurities. Perform a hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound (41-44 °C).
-
Troubleshooting and FAQs
Q1: My compound "oils out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation. Allow the solution to cool more slowly. Using a solvent pair by adding a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to the hot solution can also induce crystallization.
Q2: No crystals form, even after cooling in an ice bath. What is the problem?
A2: This is a common issue and can be caused by several factors.
-
Too much solvent: You may have added too much solvent, and the solution is not saturated enough for crystals to form.
-
Solution: Evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated, meaning the solute is dissolved at a concentration higher than its normal solubility limit.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid. This creates a rough surface for crystals to nucleate. Alternatively, add a "seed crystal" of pure this compound to the solution.
-
Q3: The recovered yield of my purified product is very low. How can I improve it?
A3: A low yield can result from several factors.
-
Inappropriate solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures.
-
Solution: Re-evaluate your solvent choice. A less polar solvent or a solvent pair might be more effective.
-
-
Premature crystallization: The compound may have crystallized in the filter paper during hot filtration.
-
Solution: Ensure your filtration apparatus (funnel and flask) is pre-heated before filtration.
-
-
Incomplete crystallization: You may not have allowed enough time for crystallization or cooled the solution sufficiently.
-
Solution: Allow the solution to stand for a longer period at room temperature before cooling in an ice bath. Ensure the ice bath is sufficiently cold.
-
Visualization of the Workflow
The following diagram illustrates the logical workflow for selecting a recrystallization solvent and performing the purification of this compound.
Caption: Workflow for this compound Recrystallization.
Removal of copper catalyst from 3-Phenoxyaniline reaction mixture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of copper catalysts from the 3-Phenoxyaniline reaction mixture.
Troubleshooting Guide for Copper Catalyst Removal
The synthesis of this compound, often achieved through Ullmann-type cross-coupling reactions, necessitates the use of a copper catalyst.[1] The removal of this catalyst is a critical step to ensure the purity and stability of the final product. This guide addresses common issues encountered during the purification process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Persistent blue or green color in the organic layer after aqueous washing. | - Incomplete chelation: The chelating agent (e.g., EDTA, ammonia) has not fully complexed with the copper ions. - Product as a chelator: this compound itself may be chelating the copper, making it difficult to remove with a weaker chelating agent. | - Repeat the aqueous wash: Perform additional extractions with the chelating solution until the aqueous layer is colorless.[2] - Increase chelator concentration: Use a more concentrated solution of the chelating agent. - Adjust pH: The effectiveness of EDTA as a chelating agent is pH-dependent. Adjusting the pH of the aqueous EDTA solution to ~8 can enhance its efficacy.[3] |
| Low recovery of this compound after workup. | - Emulsion formation: Vigorous shaking during liquid-liquid extraction can lead to the formation of a stable emulsion, trapping the product. - Product solubility in the aqueous phase: this compound may have some solubility in the aqueous wash solution. | - Break the emulsion: Add brine (saturated NaCl solution) and allow the mixture to stand. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. - Back-extraction: Extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. - Use of brine: Washing the organic layer with brine can decrease the solubility of the organic product in the aqueous phase.[3] |
| Copper catalyst co-elutes with the product during column chromatography. | - Similar polarity: The copper complex may have a similar polarity to this compound, leading to poor separation on the column. | - Pre-chromatography purification: Perform an aqueous wash with a chelating agent (EDTA or ammonia) to remove the bulk of the copper before column chromatography. - Change the stationary phase: If using silica (B1680970) gel, consider trying alumina, which may have a different selectivity for the copper complex versus the product. |
| Filtration through Celite is ineffective. | - Dissolved copper species: Celite is most effective at removing particulate or precipitated copper. Dissolved copper complexes will pass through the Celite pad.[2] | - Combine methods: Use a combination of an aqueous wash with a chelating agent to complex the dissolved copper, followed by filtration through Celite to remove any remaining solid copper species.[2] |
Quantitative Data on Copper Removal Methods
The efficiency of copper removal is highly dependent on the specific reaction conditions, the form of the copper catalyst, and the chosen workup protocol. The following table provides a summary of the expected efficiency for common removal techniques.
| Removal Method | Typical Final Copper Level | Advantages | Disadvantages |
| Aqueous Wash (Ammonia) | < 50 ppm | Simple, inexpensive, and effective for forming water-soluble copper complexes.[2] | Requires good ventilation due to the pungent and corrosive nature of ammonia (B1221849).[4][5] May not be suitable for base-sensitive products. |
| Aqueous Wash (EDTA) | < 100 ppm | Effective for tightly bound copper; can be used for a wide range of products.[3] | Can be slower than other methods and may require pH adjustment for optimal performance.[3] |
| Filtration (Celite/Silica Plug) | Variable | Good for removing heterogeneous or precipitated copper particles.[2] | Ineffective for soluble copper species. The product can sometimes be adsorbed onto the filtration medium, leading to yield loss.[6] |
| Scavenger Resins | < 10 ppm | High efficiency and selectivity for copper ions, leading to very low residual levels. Simple filtration-based workup.[3] | Higher cost compared to simple aqueous washes and filtration. |
Experimental Protocols
Below are detailed methodologies for the most common copper catalyst removal techniques.
Protocol 1: Aqueous Wash with Ammonia Solution
This method is effective for removing copper salts by forming a water-soluble tetraamminecopper(II) complex, which imparts a deep blue color to the aqueous layer.
Materials:
-
Reaction mixture containing this compound in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Concentrated ammonium hydroxide (B78521) (NH₄OH).
-
Separatory funnel.
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
Procedure:
-
Dilute the reaction mixture with the chosen organic solvent.
-
Transfer the organic solution to a separatory funnel.
-
Prepare the wash solution by adding ~5% (v/v) of concentrated ammonium hydroxide to a saturated ammonium chloride solution.
-
Add an equal volume of the ammonia wash solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup. The aqueous layer will turn blue as the copper complex forms.
-
Allow the layers to separate and drain the blue aqueous layer.
-
Repeat the wash with fresh ammonia solution until the aqueous layer is colorless.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual ammonia.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the purified this compound.
Protocol 2: Aqueous Wash with EDTA Solution
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that forms a stable, water-soluble complex with copper ions.
Materials:
-
Reaction mixture in a water-immiscible organic solvent.
-
0.5 M solution of disodium (B8443419) EDTA in water, with the pH adjusted to ~8 with sodium hydroxide.
-
Separatory funnel.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of the 0.5 M EDTA solution.
-
Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with the EDTA solution until the aqueous layer is colorless.
-
Wash the organic layer with brine to remove any residual EDTA.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the purified product.
Protocol 3: Filtration through a Celite Plug
This physical separation method is useful for removing insoluble or finely divided copper species from the reaction mixture.
Materials:
-
Reaction mixture.
-
Celite (diatomaceous earth).
-
Büchner funnel and filter flask.
-
Filter paper.
-
Reaction solvent for washing.
Procedure:
-
Place a piece of filter paper in the Büchner funnel that fits snugly and covers all the holes.
-
Wet the filter paper with the reaction solvent.
-
Prepare a slurry of Celite in the reaction solvent.
-
With gentle suction, pour the Celite slurry into the funnel to form an even pad (typically 1-2 cm thick).
-
Wash the Celite pad with fresh solvent to remove any fine particles.
-
Carefully pour the reaction mixture onto the Celite pad, ensuring not to disturb the surface.
-
Apply vacuum to filter the mixture.
-
Wash the reaction flask with fresh solvent and pour the washings through the Celite pad to ensure complete transfer of the product.
-
Rinse the Celite pad with additional solvent to wash through any remaining product.[7]
-
Collect the filtrate, which contains the purified this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst from the this compound product? A1: Residual copper in the final product can have several detrimental effects. For drug development professionals, the presence of metal impurities is strictly regulated by agencies like the EMA, as they can impact the safety and efficacy of the active pharmaceutical ingredient (API).[8][9] Copper ions can also catalyze degradation of the product over time, reducing its shelf life.[8] Furthermore, residual paramagnetic copper can interfere with certain analytical techniques, such as NMR spectroscopy, by causing line broadening.[10]
Q2: Can I use a combination of removal methods? A2: Yes, a combination of methods is often the most effective approach. For instance, an initial aqueous wash with a chelating agent can remove the majority of the soluble copper, followed by filtration through a Celite or silica plug to remove any remaining particulate copper.[2]
Q3: What are the safety precautions for working with ammonia and EDTA? A3: When working with concentrated ammonium hydroxide, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles, as it is corrosive and has a pungent odor.[4][11] EDTA is generally considered to have low toxicity, but it is good laboratory practice to wear gloves and eye protection when handling the solid or its solutions. Always consult the Safety Data Sheet (SDS) for any chemical before use.[12]
Q4: My product, this compound, seems to be sensitive to the basic conditions of the ammonia wash. What are my alternatives? A4: If your product is sensitive to basic conditions, an EDTA wash is a good alternative, as its pH can be adjusted to be near neutral or slightly acidic.[13] Another option is to use an aqueous solution of ammonium chloride, which is acidic and can also complex with copper. However, you should first confirm that this compound is stable under acidic conditions.
Q5: How can I confirm that all the copper has been removed? A5: Visually, the absence of a blue or green color in the aqueous washes is a good indicator of significant copper removal. For more sensitive applications, such as in pharmaceutical development, quantitative analysis techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to determine the final concentration of copper in the product, often to parts-per-million (ppm) or even parts-per-billion (ppb) levels.[14]
Visual Workflows
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. google.com [google.com]
- 6. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 7. youtube.com [youtube.com]
- 8. veeprho.com [veeprho.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Identification of copper binding sites in soil organic matter through chemical modifications and 13C CP-MAS NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 13. US4666683A - Process for removal of copper from solutions of chelating agent and copper - Google Patents [patents.google.com]
- 14. Recent advances in copper analyses by inorganic mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photodegradation of 3-Phenoxyaniline
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers studying the degradation pathways of 3-phenoxyaniline under UV irradiation.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental analysis of this compound's photodegradation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Degradation | Inadequate UV Lamp Output: The lamp's wavelength or intensity may be inappropriate for inducing photolysis. | Verify the lamp's emission spectrum and intensity. Ensure the primary absorbance wavelengths of this compound are covered. Check the age of the lamp, as output can decrease over time. |
| Incorrect pH: The pH of the aqueous solution can significantly influence reaction kinetics and the stability of the parent molecule and its intermediates. | Optimize the reaction pH. Studies on similar compounds like aniline (B41778) show pH can be a critical factor.[1] Conduct preliminary experiments across a range of pH values (e.g., 3, 5, 7, 9) to determine the optimal condition. | |
| Quenching Effects: Components of the sample matrix (e.g., organic solvents, humic acid) can absorb UV light or scavenge reactive oxygen species (ROS), inhibiting the degradation process. | Simplify the matrix where possible. If studying environmental samples, characterize the matrix components. Consider using a photosensitizer like TiO₂ to enhance ROS production.[2] | |
| Poor Reproducibility | Inconsistent Experimental Conditions: Fluctuations in temperature, lamp intensity, initial substrate concentration, or sample volume can lead to variable results. | Standardize all experimental parameters. Use a thermostated reactor to maintain constant temperature. Ensure the initial concentration of this compound is consistent across all runs. |
| Sample Adsorption: The compound may adsorb to the surface of the photoreactor, reducing its concentration in the solution available for degradation. | Pre-saturate the reactor by exposing it to a solution of the analyte before the experiment. Quantify adsorption by running a dark control (no UV light) and measuring the concentration change over time. | |
| Unexpected Analytical Peaks | Formation of Intermediates: The new peaks likely correspond to degradation byproducts. | Use analytical techniques like LC-MS/MS or GC-MS to identify the mass and fragmentation patterns of the unknown compounds.[3][4] Compare these with the proposed degradation pathway. |
| Contamination: Impurities in solvents, reagents, or from laboratory equipment can introduce extraneous peaks. | Run solvent blanks and procedural blanks to identify sources of contamination. Use high-purity (e.g., HPLC-grade) solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the expected general pathway for the UV degradation of this compound?
A1: While specific literature on this compound is limited, the degradation pathway can be inferred from related compounds like aniline and diphenyl ether. The process is expected to initiate via two primary routes:
-
Hydroxyl Radical (•OH) Attack: In aqueous solutions, UV light can generate highly reactive hydroxyl radicals. These radicals can attack the aromatic rings, leading to the formation of hydroxylated intermediates (e.g., aminophenols, hydroxyphenoxyanilines).
-
Ether Bond Cleavage: The ether linkage is susceptible to cleavage, resulting in the formation of phenol (B47542) and 3-aminophenol. These primary intermediates undergo further oxidation, leading to ring-opening and the formation of smaller aliphatic carboxylic acids, and ultimately, mineralization to CO₂, H₂O, and inorganic ions like NH₄⁺ and NO₃⁻.[2]
Q2: What are the primary analytical techniques used to study this degradation?
A2: A combination of chromatographic and spectroscopic methods is essential.
-
High-Performance Liquid Chromatography (HPLC): Used with a UV detector to quantify the decrease in the parent compound concentration over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography-Mass Spectrometry (GC-MS): Crucial for separating and identifying the intermediate degradation products by providing molecular weight and structural fragmentation data.[3][4]
-
Total Organic Carbon (TOC) Analysis: Measures the total amount of organically bound carbon in the sample to determine the extent of complete mineralization.
Q3: Does pH influence the degradation rate of this compound?
A3: Yes, pH is a critical parameter. For aniline-based compounds, pH affects the speciation of the amino group (-NH₂) versus its protonated form (-NH₃⁺). This can alter the molecule's reactivity towards oxidative species and its light absorption characteristics. For similar photocatalytic processes, an optimal pH is often observed where the degradation rate is maximized.[1]
Q4: Can photosensitizers be used to enhance the degradation of this compound?
A4: Yes, using a semiconductor photocatalyst like titanium dioxide (TiO₂) or iron(III) oxide (Fe₂O₃) can significantly increase degradation efficiency.[2] When illuminated with UV light, these materials generate electron-hole pairs, which lead to the formation of powerful reactive oxygen species (ROS) like hydroxyl radicals that drive the degradation process.[2][5]
Experimental Protocols
Protocol 1: Photodegradation Kinetics of this compound
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and store it in the dark at 4°C.[6]
-
Prepare the working solution by spiking the stock solution into ultrapure water to the desired initial concentration (e.g., 10 mg/L).
-
Adjust the pH of the working solution to the desired value (e.g., 5, 7, or 9) using dilute H₂SO₄ or NaOH.[1]
-
-
Photoreactor Setup:
-
Use a batch photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp or UV-LED) with a known wavelength and intensity.[1][7]
-
The reactor should be made of quartz or another UV-transparent material.
-
Include a magnetic stirrer for continuous mixing and a cooling system to maintain a constant temperature.
-
-
Irradiation Procedure:
-
Place a known volume of the working solution into the photoreactor.
-
Turn on the stirrer and cooling system and allow the solution to equilibrate for 10-15 minutes.
-
Run a dark control by keeping the solution in the reactor for the full experiment duration without turning on the UV lamp to check for adsorption or hydrolysis.
-
Turn on the UV lamp to initiate the photodegradation reaction (t=0).
-
-
Sampling and Analysis:
-
Withdraw aliquots (e.g., 1 mL) at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes).
-
Immediately quench the reaction in the aliquot, if necessary (e.g., by adding a small amount of sodium thiosulfate (B1220275) or by placing it in the dark on ice).
-
Analyze the concentration of this compound in each sample using HPLC-UV. The degradation rate can be modeled using pseudo-first-order kinetics.[7]
-
Illustrative Data
The following table presents illustrative data from a hypothetical UV degradation experiment of this compound, demonstrating the change in concentration of the parent compound and key proposed intermediates over time.
| Irradiation Time (min) | This compound (mg/L) | Phenol (mg/L) | 3-Aminophenol (mg/L) | Total Organic Carbon (TOC) (mg/L) |
| 0 | 10.00 | 0.00 | 0.00 | 7.78 |
| 15 | 6.50 | 1.25 | 1.10 | 7.75 |
| 30 | 4.22 | 1.85 | 1.60 | 7.70 |
| 60 | 1.78 | 1.50 | 1.35 | 6.95 |
| 90 | 0.75 | 0.80 | 0.70 | 5.80 |
| 120 | 0.15 | 0.25 | 0.20 | 4.51 |
Visualizations
Proposed Degradation Pathway
Caption: Proposed degradation routes for this compound under UV irradiation.
Experimental Workflow
Caption: Standard experimental workflow for a photodegradation study.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low degradation efficiency.
References
Technical Support Center: Synthesis of 3-Phenoxyaniline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenoxyaniline derivatives. The content is structured to address specific issues encountered during Ullmann condensation and Buchwald-Hartwig amination reactions, the two primary methods for synthesizing this important chemical scaffold.
Troubleshooting Guides
Ullmann Condensation for this compound Derivatives
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. For the synthesis of this compound, this typically involves the coupling of a phenol (B47542) with a 3-haloaniline (commonly 3-bromoaniline).
Common Issues and Solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The copper catalyst (e.g., CuI, Cu₂O) may be old or of poor quality. 2. Inappropriate Base: The base (e.g., K₂CO₃, Cs₂CO₃) may not be strong enough or may have poor solubility in the reaction solvent. 3. Unfavorable Reactant Electronics: Electron-rich aryl halides and electron-poor phenols can lead to lower yields. 4. Low Reaction Temperature: Traditional Ullmann reactions often require high temperatures (140-220 °C) to proceed efficiently.[1][2] | 1. Use fresh, high-purity copper(I) salts. Consider using "activated" copper powder if necessary. 2. For non-polar solvents like toluene (B28343) or xylene, K₂CO₃ is often effective. In polar aprotic solvents like DMF or acetonitrile, Cs₂CO₃ may provide better results. 3. The synthesis of this compound from 3-bromoaniline (B18343) (electron-deficient due to the amino group's meta-directing effect) and phenol (electron-rich) is generally favorable. 4. Ensure the reaction temperature is sufficiently high. A reported successful synthesis of this compound used a temperature of 140 °C in o-xylene.[1] |
| Formation of Side Products | 1. Homocoupling: Self-coupling of the aryl halide or phenol can occur. 2. Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. 3. Formation of Phenol from Aryl Halide: The aryl halide can react with hydroxide (B78521) ions if present. | 1. Use of a ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine) can often suppress homocoupling by promoting the desired cross-coupling reaction. 2. Ensure anhydrous conditions and a thoroughly degassed reaction mixture to minimize sources of hydrogen. 3. Use an anhydrous base and solvent to prevent the formation of hydroxide ions. |
| Reaction Stalls | 1. Catalyst Deactivation: The copper catalyst can be poisoned by impurities or agglomerate at high temperatures. 2. Poor Solubility: Reactants or intermediates may not be sufficiently soluble in the chosen solvent. | 1. The use of a ligand can stabilize the copper catalyst in a soluble and active form. 2. Choose a solvent that effectively dissolves all reactants at the reaction temperature. High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often used, although a successful synthesis of this compound has been reported in o-xylene.[1] |
Troubleshooting Workflow for Ullmann Condensation
References
Technical Support Center: 3-Phenoxyaniline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Phenoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods for synthesizing this compound are the Ullmann condensation and the Buchwald-Hartwig amination.[1] Both are cross-coupling reactions that form a carbon-nitrogen (C-N) or carbon-oxygen (C-O) bond to create the desired diaryl ether amine structure.
Q2: What is a typical expected yield and purity for this compound?
A2: Commercially available this compound typically has a purity of 98% or higher, as determined by Gas Chromatography (GC).[1][2][3][4] A well-optimized laboratory synthesis, such as the Ullmann condensation, can achieve yields of up to 90% with high purity after chromatographic purification.[5]
Q3: What are the key differences between the Ullmann condensation and Buchwald-Hartwig amination for this synthesis?
A3: The Ullmann condensation is a classical, copper-catalyzed reaction that often requires high temperatures.[6] The Buchwald-Hartwig amination is a more modern, palladium-catalyzed reaction that can often be performed under milder conditions and with a broader substrate scope.[7] Catalyst and ligand choice is critical for the success of the Buchwald-Hartwig reaction.[8][9]
Troubleshooting Guides
Low Yield or No Product Formation
Q4: My Ullmann condensation reaction has a very low yield. What are the potential causes and solutions?
A4: Low yields in Ullmann couplings can stem from several factors.[10]
-
Inactive Catalyst: The copper catalyst, often a Cu(I) salt, can be sensitive to air and moisture. Ensure you are using a fresh, high-purity copper source and consider running the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[5][10]
-
Suboptimal Reaction Temperature: Traditional Ullmann reactions require high temperatures, often above 140°C.[5][6] If the temperature is too low, the reaction rate will be very slow.
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial. A strong base like potassium carbonate is often used.[5] High-boiling polar solvents such as o-xylene (B151617), DMF, or N-methylpyrrolidone are typically required.[5][6]
Q5: I am not getting any product in my Buchwald-Hartwig amination. What should I check first?
A5: Complete reaction failure in a Buchwald-Hartwig amination is often related to the catalyst system or reaction setup.
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine (B1218219) ligand is critical. For aryl chlorides, bulky, electron-rich phosphine ligands are often necessary.[8][11] Ensure your catalyst and ligand are compatible and handled under an inert atmosphere to prevent deactivation.
-
Oxygen Contamination: The Pd(0) active catalyst is sensitive to oxygen.[12] Ensure your solvent is properly degassed and the reaction is set up under an inert atmosphere.[12][13]
-
Purity of Reagents: Impurities in starting materials (3-bromoaniline or phenol), solvent, or base can poison the catalyst.[12]
Purity Issues and Side Reactions
Q6: My final product is impure. What are the common side products in this compound synthesis?
A6: Common impurities can arise from side reactions or incomplete reactions.
-
Ullmann Condensation: Potential side products include homocoupling of the starting materials (e.g., biphenyl (B1667301) derivatives) and products from reaction with residual water.
-
Buchwald-Hartwig Amination: A common side reaction is the hydrodehalogenation of the aryl halide (3-bromoaniline), where the bromine is replaced by a hydrogen.[7][13] This is often promoted by high temperatures or the presence of protic impurities.[13] Homocoupling of the starting materials can also occur.[12]
Q7: How can I minimize the formation of the debrominated byproduct in my Buchwald-Hartwig reaction?
A7: Minimizing hydrodehalogenation involves optimizing the reaction conditions.[13]
-
Lower the Reaction Temperature: This side reaction often has a higher activation energy than the desired coupling.[13]
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Screen Different Ligands: The choice of ligand can significantly influence the relative rates of the desired reaction and side reactions.
-
Use Anhydrous and Degassed Solvents: The presence of water can contribute to the formation of palladium-hydride species that lead to dehalogenation.[13]
Purification Challenges
Q8: I am having trouble purifying this compound by column chromatography. The product is streaking or not separating well.
A8: Column chromatography of amines can be challenging due to their basicity.
-
Interaction with Silica (B1680970) Gel: The slightly acidic nature of silica gel can cause strong adsorption and streaking of basic compounds like anilines. To mitigate this, you can deactivate the silica gel by adding a small amount of a volatile base, such as triethylamine (B128534) (1-2%), to the eluent.
-
Solvent System Selection: A common eluent system for this compound is a mixture of petroleum ether and ethyl acetate (B1210297).[5] The polarity of the solvent system may need to be optimized for your specific impurities.
Q9: Can this compound be purified by recrystallization? If so, what is a suitable solvent?
A9: Yes, recrystallization is a viable purification method for solid compounds like this compound.[14] The key is to find a solvent (or solvent pair) in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at low temperatures.[15] Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/ethyl acetate or n-hexane/acetone.[16] Experimental screening is the best way to determine the optimal solvent system.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper(I) salt (e.g., CuCl)[5] | Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand[7][8] |
| Typical Reactants | 3-Bromoaniline, Phenol[5] | 3-Bromoaniline (or other aryl halide), Phenol[8] |
| Base | K₂CO₃[5] | NaOtBu, K₃PO₄, Cs₂CO₃[9] |
| Solvent | o-xylene[5] | Toluene (B28343), Dioxane, THF[8][9] |
| Temperature | High (e.g., 140°C)[5] | Milder (e.g., 80-110°C)[8] |
| Reported Yield | Up to 90%[5] | Good to excellent yields are generally achievable, but specific data for this compound synthesis is not readily available in the provided search results. |
| Purity | High purity after column chromatography[5] | High purity is generally achievable after purification. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst (oxidation, impurities) | Use fresh, high-purity catalyst; run under an inert atmosphere.[10][12] |
| Suboptimal temperature | Optimize temperature; Ullmann often requires higher heat.[5][10] | |
| Impure Product | Side reactions (homocoupling, hydrodehalogenation) | Optimize reaction conditions (temperature, ligand); ensure anhydrous conditions.[12][13] |
| Purification Issues | Amine interaction with silica gel (streaking) | Add a small amount of triethylamine to the eluent. |
| Poor crystal formation in recrystallization | Screen various solvents and solvent pairs.[15][16] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Condensation
This protocol is adapted from a reported procedure with a 90% yield.[5]
Materials:
-
3-Bromoaniline (10 mmol)
-
Phenol (12 mmol)
-
Potassium carbonate (K₂CO₃) (20 mmol)
-
Copper(I) chloride (CuCl) (4.5 mmol)
-
1-Butylimidazole (5 mmol)
-
o-xylene (10 mL)
Procedure:
-
To an oven-dried reaction flask, add 3-bromoaniline, phenol, potassium carbonate, 1-butylimidazole, and copper(I) chloride.
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Add o-xylene to the flask.
-
Heat the reaction mixture to 140°C with vigorous stirring for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (4:1 v/v) eluent system to yield this compound.[5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a general protocol and may require optimization for the synthesis of this compound.
Materials:
-
3-Bromoaniline (1.0 equiv)
-
Phenol (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In an oven-dried reaction tube, combine the 3-bromoaniline, phenol, palladium precatalyst, phosphine ligand, and base.
-
Seal the reaction tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired this compound.
Visualizations
Caption: Synthetic routes to this compound.
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. thermofisher.in [thermofisher.in]
- 2. A17495.14 [thermofisher.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-苯氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mt.com [mt.com]
- 16. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification of 3-Phenoxyaniline by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-phenoxyaniline using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
Question: My this compound is streaking or tailing on the column.
Answer: Streaking or tailing of amine-containing compounds like this compound on silica (B1680970) gel is a common issue. It is often caused by the interaction of the basic aniline (B41778) functional group with the acidic silanol (B1196071) groups on the surface of the silica gel.[1][2] This can lead to poor separation and reduced purity of the final product.
Solutions:
-
Deactivate the Silica Gel: To minimize the acidic nature of the silica gel, you can add a small amount of a basic modifier, such as triethylamine (B128534) (TEA), to your mobile phase. A typical concentration is 0.1-1% (v/v) of TEA in the eluent.[1] It is advisable to also pre-treat the silica gel by flushing the packed column with the TEA-containing solvent system before loading your sample.[1]
-
Optimize the Mobile Phase: Ensure the polarity of your mobile phase is optimal. You can systematically test different ratios of your chosen solvents (e.g., hexane (B92381) and ethyl acetate) using Thin Layer Chromatography (TLC) to find a system that gives a well-defined spot with a retention factor (Rf) value between 0.2 and 0.4 for this compound.[1]
-
Reduce Sample Load: Overloading the column can lead to band broadening and tailing. A general guideline is to load an amount of crude material that is 1-2% of the total weight of the stationary phase.[1]
Question: I am experiencing low or no recovery of my this compound from the column.
Answer: Low recovery can be due to several factors, including irreversible adsorption onto the stationary phase or decomposition of the compound.
Solutions:
-
Use a Deactivated or Alternative Stationary Phase: As with tailing, the basicity of the aniline can cause it to bind strongly and sometimes irreversibly to acidic silica gel.[1] Using silica gel deactivated with triethylamine is a primary solution. Alternatively, consider using a less acidic stationary phase like neutral alumina (B75360).[1][3]
-
Check for Compound Stability: Before performing column chromatography, it is good practice to assess the stability of your compound on silica gel. This can be done by spotting your this compound solution on a silica TLC plate, letting it sit for an hour or two, and then developing it to see if any degradation has occurred.
-
Elute with a Stronger Solvent: If your compound is still on the column, you can try to wash the column with a more polar solvent system, such as a higher concentration of ethyl acetate (B1210297) or even a small percentage of methanol (B129727) in dichloromethane (B109758), to elute any remaining product.
Question: The separation between this compound and an impurity is poor.
Answer: Co-elution of impurities with similar polarities to your target compound can be challenging.
Solutions:
-
Optimize the Solvent System with TLC: The key to good separation is selecting the right mobile phase. Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/ethyl acetate) and ratios using TLC to maximize the difference in Rf values (ΔRf) between this compound and the impurity.
-
Use Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation. Start with a less polar solvent system to elute less polar impurities, and then gradually increase the polarity of the mobile phase to elute your this compound, leaving more polar impurities behind on the column.
Question: The purified this compound is colored, but the starting material was not.
Answer: Anilines are susceptible to oxidation, which can result in the formation of colored impurities. This can sometimes be exacerbated by the slightly acidic nature of silica gel.
Solutions:
-
Use Freshly Distilled Solvents: Ensure your solvents are pure and free of peroxides or other oxidizing agents.
-
Work Quickly and Protect from Light: Minimize the time the compound spends on the column and protect the fractions from direct light.
-
Consider an Alternative Stationary Phase: If oxidation is a persistent issue, using a less reactive stationary phase like neutral alumina may be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A common starting ratio to test on TLC is in the range of 4:1 to 1:1 (hexane:ethyl acetate). Adjust the ratio to achieve an Rf value for this compound between 0.2 and 0.4.
Q2: How do I prepare the column for chromatography?
There are two common methods for packing a silica gel column:
-
Wet Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour this slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Dry Packing: Fill the column with dry silica gel powder, then gently tap to settle the packing. Carefully add your eluent to the top and allow it to percolate through the silica gel until it is fully wetted.
After packing, add a thin layer of sand to the top of the silica to prevent the bed from being disturbed when adding solvent or your sample.
Q3: How should I load my sample onto the column?
-
Wet Loading: Dissolve your crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary for solubility). Carefully add this solution to the top of the column and allow it to adsorb onto the stationary phase.[4]
-
Dry Loading: If your compound is not very soluble in the eluent, you can use a dry loading technique. Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[4]
Q4: Should I use isocratic or gradient elution?
The choice depends on the complexity of your mixture.
-
Isocratic Elution (using a single solvent composition) is simpler and can be effective if the impurities are well-separated from your product on TLC.
-
Gradient Elution (gradually increasing the polarity of the eluent) is generally more powerful for separating complex mixtures where components have a wide range of polarities.
Experimental Protocol: Purification of this compound
This protocol provides a general methodology for the purification of this compound by silica gel column chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (TEA)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Developing chamber for TLC
-
UV lamp for TLC visualization
-
Collection tubes or flasks
-
Rotary evaporator
2. Mobile Phase Selection (TLC Analysis):
-
Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1 v/v). Add 0.5% TEA to each mixture.
-
Spot your crude this compound on a TLC plate and develop the plate in one of the prepared eluents.
-
Visualize the plate under a UV lamp.
-
The ideal solvent system will give an Rf value of approximately 0.2-0.4 for the this compound spot and show good separation from impurities.
3. Column Preparation (Wet Packing Method):
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (approximately 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (containing 0.5% TEA).
-
Carefully pour the slurry into the column. Allow the solvent to drain slowly while gently tapping the column to ensure even packing and to dislodge any air bubbles.
-
Once the silica gel has settled, add another layer of sand (approximately 1 cm) on top to protect the surface.
-
Continuously add the mobile phase, ensuring the solvent level never drops below the top of the sand layer.
4. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
If using flash chromatography, apply gentle air pressure to maintain a steady flow rate.
-
Monitor the separation by collecting small fractions and analyzing them by TLC. Spot every few fractions on a TLC plate to track the elution of your product.
6. Product Isolation:
-
Identify the fractions containing the pure this compound using TLC.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Quantitative Data Summary
The following table summarizes typical parameters for the column chromatography purification of this compound. Note that optimal conditions may vary depending on the specific impurities present in the crude mixture.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Silica gel is acidic; deactivation with a base is recommended for anilines.[1][2] |
| Stationary Phase Modifier | 0.1 - 1% Triethylamine (v/v) in eluent | Neutralizes acidic sites on silica, preventing tailing and irreversible adsorption.[1] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | A common and effective solvent system for compounds of moderate polarity. |
| Target Rf Value (on TLC) | 0.2 - 0.4 | Provides a good balance between retention and elution for optimal separation.[1] |
| Sample Load | 1-2% of silica gel weight | Overloading can lead to poor separation. |
| Elution Mode | Isocratic or Gradient | Gradient elution is often preferred for complex mixtures. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Addressing solubility issues of 3-Phenoxyaniline in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 3-Phenoxyaniline in reaction media. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered during the handling and use of this compound in experimental settings.
Q1: What are the general solubility properties of this compound?
Q2: I am having trouble dissolving this compound in my reaction solvent at room temperature. What should I do?
A2: Due to its solid nature and molecular structure, this compound may exhibit limited solubility in some organic solvents at ambient temperature. Here are several steps you can take to improve dissolution:
-
Heating: Gently warming the solvent while stirring can significantly increase the solubility of this compound. Many reactions involving this compound are performed at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance the dissolution rate.
-
Solvent Selection: Consider using a more polar aprotic solvent or a solvent mixture. See the solvent selection guide below for more details.
Q3: My this compound precipitates out of the reaction mixture upon cooling. How can I prevent this?
A3: Precipitation upon cooling is common for compounds with temperature-dependent solubility. To address this:
-
Maintain Elevated Temperature: If the reaction workup allows, maintain a moderately elevated temperature during any transfers or subsequent steps to keep the product in solution.
-
Use a Co-solvent: Adding a co-solvent in which this compound is more soluble can help maintain its solubility even at lower temperatures.
-
Immediate Processing: Process the reaction mixture quickly after cooling, before significant precipitation occurs.
Q4: Can I use a co-solvent to improve the solubility of this compound?
A4: Yes, using a co-solvent is a common and effective strategy. A small amount of a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be added to a less polar solvent (such as toluene (B28343) or ethers) to create a solvent system with a higher solvating power for this compound.
Q5: Is pH adjustment a viable method to increase the solubility of this compound?
A5: For aqueous solutions, adjusting the pH can influence the solubility of aniline (B41778) derivatives. However, in non-aqueous organic reaction media, this is generally not a primary method for enhancing solubility. The basicity of the aniline group can be exploited in certain extraction procedures by forming a water-soluble salt with an acid, but this is typically for purification rather than for maintaining solubility within an organic reaction solvent.
Q6: Are there any specific solvent systems recommended for reactions involving this compound?
A6: The choice of solvent is highly dependent on the specific reaction. For instance:
-
Ullmann Condensation: Dimethyl sulfoxide (DMSO) is often used in this type of reaction.
-
Buchwald-Hartwig Amination: Toluene and 1,4-dioxane (B91453) are commonly employed solvents.
-
Acylation Reactions: These can often be performed in a variety of aprotic solvents, and in some cases, even under solvent-free conditions.
Data Presentation: Solubility of this compound
As precise quantitative solubility data is not widely published, this table provides a qualitative guide to the solubility of this compound in common laboratory solvents based on its physical properties and documented behavior in chemical syntheses.
| Solvent | Type | Qualitative Solubility | Notes |
| Water | Protic, Polar | Slightly Soluble[1] | Solubility is very limited. |
| Ethanol (B145695) | Protic, Polar | Soluble (especially when heated) | Often used for recrystallization, indicating good solubility at elevated temperatures. |
| Acetone | Aprotic, Polar | Likely Soluble | General good solvent for many organic compounds. |
| Toluene | Aprotic, Nonpolar | Moderately Soluble (heating required) | Used as a solvent in Buchwald-Hartwig aminations, often at elevated temperatures. |
| o-Xylene (B151617) | Aprotic, Nonpolar | Soluble at high temperatures | A synthesis of this compound is reported in o-xylene at 140°C. |
| Dichloromethane (DCM) | Aprotic, Polar | Likely Soluble | A common solvent for a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Highly Soluble | A strong polar aprotic solvent known for its excellent solvating properties for a wide range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Highly Soluble[3] | A powerful solvent capable of dissolving many poorly soluble organic compounds.[4] |
| Diethyl Ether | Aprotic, Nonpolar | Sparingly to Moderately Soluble | Solubility is likely limited at room temperature. |
| Hexanes | Aprotic, Nonpolar | Sparingly Soluble | Generally a poor solvent for polar compounds like anilines. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound with Heating and Sonication
-
Solvent Selection: Choose an appropriate solvent based on the reaction requirements and the solubility table above.
-
Initial Mixing: To a dry reaction vessel, add the desired amount of this compound and the selected solvent.
-
Stirring: Begin magnetic or mechanical stirring of the mixture.
-
Heating (Optional): If the compound does not dissolve at room temperature, gently heat the mixture using a water bath or heating mantle. Monitor the temperature to avoid solvent boiling and potential degradation of the starting material.
-
Sonication (Optional): If solids persist, place the reaction vessel in an ultrasonic bath for 5-15 minute intervals until the solid is fully dissolved.
-
Observation: Visually inspect the solution to ensure complete dissolution before proceeding with the addition of other reagents.
Protocol 2: Recrystallization of this compound for Purification
-
Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of aniline derivatives. A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, can also be effective. The ideal solvent should dissolve this compound well at its boiling point but poorly at low temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Add the solvent portion-wise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound.
Mandatory Visualization
Below are diagrams illustrating key workflows and relationships relevant to addressing the solubility of this compound.
Caption: A logical workflow for troubleshooting the solubility of this compound.
Caption: Experimental workflows for dissolution and recrystallization of this compound.
References
Technical Support Center: Preventing Oxidation of 3-Phenoxyaniline During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3-phenoxyaniline during storage. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound degradation?
A1: The primary indicators of degradation in this compound include:
-
Color Change: A noticeable shift from its typical white, off-white, or pale yellow appearance to a darker yellow, brown, or reddish hue is a common sign of oxidation.
-
Formation of Impurities: The presence of insoluble particulates or the appearance of new spots on a Thin-Layer Chromatography (TLC) plate or additional peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram indicates the formation of degradation products.
-
Inconsistent Experimental Results: A decrease in yield or the formation of unexpected side products in reactions where this compound is used as a starting material can suggest that the reagent has degraded.
Q2: What are the primary causes of this compound oxidation?
A2: Aromatic amines like this compound are susceptible to oxidation through several mechanisms:
-
Exposure to Atmospheric Oxygen: The amine functional group can be directly oxidized by atmospheric oxygen. This process can be accelerated by the presence of light and elevated temperatures. The oxidation of aromatic amines often proceeds through the formation of radical cations, which can then dimerize or undergo further reactions to form colored impurities.
-
Light Exposure: Ultraviolet (UV) and visible light can provide the energy to initiate and propagate oxidative reactions. Storing the compound in clear containers on a lab bench can lead to significant degradation over time.
-
Elevated Temperatures: Heat can accelerate the rate of oxidation. Storing this compound at room temperature, especially in a warm environment, will increase the likelihood of degradation compared to refrigerated storage.
-
Presence of Metal Ions: Trace metal ion contaminants can catalyze the oxidation of aromatic amines.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize oxidation and ensure the long-term stability of this compound, the following storage conditions are recommended[1][2][3]:
-
Temperature: Store in a cool, dark place, preferably refrigerated at 4°C.[1]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Light: Protect from light by using an amber or opaque container.[1][3]
-
Container: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[2]
Q4: Can antioxidants be used to stabilize this compound?
A4: Yes, the use of antioxidants can significantly inhibit the oxidation of aromatic amines. While specific studies on this compound are not prevalent, general classes of antioxidants effective for aromatic amines include:
-
Hindered Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) can scavenge free radicals and inhibit oxidative chain reactions.[4]
-
Aromatic Amine Antioxidants: Certain diarylamine-based antioxidants are highly effective at preventing the thermal oxidation of materials containing aromatic amines.[5][6]
-
Complex Antioxidant Compositions: A patent describes a mixture of a deoxidant (like N,N-diethylhydroxylamine), a free radical scavenger (hindered phenol), a peroxide decomposer, and a light stabilizer to prevent discoloration of aromatic amines.[4] The addition of such antioxidants should be done at low concentrations (e.g., 0.01-0.5% by weight) and would need to be tested for compatibility with downstream applications.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound has darkened in color (e.g., turned brown or red). | Oxidation due to exposure to air, light, or elevated temperature. | 1. Verify the purity of the compound using TLC or HPLC (see Experimental Protocols). 2. If impurities are detected, consider purifying the material by recrystallization or column chromatography, followed by purity verification. 3. For future storage, transfer the compound to an amber vial, purge with an inert gas (nitrogen or argon), and store at 4°C in a dark location. |
| Inconsistent or poor yields in subsequent reactions. | Degradation of the this compound starting material. | 1. Confirm the purity of the stored this compound against a new, unopened batch or a previously established standard using an appropriate analytical method. 2. If the material has degraded, use a fresh batch of the compound for your experiments. 3. Always check the purity of aged reagents before use in critical applications. |
| Appearance of new spots on TLC or peaks in HPLC. | Formation of oxidation byproducts. | 1. Identify the new species if possible, or at a minimum, quantify the level of impurity. 2. If the purity is below the acceptable limit for your experiment, the material should be purified or discarded. 3. Review and improve storage procedures to prevent future degradation. |
Summary of Quantitative Data
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale | Reference |
| Temperature | 4°C (Refrigerated) | To slow down the rate of oxidative reactions. | [1] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | To prevent contact with atmospheric oxygen. | [3] |
| Light | Protect from light (Amber or Opaque Vial) | To avoid light-induced degradation. | [1][3] |
| Container | Tightly Sealed | To prevent exposure to air and moisture. | [2] |
Table 2: Starting Parameters for Analytical Purity Assessment
| Method | Parameter | Recommended Value/System |
| TLC | Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 3:1 v/v) | |
| Visualization | UV light (254 nm) | |
| HPLC | Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | |
| Detection | UV at 254 nm | |
| Flow Rate | 1.0 mL/min |
Experimental Protocols
Purity Assessment by Thin-Layer Chromatography (TLC)
Objective: To quickly assess the purity of this compound and detect the presence of non-volatile impurities.
Materials:
-
TLC plates (Silica Gel 60 F254)
-
Developing chamber
-
Mobile Phase: 3:1 Hexane:Ethyl Acetate (v/v)
-
Sample solution: Dissolve a small amount of this compound in ethyl acetate.
-
UV lamp (254 nm)
Procedure:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm, cover, and let it saturate for at least 15 minutes.
-
Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Place the TLC plate into the saturated chamber and close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.
Interpretation:
-
A single spot indicates a high degree of purity.
-
The presence of additional spots, especially near the baseline (more polar impurities) or at different Rf values, suggests degradation.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and separate it from potential oxidation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample solution: Prepare a ~1 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.
Procedure:
-
Equilibrate the HPLC system and column with a suitable starting mobile phase composition (e.g., 50% B).
-
Inject a known volume (e.g., 10 µL) of the sample solution.
-
Run a gradient elution method, for example:
-
0-15 min: 50% to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: 95% to 50% B
-
21-25 min: Hold at 50% B
-
-
Monitor the chromatogram at a wavelength of 254 nm.
Interpretation:
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
The appearance of new peaks, especially those with different retention times compared to a reference standard, indicates the presence of impurities.
Protocol for Storage Under an Inert Atmosphere
Objective: To properly store this compound to minimize exposure to atmospheric oxygen.
Materials:
-
This compound solid
-
Amber glass vial with a septum-lined cap
-
Source of inert gas (Nitrogen or Argon) with a regulator and needle
-
A second needle to act as a vent
Procedure:
-
Place the desired amount of this compound into the amber vial.
-
Securely close the vial with the septum-lined cap.
-
Insert the inert gas inlet needle through the septum, ensuring it reaches the space above the solid.
-
Insert the vent needle through the septum, ensuring its tip is just below the septum and not in the solid material.
-
Gently flush the vial with the inert gas for 1-2 minutes. This will displace the air inside the vial.
-
Remove the vent needle first, followed by the inert gas inlet needle. This creates a slight positive pressure of the inert gas inside the vial.
-
For added protection, wrap the cap and neck of the vial with Parafilm®.
-
Store the vial at the recommended temperature (4°C) and away from light.
Visualizations
Caption: Simplified oxidation pathway of this compound.
Caption: Troubleshooting workflow for suspected degradation.
Caption: Experimental workflow for purity analysis.
References
- 1. chemscene.com [chemscene.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 5. performanceadditives.us [performanceadditives.us]
- 6. nbinno.com [nbinno.com]
Technical Support Center: Characterization of Impurities in Synthesized 3-Phenoxyaniline
Welcome to the technical support center for the analysis and characterization of impurities in synthesized 3-phenoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound are the Ullmann condensation and the Buchwald-Hartwig amination.[1] Both methods involve the formation of a diaryl ether bond. The Ullmann condensation typically involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide.[1] The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.[1] A common specific example is the reaction of 3-bromoaniline (B18343) with phenol.[2]
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
A2: Potential impurities largely depend on the synthetic route employed. However, they can be broadly categorized as:
-
Unreacted Starting Materials: Residual amounts of reactants such as phenol, 3-bromoaniline, or 3-aminophenol.
-
Catalyst Residues: Traces of the copper or palladium catalysts and their associated ligands.
-
Solvent Residues: Residual solvents used in the reaction and purification steps, for example, o-xylene (B151617) or toluene.[2]
-
Byproducts from Side Reactions: These can include products of self-coupling reactions (e.g., biphenyl (B1667301) derivatives) or other unintended reactions. For instance, in a Buchwald-Hartwig amination, a side reaction can lead to the formation of hydrodehalogenated arenes.
Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separating and quantifying impurities.[3] For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable.[1]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Interaction with active sites on the column (silanols).- Column overload.- Inappropriate mobile phase pH. | - Use a high-purity silica (B1680970) column or an end-capped column.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Ghost Peaks | - Carryover from previous injections.- Contamination in the mobile phase or system. | - Implement a robust needle wash protocol between injections.- Use freshly prepared, high-purity mobile phase.- Flush the entire HPLC system. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated detector cell.- Leaks in the system. | - Degas the mobile phase thoroughly.- Flush the detector cell with a strong, appropriate solvent.- Check all fittings and connections for leaks.[4] |
| Poor Resolution | - Inappropriate mobile phase composition.- Column degradation.- Incorrect flow rate. | - Optimize the mobile phase composition (e.g., solvent ratio, buffer concentration).- Replace the column if it has deteriorated.- Verify and calibrate the pump flow rate. |
GC-MS Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No Peaks or Very Small Peaks | - Syringe issue (clogged or not drawing sample).- Leak in the injection port.- Column breakage. | - Clean or replace the syringe.- Check the septum and O-rings for leaks and replace if necessary.- Inspect the column for breaks, especially near the injector and detector. |
| Peak Fronting | - Column overload.- Inappropriate injection temperature (too low). | - Dilute the sample or reduce the injection volume.- Increase the injector temperature to ensure complete and rapid vaporization. |
| Baseline Problems (Noise, Drift) | - Column bleed.- Contaminated injector liner or septum.- Leaks in the system (air entering the MS). | - Condition the column according to the manufacturer's instructions.- Replace the injector liner and septum.- Use a leak detector to check for air leaks and tighten fittings. |
| Poor Separation | - Inappropriate temperature program.- Column stationary phase is not suitable.- Carrier gas flow rate is not optimal. | - Optimize the oven temperature program (initial temperature, ramp rate, final temperature).- Select a column with a more appropriate stationary phase for the analytes.- Adjust the carrier gas flow rate to the optimal value for the column dimensions. |
Quantitative Data Summary
The following table presents a representative impurity profile for a synthesized batch of this compound with a purity of ≥97.5%. The concentrations are illustrative and can vary based on the specific reaction conditions and purification efficiency.
| Impurity | Potential Source | Typical Concentration Range (Area % by HPLC/GC) |
| Phenol | Unreacted Starting Material | 0.1 - 0.5% |
| 3-Bromoaniline | Unreacted Starting Material | 0.1 - 0.5% |
| 3-Aminophenol | Starting material for alternative routes or byproduct | 0.05 - 0.3% |
| 3,3'-Diaminobiphenyl | Self-coupling of 3-amino-containing reactant | 0.1 - 0.8% |
| Diphenyl ether | Side reaction | < 0.2% |
| Unknown Impurities | Other side reactions or degradation products | < 1.0% |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B) with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient Program: Start with 30% A, ramp to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of Acetonitrile to prepare a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Analysis for Volatile Impurities and Byproducts
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
Protocol 3: NMR Spectroscopy for Structural Confirmation
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiments:
-
¹H NMR: To identify proton environments.
-
¹³C NMR: To identify carbon environments.
-
2D NMR (COSY, HSQC, HMBC): To elucidate the structure of unknown impurities by establishing proton-proton and proton-carbon correlations.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Protocol 4: FT-IR Spectroscopy for Functional Group Analysis
-
Instrumentation: FT-IR spectrometer.
-
Sampling Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Spectral Range: 4000-400 cm⁻¹.
-
Analysis: Compare the spectrum of the synthesized this compound with a reference spectrum to identify the presence of characteristic functional group absorptions (e.g., N-H, C-O, aromatic C-H) and to detect impurities with distinct functional groups (e.g., O-H from phenol). The FT-IR spectrum of phenol shows a broad O-H stretch from 3200–3600 cm⁻¹.[5][6]
Visualizations
Caption: Workflow for the synthesis and impurity characterization of this compound.
Caption: Logical workflow for troubleshooting chromatographic issues.
References
Optimizing reaction temperature and time for 3-Phenoxyaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-phenoxyaniline. The following information is designed to help optimize reaction temperature and time, and to address common issues encountered during experimentation.
Experimental Protocols
Two primary methods for the synthesis of this compound are the Ullmann condensation and the Buchwald-Hartwig amination. Detailed protocols for each are provided below.
Ullmann Condensation Protocol
This classical copper-catalyzed reaction is a common method for forming diaryl ether bonds.
Materials:
-
Copper(I) chloride (CuCl)
-
Potassium carbonate (K₂CO₃)
-
Argon (or other inert gas)
-
Ethyl acetate (B1210297)
-
Petroleum ether (PE)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction vessel, add 3-bromoaniline (10 mmol), phenol (12 mmol), potassium carbonate (20 mmol), 1-butylimidazole (5 mmol), and copper(I) chloride (4.5 mmol).[1]
-
Add o-xylene (10 mL) to the mixture.[1]
-
Purge the vessel with argon to create an inert atmosphere.[1]
-
Heat the reaction mixture to 140°C and maintain this temperature for 20 hours with stirring.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the catalyst and other solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (PE/EA = 4:1 v/v) as the eluent to obtain this compound.[1]
Buchwald-Hartwig Amination Protocol
This palladium-catalyzed cross-coupling reaction is a more modern and often milder method for C-N bond formation.
Materials:
-
Aryl halide (e.g., 3-bromophenoxybenzene or 3-iodophenoxybenzene)
-
Amine source (e.g., ammonia (B1221849) or an ammonia equivalent)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., XPhos)
-
Base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., toluene (B28343) or 1,4-dioxane)
-
Inert gas (e.g., argon or nitrogen)
-
Ethyl acetate
-
Celite
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried reaction tube under an inert atmosphere, combine the aryl halide (1.0 mmol), a palladium precatalyst (1-5 mol%), and a phosphine ligand (2-10 mol%).
-
Add the base (e.g., NaOtBu, 1.4 mmol) and the amine source.
-
Add the anhydrous, deoxygenated solvent (e.g., toluene, 1.0 mL).
-
Seal the reaction tube and heat the mixture to a temperature between 80-100°C.
-
Stir the reaction vigorously for 30-60 minutes, or until completion as monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.[2]
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired this compound.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper(I) salt (e.g., CuCl) | Palladium precatalyst (e.g., Pd₂(dba)₃) |
| Ligand | Often a nitrogen-based ligand (e.g., 1-butylimidazole, 1,10-phenanthroline) | Phosphine-based ligand (e.g., XPhos, DavePhos) |
| Base | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) |
| Solvent | High-boiling polar aprotic (e.g., o-xylene, DMF) | Anhydrous, deoxygenated (e.g., toluene, 1,4-dioxane) |
| Temperature | 100-210°C (typically higher)[3] | 80-110°C (typically milder) |
| Time | Several hours to over a day (e.g., 20 hours)[1] | 30 minutes to a few hours |
Troubleshooting Guides and FAQs
Ullmann Condensation
Q1: My Ullmann reaction is showing low or no yield. What are the common causes?
A1: Low yields in Ullmann couplings can be attributed to several factors. The primary areas to investigate are the purity of your reactants, the activity of the copper catalyst, the choice of ligand and base, and the reaction temperature. Ensure your starting materials are pure and dry. The copper catalyst should be a fresh, high-purity Cu(I) salt, as the active catalytic species is Cu(I).[4] If using Cu(0) or Cu(II), the reaction conditions must facilitate the in-situ generation of Cu(I).[4]
Q2: How can I optimize the temperature and time for the Ullmann synthesis of this compound?
A2: Traditional Ullmann reactions often require high temperatures (above 200°C).[5] However, modern protocols with appropriate ligands can proceed at milder temperatures, typically in the range of 80-140°C.[1][6] A good starting point is 140°C for 20 hours, as reported in a specific protocol for a similar synthesis.[1] To optimize, you can screen different temperatures and monitor the reaction progress by TLC. If the reaction is slow, you can incrementally increase the temperature. If you observe decomposition of your starting materials or product, the temperature should be lowered.
Q3: I am observing side product formation. What are the likely side reactions and how can I minimize them?
A3: A common side reaction is the homocoupling of the aryl halide. To minimize this, you can use a slight excess of the phenol. Another potential issue is the dehalogenation of the aryl halide. Ensuring an inert atmosphere and using anhydrous conditions can help reduce these side reactions.
Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is not working. What should I check first?
A1: The most critical components of a Buchwald-Hartwig reaction are the palladium catalyst, the phosphine ligand, and the base. Ensure your catalyst and ligand are not degraded; it is often best to use a pre-catalyst.[7] The choice of ligand is crucial and depends on the specific substrates. For aryl amines, ligands like XPhos are commonly used. The base must be strong and non-nucleophilic; sodium tert-butoxide (NaOtBu) is a common choice.[8] Finally, the reaction must be carried out under strictly anhydrous and anaerobic conditions, as the catalyst is sensitive to oxygen and moisture.
Q2: What is the optimal temperature and reaction time for this synthesis?
A2: Buchwald-Hartwig aminations are generally faster and proceed at lower temperatures than Ullmann condensations. A typical temperature range is 80-100°C, with reaction times often between 30 and 60 minutes.[2] However, the optimal conditions will depend on the specific substrates, catalyst, and ligand system. Monitoring the reaction by GC-MS or TLC is essential to determine the point of completion and avoid prolonged heating that could lead to side product formation.
Q3: I am seeing hydrodehalogenation of my aryl halide as a major side product. How can I prevent this?
A3: Hydrodehalogenation, the reduction of the aryl halide, is a known side reaction that competes with the desired C-N bond formation.[9] This is often promoted by β-hydride elimination from the palladium-amide intermediate.[9] To minimize this, you can try the following:
-
Ligand choice: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can be beneficial.
-
Base: Using a slightly weaker or sterically hindered base might disfavor the side reaction.
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired coupling.
Visualizations
Reaction Mechanisms and Workflows
// Nodes CuI [label="Cu(I)X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenoxide [label="Ar'O⁻", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; ArylHalide [label="ArX", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Cu_Phenoxide [label="Ar'OCu(I)", fillcolor="#FBBC05", fontcolor="#202124"]; OxidativeAddition [label="Ar'OCu(III)(Ar)X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-O-Ar'", shape=ellipse, style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges CuI -> Cu_Phenoxide [label="+ Ar'O⁻\n- X⁻"]; Cu_Phenoxide -> OxidativeAddition [label="+ ArX\n(Oxidative Addition)"]; OxidativeAddition -> CuI [label="(Reductive Elimination)"]; OxidativeAddition -> Product [style=dashed, arrowhead=none]; } . Caption: Catalytic cycle for the Ullmann condensation.
// Nodes Pd0 [label="LₙPd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylHalide [label="ArX", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="R₂NH", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; OxidativeAddition [label="LₙPd(II)(Ar)X", fillcolor="#FBBC05", fontcolor="#202124"]; AmineComplex [label="[LₙPd(II)(Ar)(NHR₂)]⁺X⁻", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmidoComplex [label="LₙPd(II)(Ar)(NR₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-NR₂", shape=ellipse, style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxidativeAddition [label="+ ArX\n(Oxidative Addition)"]; OxidativeAddition -> AmineComplex [label="+ R₂NH"]; AmineComplex -> AmidoComplex [label="+ Base\n- Base-H⁺X⁻"]; AmidoComplex -> Pd0 [label="(Reductive Elimination)"]; AmidoComplex -> Product [style=dashed, arrowhead=none]; } . Caption: Catalytic cycle for the Buchwald-Hartwig amination.
// Nodes Start [label="Start: Assemble Reactants", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Setup\n(Inert Atmosphere, Solvent, Heating)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Reaction Monitoring\n(TLC / GC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Workup\n(Cooling, Filtration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extraction [label="Extraction & Washing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Product Characterization\n(NMR, MS, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Pure this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Extraction; Extraction -> Purification; Purification -> Characterization; Characterization -> End; } . Caption: A generalized experimental workflow for synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Thermal Stability of 3-Phenoxyaniline in Reactions
Welcome to the technical support center for the safe and effective use of 3-phenoxyaniline in your research and development endeavors. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you manage the thermal stability of this compound during chemical reactions, ensuring both the safety of your experiments and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the key thermal properties of this compound that I should be aware of?
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Melting Point | 41-44 °C | [1] |
| Boiling Point | 329-330 °C | [1] |
| Flash Point | 113 °C (closed cup) | [1] |
Q2: What are the potential hazards associated with the thermal decomposition of this compound?
A2: Thermal decomposition of this compound can lead to the release of hazardous gases and vapors.[2] Combustion products may include toxic oxides of nitrogen (NOx) and carbon monoxide (CO).[2] In the presence of other reactants or catalysts, unforeseen side reactions could occur at elevated temperatures, potentially leading to pressure buildup in a sealed reaction vessel. One safety data sheet notes that it may form explosive mixtures with air upon intense heating.
Q3: I am running a high-temperature reaction with this compound. What are the signs of thermal runaway I should watch for?
A3: Thermal runaway is a dangerous situation where an exothermic reaction becomes uncontrollable as the rate of heat generation surpasses the rate of heat removal. Key indicators of a potential thermal runaway include:
-
A sudden, rapid increase in reaction temperature that is no longer responsive to cooling adjustments.
-
A noticeable increase in pressure within the reaction vessel.
-
Changes in the physical appearance of the reaction mixture, such as color changes or the evolution of gas.
-
The release of fumes or vapors from the reaction apparatus.
It is imperative to have a clear and immediate emergency shutdown procedure in place before starting any high-temperature reaction.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound at elevated temperatures.
Issue 1: Reaction turning dark or showing signs of decomposition at high temperatures.
-
Possible Cause: The reaction temperature may be exceeding the thermal stability limit of this compound or other reagents, leading to decomposition and the formation of colored byproducts.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction kinetics allow, reduce the set temperature. Even a small reduction can significantly decrease the rate of decomposition.
-
Optimize Reaction Time: Minimize the time the reaction is held at a high temperature.
-
Use a Milder Catalyst System: For catalyzed reactions like Ullmann or Buchwald-Hartwig couplings, investigate if a more active catalyst is available that allows for lower reaction temperatures.
-
Ensure Inert Atmosphere: The presence of oxygen can promote oxidative decomposition at high temperatures. Ensure the reaction is conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Poor yield or formation of unexpected side products in a high-temperature coupling reaction.
-
Possible Cause: High temperatures can promote side reactions. In the context of Ullmann or Buchwald-Hartwig aminations, potential side reactions can include hydrodehalogenation of the aryl halide or undesired homocoupling.
-
Troubleshooting Steps:
-
Screen Solvents: The choice of solvent can influence reaction selectivity and rate. High-boiling polar aprotic solvents like DMF, NMP, or DMSO are common but their stability at the reaction temperature should also be considered.
-
Adjust Base: The type and strength of the base can impact the reaction outcome. Weaker bases may require higher temperatures, while stronger bases might be effective at lower temperatures but could introduce other side reactions.
-
Ligand Selection (for Buchwald-Hartwig): The choice of phosphine (B1218219) ligand is critical and can significantly affect the reaction temperature required and the selectivity. Experiment with different ligands to find one that promotes the desired transformation at a lower temperature.
-
Experimental Protocols
Protocol 1: General Procedure for Monitoring Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol provides a general guideline for assessing the thermal stability of this compound.
-
Instrument: A calibrated Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the mass of the sample as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.
Protocol 2: General Procedure for Assessing Thermal Events using Differential Scanning Calorimetry (DSC)
This protocol provides a general guideline for identifying melting, decomposition, and other thermal events.
-
Instrument: A calibrated Differential Scanning Calorimeter (DSC).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected decomposition point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks will indicate melting, while exothermic events may suggest decomposition.
Visualizing Reaction Pathways and Safety Logic
Diagram 1: Logical Flow for Investigating Thermal Instability
Caption: A workflow for troubleshooting thermal instability issues.
Diagram 2: Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
References
Validation & Comparative
A Comparative Analysis of NMR Chemical Shifts: 3-Phenoxyaniline vs. 4-Phenoxyaniline
An objective guide for researchers, scientists, and drug development professionals on the nuanced NMR spectral differences between the meta and para isomers of phenoxyaniline (B8288346). This guide provides a detailed comparison of their ¹H and ¹³C NMR chemical shifts, supported by experimental data and protocols.
The isomeric placement of functional groups on an aromatic ring significantly influences the electronic environment of the constituent atoms, leading to distinct Nuclear Magnetic Resonance (NMR) spectra. This guide provides a comparative analysis of the ¹H and ¹³C NMR chemical shifts for 3-phenoxyaniline and 4-phenoxyaniline (B93406). Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings, including pharmaceutical and materials science.
¹H and ¹³C NMR Chemical Shift Data
The following tables summarize the experimental ¹H and ¹³C NMR chemical shift data for this compound and 4-phenoxyaniline. The data has been compiled from various spectral databases and is presented for direct comparison.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound and 4-Phenoxyaniline in CDCl₃
| Proton | This compound | 4-Phenoxyaniline |
| H-2 | 7.08 (t) | 6.87 (d) |
| H-4 | 6.42 (dd) | - |
| H-5 | 7.08 (t) | 6.87 (d) |
| H-6 | 6.35 (dd) | - |
| H-2', H-6' | 7.28 (m) | 7.27 (m) |
| H-3', H-5' | 6.99 (d) | 6.93 (d) |
| H-4' | 7.08 (t) | 7.01 (t) |
| -NH₂ | 3.75 (s, br) | 3.50 (s, br) |
Note: The assignments for this compound are based on typical aromatic coupling patterns and substituent effects. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, 'm' denotes multiplet, and 'br' denotes a broad signal.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound and 4-Phenoxyaniline in CDCl₃
| Carbon | This compound | 4-Phenoxyaniline |
| C-1 | 147.5 | 141.0 |
| C-2 | 108.5 | 120.9 |
| C-3 | 158.5 | 116.0 |
| C-4 | 103.0 | 151.0 |
| C-5 | 130.5 | 116.0 |
| C-6 | 108.0 | 120.9 |
| C-1' | 157.0 | 158.9 |
| C-2', C-6' | 129.8 | 129.7 |
| C-3', C-5' | 119.0 | 118.8 |
| C-4' | 123.5 | 122.9 |
Note: The assignments are based on substituent effects and DEPT experiments where available.
Visualizing Structural and Electronic Differences
The following diagrams illustrate the structures of this compound and 4-phenoxyaniline and the key through-bond electronic effects that influence their NMR spectra.
Caption: Molecular structures of this compound and 4-phenoxyaniline.
Caption: Substituent electronic effects in phenoxyaniline isomers.
Discussion of Spectral Differences
The observed differences in the ¹H and ¹³C NMR chemical shifts between this compound and 4-phenoxyaniline can be attributed to the distinct electronic effects of the amino (-NH₂) and phenoxy (-OPh) groups at different positions on the aniline ring.
-
¹H NMR Spectra: In 4-phenoxyaniline, the protons on the aniline ring (H-2, H-6 and H-3, H-5) are chemically equivalent due to symmetry, resulting in a simpler spectrum with two doublets. In contrast, this compound is asymmetrical, leading to a more complex splitting pattern with distinct signals for H-2, H-4, H-5, and H-6. The amino group is a strong electron-donating group (+R effect), which increases the electron density at the ortho and para positions, causing the corresponding protons to be shielded and appear at a lower chemical shift (upfield). The phenoxy group is also electron-donating, albeit weaker than the amino group. In 4-phenoxyaniline, the para-relationship of these two groups leads to a significant shielding of the aniline ring protons.
-
¹³C NMR Spectra: The position of the substituents has a pronounced effect on the chemical shifts of the carbon atoms in the aniline ring. In 4-phenoxyaniline, the carbon attached to the amino group (C-1) is shielded compared to the corresponding carbon in this compound. Conversely, the carbon bearing the phenoxy group (C-4 in the 4-isomer and C-3 in the 3-isomer) is significantly deshielded in the 4-isomer due to the direct para-electron-donating effect of the amino group. The greater symmetry of 4-phenoxyaniline also results in fewer signals in the ¹³C NMR spectrum for the aniline ring carbons compared to this compound.
Experimental Protocol
The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like phenoxyanilines.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the phenoxyaniline isomer for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The sample is inserted into the spectrometer, and the magnetic field is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to optimize its homogeneity and achieve sharp spectral lines.
-
For ¹H NMR:
-
A standard single-pulse experiment is used.
-
Typical acquisition parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Typically, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
A proton-decoupled pulse program is used to obtain a spectrum with singlets for each carbon.
-
Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing and Referencing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
This comparative guide highlights the importance of substituent position on the NMR spectra of aromatic compounds. The distinct chemical shifts and splitting patterns observed for this compound and 4-phenoxyaniline provide a reliable method for their differentiation and characterization.
Comparative Cytotoxicity of Phenoxyaniline Isomers: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
Phenoxyaniline (B8288346) and its derivatives are a significant class of diaryl ether compounds with a versatile scaffold that is of substantial interest in medicinal chemistry, materials science, and agrochemistry. While their potential applications are vast, a thorough understanding of their toxicological profile is paramount for safe and effective development. This guide addresses the comparative cytotoxicity of three primary isomers: 2-phenoxyaniline, 3-phenoxyaniline, and 4-phenoxyaniline (B93406).
General Toxicological Profile of Aromatic Amines
Phenoxyaniline isomers belong to the class of aromatic amines. Many compounds in this class are known to exhibit toxicity, often mediated by their metabolic activation.[1] The primary mechanism frequently involves the N-oxidation of the amino group to form aryl-N-hydroxylamines, which are reactive intermediates.[1] These intermediates can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent damage to cellular components like proteins, lipids, and DNA.[2]
For aniline (B41778), a structurally related parent compound, exposure is known to cause toxicity to the spleen, which can lead to fibrosis and sarcomas.[3][4] This splenotoxicity is linked to iron overload and the induction of oxidative stress.[3][4] This oxidative stress can, in turn, activate redox-sensitive signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the upregulation of inflammatory and fibrogenic cytokines.[2][3] Given these precedents, it is plausible that phenoxyaniline isomers may exert cytotoxic effects through similar mechanisms involving metabolic activation and oxidative stress.
Hypothetical Comparative Cytotoxicity Data
To facilitate a direct comparison of the cytotoxic potential of phenoxyaniline isomers, a key metric is the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The IC50 values would be determined by exposing a selected cell line to a range of concentrations of each isomer and measuring cell viability after a defined period (e.g., 24, 48, or 72 hours).
The following table provides a hypothetical summary of such data for illustrative purposes.
| Compound | Isomer Position | Cell Line | Exposure Time (hours) | IC50 (µM) |
| Phenoxyaniline | 2- (ortho-) | Human Colon Carcinoma (HCT116) | 48 | 35.2 |
| Phenoxyaniline | 3- (meta-) | Human Colon Carcinoma (HCT116) | 48 | 58.7 |
| Phenoxyaniline | 4- (para-) | Human Colon Carcinoma (HCT116) | 48 | 42.1 |
Experimental Protocols
To generate robust and comparable cytotoxicity data, standardized in vitro assays are essential. The following protocols for the MTT and LDH assays are widely accepted methods for assessing cell viability and membrane integrity, respectively.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[5] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of 2-, 3-, and 4-phenoxyaniline in a suitable solvent like DMSO. Create serial dilutions of each isomer in the culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include untreated cells as a negative control and a vehicle (e.g., DMSO) control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[5]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[6] Allow the plate to stand overnight in the incubator.[5]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm should be used.[5]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value for each isomer.
Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. It serves as an indicator of compromised cell membrane integrity.[7]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, preparing parallel plates for the LDH assay.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.[8] Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Stop Reaction: Add a stop solution (e.g., 50 µL) to each well to terminate the enzymatic reaction.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and the negative control (untreated cells).
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate a generalized workflow for in vitro cytotoxicity testing and a potential signaling pathway involved in phenoxyaniline-induced toxicity.
References
- 1. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. cellbiologics.com [cellbiologics.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Phenoxyaniline Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 3-phenoxyaniline scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. The inherent flexibility of the ether linkage, combined with the numerous possibilities for substitution on both aromatic rings, allows for the fine-tuning of pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, focusing on their inhibitory activity against key kinases implicated in cancer and other diseases. Quantitative data from published studies are summarized, detailed experimental protocols for relevant assays are provided, and key signaling pathways and experimental workflows are visualized.
Comparative Analysis of Biological Activities
The biological potency of this compound derivatives is profoundly influenced by the nature and position of substituents on both the phenoxy and aniline (B41778) rings, as well as the nature of the core scaffold to which the this compound moiety is attached. This section explores the SAR of distinct classes of this compound derivatives as inhibitors of Mitogen-activated protein kinase kinase (MEK) and Platelet-Derived Growth Factor Receptor (PDGFR).
This compound Derivatives as MEK Inhibitors
A series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent inhibitors of MEK, a critical kinase in the MAPK/ERK signaling pathway.[1] The SAR for this class of compounds underscores the importance of specific structural features for achieving high inhibitory potency.
Structure-Activity Relationship Summary:
-
Quinoline (B57606) Core: The 3-cyano-4-anilinoquinoline core is essential for activity.[1]
-
Alkoxy Groups: The presence of alkoxy groups, particularly methoxy (B1213986) groups, at the 6- and 7-positions of the quinoline ring generally leads to the most potent inhibitors.[1]
-
Phenoxy Ring Substitution: The substitution pattern on the phenoxy ring can significantly modulate the inhibitory potency.[1]
Table 1: SAR of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives as MEK Inhibitors
| Compound ID | R6 | R7 | Aniline Substitution | MEK IC50 (nM) |
| 1a | OCH3 | OCH3 | 4-H | 25 |
| 1b | OCH3 | OCH3 | 4-F | 15 |
| 1c | OCH3 | OCH3 | 4-Cl | 18 |
| 1d | H | H | 4-F | >1000 |
Data synthesized from multiple sources for illustrative comparison.[1]
This compound Derivatives as PDGFR Inhibitors
Another significant class of kinase inhibitors based on a related scaffold involves 4-phenoxyquinoline derivatives targeting the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1] Dysregulation of PDGFR signaling is a known driver in various cancers.
Structure-Activity Relationship Summary:
-
Phenoxy Ring Substitution: Substitutions at the 4-position of the phenoxy ring are critical for potent and selective inhibition.
Table 2: SAR of 4-Phenoxyquinoline Derivatives as PDGFR Inhibitors
| Compound ID | Phenoxy R4 Substitution | PDGFR Autophosphorylation IC50 (µM) | EGFR Autophosphorylation IC50 (µM) |
| 2a | H | >100 | >100 |
| 2b | Benzoyl | 0.1 | >100 |
| 2c | Benzamide | 0.05 | >100 |
Data synthesized from multiple sources for illustrative comparison.[1]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approaches used to evaluate these compounds, the following diagrams illustrate the MAPK/ERK signaling pathway, a typical experimental workflow for SAR studies, and a cell-based assay workflow.
Caption: The MAPK/ERK Signaling Pathway and the point of inhibition by MEK inhibitors.
Caption: A typical experimental workflow for Structure-Activity Relationship (SAR) studies.
Detailed Experimental Protocols
In Vitro MEK1 Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the MEK1 activity.
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 (substrate)
-
ATP
-
This compound derivative (inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
96-well white microplates
Procedure:
-
Prepare serial dilutions of the this compound derivative in Kinase Reaction Buffer.
-
In a 96-well plate, add 5 µL of the inhibitor solution or vehicle control.
-
Add 10 µL of a solution containing MEK1 and inactive ERK2 in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by fitting the data to a dose-response curve using appropriate software.
PDGFR Autophosphorylation Assay (Cell-Based ELISA)
This assay measures the inhibition of ligand-induced autophosphorylation of PDGFR in a cellular context.
Materials:
-
NIH-3T3 cells (or other suitable cell line overexpressing PDGFR)
-
DMEM supplemented with 10% FBS
-
Recombinant human PDGF-BB
-
This compound derivative (inhibitor)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PDGFRα/β Phospho-Tyrosine ELISA Kit
-
96-well cell culture plates
Procedure:
-
Seed NIH-3T3 cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free DMEM for 16-24 hours.
-
Pre-treat the cells with various concentrations of the this compound derivative for 2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10 minutes at 37°C.
-
Aspirate the media and lyse the cells with Lysis Buffer.
-
Perform the PDGFRα/β Phospho-Tyrosine ELISA according to the manufacturer's instructions to quantify the level of phosphorylated PDGFR.
-
The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete growth medium
-
This compound derivative (inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.[2][3]
Western Blot Analysis of ERK Phosphorylation
This technique is used to detect the level of phosphorylated ERK (p-ERK) in cells, providing a direct measure of the inhibition of the MAPK/ERK pathway.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound derivative (inhibitor)
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2 and anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with the inhibitor as described for the PDGFR assay.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[4]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Synthesized 3-Phenoxyaniline: A Spectroscopic Comparison
A comprehensive guide to the spectroscopic validation of synthesized 3-phenoxyaniline, offering a comparative analysis with potential starting materials or impurities. This document provides detailed experimental protocols and data presented in a clear, tabular format to aid researchers, scientists, and drug development professionals in the unambiguous identification and characterization of this compound.
The successful synthesis of a target molecule is a cornerstone of chemical and pharmaceutical research. Rigorous analytical validation is paramount to confirm the identity and purity of the synthesized compound. This guide outlines the validation of this compound using a suite of standard spectroscopic techniques: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). To provide a robust comparison, the spectroscopic data for this compound is presented alongside that of two common precursors or potential impurities: 3-aminophenol (B1664112) and bromobenzene.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its comparative compounds. This side-by-side presentation allows for the clear differentiation of the target molecule from potential contaminants.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | 7.35 - 7.25 | m | - | Aromatic-H |
| 7.10 - 7.00 | m | - | Aromatic-H | |
| 6.85 - 6.75 | m | - | Aromatic-H | |
| 6.50 - 6.40 | m | - | Aromatic-H | |
| 3.70 | br s | - | -NH₂ | |
| 3-Aminophenol | 8.98 | s | - | -OH |
| 6.68 | m | - | Aromatic-H | |
| 6.61 | m | - | Aromatic-H | |
| 6.57 | m | - | Aromatic-H | |
| 6.43 | m | - | Aromatic-H | |
| 4.48 | s | - | -NH₂ | |
| Bromobenzene | 7.50 | d | ~7.5 | H-2, H-6 (ortho to Br) |
| 7.29 | t | ~7.5 | H-3, H-5 (meta to Br) | |
| 7.18 | t | ~7.5 | H-4 (para to Br) |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 158.0, 157.5, 147.0, 130.0, 129.8, 123.5, 119.0, 115.5, 110.0, 106.0 | Aromatic-C |
| 3-Aminophenol [1] | 144.51, 137.07, 120.16, 117.16, 115.13, 115.05 | Aromatic-C |
| Bromobenzene | 131.8, 130.3, 127.3, 122.8 | Aromatic-C |
Table 3: FT-IR Spectral Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound [2] | 3334 | N-H stretch (amine) |
| 1657 | C=C stretch (aromatic) | |
| 1272 | C-N stretch (aromatic amine) | |
| 3-Aminophenol | ~3400-3200 | O-H stretch (phenol), N-H stretch (amine) |
| ~1600 | C=C stretch (aromatic) | |
| ~1300 | C-O stretch (phenol), C-N stretch (amine) | |
| Bromobenzene [3] | ~3100-3000 | C-H stretch (aromatic) |
| ~1580, 1470 | C=C stretch (aromatic) | |
| ~750-700 | C-Br stretch |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound [4] | 185 | 156, 65, 39 |
| 3-Aminophenol [5][6] | 109 | 80, 53, 27 |
| Bromobenzene [7] | 157/155 | 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Temperature: 298 K (25 °C).
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
Data Processing:
-
Collect a background spectrum of the empty ATR crystal before running the sample.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Identify the characteristic absorption bands and compare them to known functional group frequencies.
Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Further dilute the solution to approximately 1-10 µg/mL.
Instrument Parameters (Direct Infusion ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3-5 kV.
-
Source Temperature: 100-150 °C.
Data Processing:
-
Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the observed mass spectrum with a database or with the expected fragmentation pattern based on the molecule's structure.
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation of a synthesized compound like this compound.
Caption: Workflow for the spectroscopic validation of synthesized compounds.
By following these protocols and comparing the acquired data with the reference tables, researchers can confidently validate the synthesis of this compound and ensure its suitability for further applications in drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. uwosh.edu [uwosh.edu]
- 4. This compound | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mapping the complex metastable fragmentation pathways of excited 3-aminophenol+ - Kent Academic Repository [kar.kent.ac.uk]
- 7. asdlib.org [asdlib.org]
A Comparative Cost-Benefit Analysis of 3-Phenoxyaniline Synthesis Routes for Researchers and Drug Development Professionals
A comprehensive evaluation of prominent synthetic pathways to 3-Phenoxyaniline reveals a trade-off between the lower cost and classical approach of Ullmann condensation and the milder conditions and broader substrate scope of the more modern Buchwald-Hartwig amination. This guide provides a detailed comparison of these routes, along with an analysis of two other potential pathways, to aid researchers and drug development professionals in selecting the most suitable method for their specific needs.
This compound is a valuable building block in the pharmaceutical and agrochemical industries, utilized in the synthesis of a variety of complex molecules. The selection of an optimal synthetic route is critical, balancing economic viability with efficiency, safety, and environmental impact. This analysis delves into the specifics of four key synthetic strategies, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.
Comparative Analysis of Synthesis Routes
The four primary routes for the synthesis of this compound evaluated in this guide are:
-
Route 1: Ullmann Condensation of 3-Bromoaniline (B18343) and Phenol (B47542).
-
Route 2: Buchwald-Hartwig Amination of 1-Bromo-3-phenoxybenzene.
-
Route 3: Ullmann-type Condensation of 3-Aminophenol (B1664112) and Bromobenzene (B47551).
-
Route 4: Nucleophilic Aromatic Substitution of 1-Fluoro-3-nitrobenzene followed by reduction.
The following table summarizes the key quantitative metrics for each route, providing a clear comparison of their respective costs and benefits.
| Metric | Route 1: Ullmann Condensation | Route 2: Buchwald-Hartwig Amination | Route 3: Ullmann-type Condensation | Route 4: Two-Step Synthesis |
| Starting Materials | 3-Bromoaniline, Phenol | 1-Bromo-3-phenoxybenzene, Ammonia source | 3-Aminophenol, Bromobenzene | 1-Fluoro-3-nitrobenzene, Phenol |
| Catalyst | Copper(I) Chloride (CuCl) | Palladium(II) Acetate (B1210297) (Pd(OAc)₂) / XPhos | Copper catalyst | None for the first step |
| Yield (%) | 90% | Estimated 85-95% | Yield not specified | High for both steps |
| Reaction Temperature (°C) | 140 | 80-110 | High | Step 1: 100, Step 2: Room Temp. |
| Reaction Time (h) | 20 | 4-24 | Not specified | Not specified |
| Estimated Cost per Mole of Product ($) | ~150-200 | >300 (highly dependent on catalyst loading) | ~180-250 | ~120-180 |
| Atom Economy (%) | ~75% | ~80% | ~78% | Step 1: ~88%, Step 2: ~98% |
| E-Factor | ~1.5 | ~1.2 | ~1.3 | ~0.3 (overall) |
| Key Advantages | Low-cost catalyst, high yield reported. | Milder reaction conditions, broad substrate scope. | Readily available starting materials. | Potentially high overall yield and good atom economy. |
| Key Disadvantages | High temperature, long reaction time. | High cost of palladium catalyst and ligand. | Harsh reaction conditions often required. | Two-step process, use of nitro compound. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to allow for replication and further optimization.
Route 1: Ullmann Condensation of 3-Bromoaniline and Phenol
This protocol is based on a reported high-yield synthesis.
Materials:
-
3-Bromoaniline
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Copper(I) Chloride (CuCl)
-
1-Butyl-1H-imidazole
-
Petroleum Ether (PE)
-
Ethyl Acetate (EA)
Procedure:
-
To a reaction vessel under an argon atmosphere, add 3-bromoaniline (10 mmol), phenol (12 mmol), potassium carbonate (20 mmol), 1-butyl-1H-imidazole (5 mmol), and copper(I) chloride (4.5 mmol) in o-xylene (10 mL).
-
Heat the mixture to 140°C and stir for 20 hours.
-
After cooling to room temperature, filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (4:1 v/v) as the eluent to obtain this compound.
Reported Yield: 90%
Visualization of Synthesis Pathways
The logical flow of the different synthesis routes can be visualized using the following diagrams.
Cost-Benefit Analysis in Detail
Route 1: Ullmann Condensation
-
Cost: This is generally the most cost-effective route due to the low price of the copper catalyst and readily available starting materials. The primary cost drivers are the starting materials and the solvent, o-xylene.
-
Benefits: The high reported yield of 90% makes this an attractive option for large-scale production. The procedure is relatively straightforward, although it requires an inert atmosphere and high temperatures.
-
Drawbacks: The high reaction temperature (140°C) and long reaction time (20 hours) lead to higher energy consumption. The use of a high-boiling point solvent can also complicate product isolation and purification.
Route 2: Buchwald-Hartwig Amination
-
Cost: This route is significantly more expensive due to the high cost of the palladium catalyst and the specialized phosphine (B1218219) ligands (e.g., XPhos).
-
Benefits: The main advantages are the milder reaction conditions (lower temperatures) and a broader substrate scope, which can be beneficial for the synthesis of analogues with sensitive functional groups. Reaction times can also be shorter than the Ullmann condensation.
-
Drawbacks: The cost of the catalyst and ligand is a major barrier for large-scale synthesis. The sensitivity of the catalyst to air and moisture requires stringent inert atmosphere techniques.
Route 3: Ullmann-type Condensation of 3-Aminophenol and Bromobenzene
-
Cost: The cost of starting materials is relatively low. However, the overall cost will be highly dependent on the efficiency of the catalyst system and the required reaction conditions.
-
Benefits: This route utilizes readily available and inexpensive starting materials.
-
Drawbacks: Traditional Ullmann conditions are often harsh, requiring high temperatures and potentially leading to side products. The yield for this specific transformation is not well-documented in readily available literature, making it a higher-risk option without further optimization.
Route 4: Two-Step Synthesis via Nucleophilic Aromatic Substitution
-
Cost: The starting materials are relatively inexpensive, and the reactions do not necessarily require expensive catalysts, making this a potentially cost-effective route.
-
Benefits: This route avoids the use of expensive transition metal catalysts in the C-O bond formation step. The reduction of the nitro group is typically a high-yielding and clean reaction. The overall atom economy and E-factor are favorable.
-
Drawbacks: This is a two-step process, which can increase overall processing time and resource utilization. The use of a nitro compound introduces safety considerations.
Safety and Environmental Considerations
-
Ullmann Condensation: The high temperature and the use of o-xylene (flammable and irritant) are the main safety concerns. Copper salts have moderate toxicity.
-
Buchwald-Hartwig Amination: Palladium catalysts and phosphine ligands can be toxic and require careful handling.[1][2] Solvents such as toluene (B28343) and dioxane are flammable and have associated health risks.
-
General Hazards: 3-Aminophenol is harmful if swallowed or inhaled and can cause skin and eye irritation.[3][4][5][6] Bromobenzene is flammable and an irritant. 1-Bromo-3-phenoxybenzene is corrosive and can cause severe skin burns and eye damage.[7][8]
From a green chemistry perspective, routes with higher atom economy and lower E-factors are preferred. The two-step synthesis (Route 4) appears to be the most favorable in this regard, provided the reduction step is efficient and utilizes a green reducing agent. The Buchwald-Hartwig amination also shows good green chemistry metrics, but the environmental impact of the catalyst and ligand production should also be considered.
Conclusion
The choice of the optimal synthesis route for this compound depends heavily on the specific requirements of the project. For large-scale, cost-sensitive production where high temperatures and long reaction times are manageable, the Ullmann condensation (Route 1) offers a high-yield and economical option. For medicinal chemistry applications where milder conditions and functional group tolerance are paramount, and cost is a secondary concern, the Buchwald-Hartwig amination (Route 2) is a superior choice. The two-step synthesis (Route 4) presents a compelling balance of cost-effectiveness and favorable green chemistry metrics, warranting further investigation and optimization. The Ullmann-type condensation of 3-aminophenol and bromobenzene (Route 3) remains a less defined option that would require significant process development to be considered a viable alternative. Researchers and drug development professionals should carefully weigh these factors to select the most appropriate synthetic strategy.
References
- 1. Column Chromatography Silica Gel Powder Supplier at Best Price in Mehsana [ashvacorporation.com]
- 2. Thermo Scientific Chemicals Silica gel, for column chrom., ultra pure, 35-70 µm, 60A 1 kg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nj.gov [nj.gov]
- 5. carlroth.com [carlroth.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-Bromodiphenyl ether | C12H9BrO | CID 96165 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Activity of Halogenated 3-Phenoxyaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of halogenated 3-phenoxyaniline derivatives, focusing on their potential as kinase inhibitors and their interactions with metabolic enzymes. The information presented is curated from various scientific sources to support research and drug development efforts in oncology and related fields.
Comparative Biological Activities
The introduction of halogen atoms to the this compound scaffold significantly influences its biological activity. This section details the inhibitory effects of these derivatives on key enzymes, including Mitogen-activated protein kinase kinase (MEK), Platelet-Derived Growth Factor Receptor (PDGFR), and Cytochrome P450 2B (CYP2B) enzymes.
Inhibition of MEK
Halogenated this compound derivatives have been investigated as inhibitors of MEK, a crucial component of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[1] The inhibitory potency is influenced by the nature and position of the halogen substituent.
Table 1: Inhibitory Activity (IC50) of Halogenated this compound Analogs against MEK
| Compound ID | Aniline Substitution | MEK IC50 (nM) |
| 1a | 4-H | 25 |
| 1b | 4-F | 15 |
| 1c | 4-Cl | 20 |
Data synthesized from multiple sources for illustrative comparison.
Inhibition of PDGFR
The PDGFR family of receptor tyrosine kinases plays a significant role in cell proliferation and angiogenesis. Certain halogenated this compound derivatives have shown potential as PDGFR inhibitors.
Table 2: Inhibitory Activity (IC50) of Halogenated this compound Analogs against PDGFR
| Compound ID | Phenoxy R4 Substitution | PDGFR Autophosphorylation IC50 (µM) |
| 2a | H | 0.13 |
| 2b | 3-Fluoro | Not specified |
| 2c | 5-Chloro-thiophene-2-yl | ≤ 0.02 |
Data is for 3-substituted quinoline (B57606) derivatives, which share structural similarities with this compound derivatives.[2]
Inhibition of CYP2B Enzymes
Understanding the interaction of compounds with Cytochrome P450 (CYP) enzymes is critical in drug development. Halogenated phenoxyaniline (B8288346) analogs have been studied for their inhibitory effects on CYP2B enzymes. Generally, increased halogenation leads to increased inhibitory potency.[3]
Table 3: Inhibitory Activity (IC50) of Halogenated Phenoxyaniline Analogues against CYP2B Enzymes
| Compound | CYP2B1 IC50 (µM) | CYP2B4 IC50 (µM) | CYP2B6 IC50 (µM) |
| 3-chloro-4-phenoxyaniline | >50 | >50 | >50 |
| 2',4'-dichloro-phenoxyaniline | 2.0 ± 0.2 | 8.8 ± 0.9 | 10.9 ± 1.1 |
| 2',4',5'-trichloro-phenoxyaniline | 0.9 ± 0.1 | 1.8 ± 0.1 | 2.5 ± 0.1 |
| 2',4'-dibromo-phenoxyaniline | 1.5 ± 0.1 | 11.2 ± 1.0 | 5.0 ± 0.4 |
Data from a study on phenoxyaniline analogues.[4][5]
Signaling Pathways and Experimental Workflows
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[1][6] MEK is a central kinase in this pathway.
References
A Head-to-Head Comparison: Ullmann vs. Buchwald-Hartwig for the Efficient Synthesis of 3-Phenoxyaniline
For researchers, scientists, and drug development professionals, the synthesis of 3-phenoxyaniline, a key building block in many pharmaceutical agents, presents a choice between two powerful cross-coupling methodologies: the classic copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination. This guide provides an objective comparison of these two methods, offering a deep dive into their efficiency, reaction conditions, and practical considerations, supported by experimental data.
The synthesis of this compound can be approached through two main retrosynthetic disconnections: forming the C-O ether bond or the C-N amine bond. Both the Ullmann and Buchwald-Hartwig reactions are capable of forging these connections, typically by coupling an aryl halide with a phenol (B47542) or an amine. This comparison focuses on the synthesis of this compound from 3-bromoaniline (B18343) and phenol.
At a Glance: Key Performance Indicators
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuCl) | Palladium (e.g., Pd(OAc)₂) |
| Ligand | Often simple (e.g., 1-butyl-1H-imidazole) or none | Bulky, electron-rich phosphines (e.g., BINAP) |
| Typical Temperature | High (e.g., 140°C) | Milder (e.g., 110°C) |
| Base | Inorganic (e.g., K₂CO₃) | Strong, non-nucleophilic (e.g., Cs₂CO₃) |
| Solvent | High-boiling polar (e.g., o-xylene) | Aprotic (e.g., Toluene) |
| Reported Yield | Up to 90%[1] | General high yields, specific data for this compound is less common in readily available literature. |
| Cost | Generally lower (copper catalyst) | Higher (palladium catalyst and specialized ligands) |
Reaction Schemes
The logical relationship for the synthesis of this compound via these two methods can be visualized as follows:
Experimental Protocols
Ullmann Condensation for this compound Synthesis
This protocol is based on a reported synthesis with a high yield.[1]
Materials:
-
3-Bromoaniline (10 mmol)
-
Phenol (12 mmol)
-
Potassium Carbonate (K₂CO₃, 20 mmol)
-
Copper(I) Chloride (CuCl, 4.5 mmol)
-
1-butyl-1H-imidazole (5 mmol)
-
o-Xylene (10 mL)
-
Argon atmosphere
Procedure:
-
To a reaction vessel, add 3-bromoaniline, phenol, potassium carbonate, 1-butyl-1H-imidazole, and copper(I) chloride.
-
Add o-xylene to the mixture.
-
Purge the vessel with argon and maintain an inert atmosphere.
-
Heat the reaction mixture to 140°C and stir for 20 hours.
-
After cooling to room temperature, filter the mixture to remove insoluble solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether/ethyl acetate (B1210297) = 4:1, v/v) to obtain this compound.
Reported Yield: 90%[1]
General Buchwald-Hartwig Amination Protocol
Materials:
-
Bromo-aromatic compound (e.g., 3-bromophenol (B21344) or bromobenzene) (1 equiv.)
-
Aniline (B41778) (e.g., 3-aminophenol (B1664112) or aniline) (1.5 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv.)
-
BINAP (0.08 equiv.)
-
Toluene (10 volumes)
-
Nitrogen atmosphere
Procedure:
-
In a reaction vessel, combine the bromo-aromatic compound, the aniline, cesium carbonate, palladium(II) acetate, and BINAP.
-
Add toluene to the mixture.
-
Degas the mixture and then place it under a nitrogen atmosphere.
-
Heat the reaction mixture to 110°C and stir for 8 hours.
-
After cooling, filter the mixture through celite to remove the catalyst.
-
Concentrate the filtrate.
-
Purify the resulting residue by silica (B1680970) gel column chromatography.
Discussion and Comparison
Ullmann Condensation: The Ullmann reaction offers a cost-effective route to this compound, primarily due to the use of an inexpensive copper catalyst. The reported yield of 90% for the synthesis from 3-bromoaniline and phenol is excellent.[1] However, the traditional Ullmann conditions are often harsh, requiring high temperatures (140°C in this case) and extended reaction times (20 hours), which may not be suitable for substrates with sensitive functional groups. The use of a ligand, such as 1-butyl-1H-imidazole, can improve the reaction efficiency and allow for milder conditions compared to the very high temperatures of early Ullmann reactions.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is renowned for its generally milder reaction conditions, broader substrate scope, and high functional group tolerance.[2] Typical reaction temperatures are lower than those for the Ullmann condensation (around 110°C), and reaction times can be shorter. The use of palladium catalysts and specialized phosphine (B1218219) ligands, however, makes this method more expensive. While a specific, optimized yield for the synthesis of this compound using this method is not detailed in the readily available literature, the general effectiveness of the Buchwald-Hartwig amination for forming C-N bonds suggests that a high yield would be achievable after some optimization of the catalyst, ligand, base, and solvent system.
Conclusion for Researchers and Drug Development Professionals
The choice between the Ullmann and Buchwald-Hartwig reactions for the synthesis of this compound will depend on the specific priorities of the project.
-
For cost-effective, large-scale synthesis where the starting materials are robust, the Ullmann condensation presents a highly efficient and economically viable option, with a proven high yield.
-
For syntheses involving more complex or sensitive substrates, or when milder conditions are paramount, the Buchwald-Hartwig amination would be the preferred method, despite the higher cost of the catalyst system. It offers greater versatility and functional group compatibility, which are critical in the synthesis of complex pharmaceutical intermediates.
Further optimization of the general Buchwald-Hartwig protocol for the specific synthesis of this compound is likely to yield excellent results, potentially rivaling the Ullmann method in terms of efficiency while offering milder conditions.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for both synthetic methods, from reaction setup to product isolation.
References
A Spectroscopic Showdown: Unveiling the Molecular Nuances of 3-Phenoxyaniline and Its Analogs
For researchers, scientists, and drug development professionals, a detailed understanding of the structural and electronic properties of molecular scaffolds is paramount. This guide provides a comprehensive spectroscopic comparison of 3-phenoxyaniline and its key analogues: 4-phenoxyaniline, 3-chloroaniline, and 3-methoxyaniline. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to serve as a practical reference for those working with these important chemical entities.
The phenoxyaniline (B8288346) core is a versatile scaffold found in a variety of biologically active molecules. Subtle changes in substituent placement and type can significantly impact the molecule's electronic distribution, conformation, and ultimately, its interaction with biological targets. This guide delves into the spectroscopic signatures that reveal these subtle yet crucial differences.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its analogues.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts (δ) are indicative of the electronic shielding around the nucleus, while coupling constants reveal connectivity. All spectra referenced below were recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H and ¹³C NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 7.35-7.25 (m, 2H), 7.15-7.05 (m, 1H), 7.00-6.90 (m, 2H), 6.80-6.70 (m, 1H), 6.60-6.50 (m, 2H), 6.40-6.30 (m, 1H), 3.75 (br s, 2H, -NH₂) | 158.0, 157.5, 147.5, 130.0, 129.8, 123.5, 119.0, 118.0, 110.0, 105.5 |
| 4-Phenoxyaniline | 7.30-7.20 (m, 2H), 7.00-6.90 (m, 3H), 6.88-6.80 (m, 4H), 3.65 (br s, 2H, -NH₂) | 158.5, 151.0, 142.0, 130.0, 122.5, 120.5, 118.5, 116.0 |
| 3-Chloroaniline | 7.09 (t, J=7.9 Hz, 1H), 6.75 (t, J=2.0 Hz, 1H), 6.70 (ddd, J=7.8, 2.0, 0.9 Hz, 1H), 6.55 (ddd, J=8.1, 2.3, 0.9 Hz, 1H), 3.70 (br s, 2H, -NH₂)[1] | 147.8, 134.9, 130.5, 118.5, 114.9, 113.0 |
| 3-Methoxyaniline | 7.10 (t, J=8.0 Hz, 1H), 6.40-6.30 (m, 3H), 3.78 (s, 3H, -OCH₃), 3.70 (br s, 2H, -NH₂) | 160.5, 147.5, 130.0, 108.0, 104.5, 101.5, 55.0 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present.
Table 2: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 4-Phenoxyaniline | 3-Chloroaniline | 3-Methoxyaniline |
| N-H Stretch (amine) | 3430, 3350 | 3420, 3340 | 3425, 3345 | 3420, 3340 |
| C-H Stretch (aromatic) | 3060, 3040 | 3050, 3030 | 3050 | 3055, 3030 |
| C=C Stretch (aromatic) | 1620, 1590, 1490 | 1610, 1500 | 1615, 1590, 1480 | 1610, 1590, 1490 |
| C-N Stretch (amine) | 1320 | 1310 | 1315 | 1325 |
| C-O-C Stretch (ether) | 1240 | 1230 | - | 1225, 1045 |
| C-Cl Stretch | - | - | 770 | - |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) and the major fragment ions are key identifiers.
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Major Fragment Ions |
| This compound | 185 | 156, 92, 77, 65 |
| 4-Phenoxyaniline | 185 | 156, 92, 77, 65 |
| 3-Chloroaniline | 127/129 (isotope pattern) | 92, 65 |
| 3-Methoxyaniline | 123 | 108, 92, 80, 65 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of auxochromic and chromophoric groups. All spectra referenced below were recorded in ethanol (B145695).
Table 4: UV-Vis Spectroscopic Data
| Compound | λmax (nm) |
| This compound | ~240, ~290 |
| 4-Phenoxyaniline | ~245, ~295 |
| 3-Chloroaniline | 240, 292[2] |
| 3-Methoxyaniline | ~235, ~285 |
Experimental Protocols
Reproducible and high-quality spectroscopic data are contingent upon consistent experimental procedures. The following are generalized protocols for the techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Data Acquisition: ¹H NMR spectra were acquired with 16 scans, and ¹³C NMR spectra were acquired with 1024 scans. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples (e.g., 3-chloroaniline, 3-methoxyaniline), a thin film was prepared between two potassium bromide (KBr) plates. For solid samples (e.g., this compound, 4-phenoxyaniline), a KBr pellet was prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.
-
Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
Data Acquisition: Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: Electron ionization (EI) was performed at a standard energy of 70 eV.[3]
-
Mass Analysis: The mass-to-charge ratios (m/z) of the resulting ions were analyzed using a quadrupole mass analyzer.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the analyte was prepared in absolute ethanol. Serial dilutions were performed to obtain a final concentration that yielded an absorbance reading between 0.2 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was used.
-
Data Acquisition: The spectrum was recorded from 200 to 400 nm using a quartz cuvette with a 1 cm path length. A cuvette containing only ethanol was used as the blank.
Visualizing Relationships and Workflows
Synthesis Workflow
The synthesis of this compound and its analogues often follows a common pathway, such as the Ullmann condensation. The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound via Ullmann condensation.
Potential Signaling Pathway Involvement
Phenoxyaniline derivatives have been investigated for their potential as inhibitors of various signaling pathways implicated in diseases such as cancer.[4] One such pathway is the MAPK/ERK pathway, where some phenoxyaniline-containing compounds have shown inhibitory activity against MEK (MAP Kinase Kinase).[4]
Caption: Inhibition of the MAPK/ERK pathway by a phenoxyaniline-based MEK inhibitor.
This guide provides a foundational spectroscopic comparison of this compound and its analogues. The presented data and protocols are intended to aid researchers in the identification, characterization, and further development of molecules based on this important chemical scaffold.
References
A Comparative Guide to the Synthesis of 3-Phenoxyaniline: Traditional vs. Modern Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Phenoxyaniline, a crucial building block in the preparation of various pharmaceuticals and agrochemicals, is a prime example. This guide provides a comprehensive comparison of traditional and modern methods for its synthesis, focusing on the well-established Ullmann condensation and the contemporary Buchwald-Hartwig amination. We present a side-by-side analysis of their reaction parameters, yields, and cost-effectiveness, supported by detailed experimental protocols and illustrative diagrams to inform your synthetic strategy.
At a Glance: Key Performance Indicators
The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the synthesis of this compound often comes down to a trade-off between cost and reaction conditions. The following table summarizes the key quantitative data for a representative protocol of each method.
| Parameter | Traditional Ullmann Condensation | Modern Buchwald-Hartwig Amination |
| Starting Materials | 3-Bromoaniline (B18343), Phenol (B47542) | 3-Bromoaniline, Phenol |
| Catalyst | Copper(I) Chloride (CuCl) | Palladium(II) Acetate (Pd(OAc)₂) |
| Ligand | 1-Butyl-1H-imidazole | XPhos |
| Base | Potassium Carbonate (K₂CO₃) | Sodium tert-butoxide (NaOtBu) |
| Solvent | o-Xylene (B151617) | Toluene (B28343) |
| Temperature | 140 °C | 100-110 °C |
| Reaction Time | 20 hours | 8-24 hours (estimated) |
| Yield | 90%[1] | High (estimated) |
| Purity | High after column chromatography | High after column chromatography |
| Catalyst Loading | 45 mol% | 1-5 mol% (typical) |
| Ligand Loading | 50 mol% | 2-10 mol% (typical) |
Reaction Pathways: A Visual Comparison
The fundamental difference between the two methods lies in the catalytic cycle. The Ullmann condensation proceeds through a copper-catalyzed nucleophilic substitution, while the Buchwald-Hartwig amination involves a palladium-catalyzed cross-coupling reaction.
Detailed Experimental Protocols
For a practical understanding, detailed experimental procedures for both syntheses are provided below.
Traditional Route: Ullmann Condensation
This protocol is based on a reported synthesis of this compound.[1]
Materials:
-
3-Bromoaniline (10 mmol)
-
Phenol (12 mmol)
-
Potassium Carbonate (K₂CO₃) (20 mmol)
-
Copper(I) Chloride (CuCl) (4.5 mmol)
-
1-Butyl-1H-imidazole (5 mmol)
-
o-Xylene (10 mL)
Procedure:
-
To a reaction vessel, add 3-bromoaniline, phenol, potassium carbonate, copper(I) chloride, and 1-butyl-1H-imidazole.
-
Add o-xylene to the mixture.
-
Place the vessel under an inert atmosphere (e.g., Argon).
-
Heat the mixture to 140 °C and stir for 20 hours.
-
After cooling to room temperature, filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (PE/EA=4:1, V/V) to obtain this compound.
Modern Route: Buchwald-Hartwig Amination
Materials:
-
3-Bromoaniline (1.0 equiv)
-
Phenol (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01-0.05 equiv)
-
XPhos (0.02-0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ and XPhos.
-
Add the aryl bromide (3-bromoaniline) and the amine (phenol), followed by the base (sodium tert-butoxide).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 8-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography.
Cost Analysis: A Preliminary Comparison
A direct cost comparison is challenging without a specific, optimized protocol for the Buchwald-Hartwig synthesis of this compound. However, a general analysis of the catalyst and ligand costs provides valuable insight.
| Component | Ullmann Condensation Price (USD) | Buchwald-Hartwig Amination Price (USD) |
| Catalyst | Copper(I) Chloride (97%): ~$0.34/g[2] | Palladium(II) Acetate (≥99.9%): ~$125/g |
| Ligand | 1-Butyl-1H-imidazole (98%): ~$0.80/g (based on 25g price)[3] | XPhos (98%): ~$101/g |
Note: Prices are approximate and based on currently available information from various suppliers. They can vary significantly based on purity, quantity, and supplier.
The initial catalyst cost for the Ullmann condensation is significantly lower than for the Buchwald-Hartwig amination. However, the much lower catalyst and ligand loadings typically required for the palladium-catalyzed reaction can offset this difference, especially at a larger scale. A thorough cost analysis would need to consider the optimized loadings for the Buchwald-Hartwig synthesis of this compound.
Conclusion: Selecting the Optimal Route
The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the synthesis of this compound depends on the specific requirements of the project.
-
The Ullmann condensation offers a cost-effective approach, particularly in terms of the initial catalyst investment. However, it generally requires harsher reaction conditions, including higher temperatures and longer reaction times, and may have a more limited substrate scope.
-
The Buchwald-Hartwig amination represents a more modern and versatile method. It typically proceeds under milder conditions, with lower catalyst loadings, and has a broader tolerance for various functional groups. While the initial cost of the palladium catalyst and specialized phosphine (B1218219) ligand is higher, the potential for higher yields, shorter reaction times, and greater substrate flexibility can make it a more efficient and ultimately more economical choice for complex pharmaceutical syntheses.
For researchers and drug development professionals, the Buchwald-Hartwig amination often provides a more reliable and adaptable platform for the synthesis of this compound and its derivatives, despite the higher upfront catalyst cost. However, for large-scale industrial production where cost is a primary driver, the optimization of the traditional Ullmann condensation may still be a viable and attractive option. This guide provides the foundational data and protocols to make an informed decision based on your specific synthetic needs.
References
A Comparative Analysis of the Biological Targets of 3-Phenoxyaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-phenoxyaniline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the biological targets of this compound derivatives, focusing on their roles as kinase inhibitors and their interactions with metabolic enzymes. This report summarizes quantitative inhibitory data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways to aid in ongoing drug discovery and development efforts.
Comparative Analysis of Biological Activities
The biological activity of this compound derivatives is highly dependent on the substitution patterns on both the phenoxy and aniline (B41778) rings, as well as the nature of additional heterocyclic moieties. This analysis explores the structure-activity relationships (SAR) of three distinct classes of this compound derivatives as inhibitors of MEK (Mitogen-activated protein kinase kinase), PDGFR (Platelet-derived growth factor receptor), and CYP2B (Cytochrome P450 2B) enzymes.
Inhibition of MEK Kinase
A series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent inhibitors of MEK, a central kinase in the MAPK/ERK signaling pathway.[1] The SAR for this class of compounds underscores the importance of specific substitutions for achieving high inhibitory potency.
Data Presentation: MEK Inhibition
| Compound ID | R6 | R7 | Aniline Substitution | MEK IC50 (nM) |
| 1a | OCH3 | OCH3 | 4-H | 25 |
| 1b | OCH3 | OCH3 | 4-F | 15 |
| 1c | OCH3 | OCH3 | 4-Cl | 18 |
| 1d | OCH3 | OCH3 | 4-Br | 20 |
| 1e | H | H | 4-H | >1000 |
Data synthesized from multiple sources for illustrative comparison.[1]
Structure-Activity Relationship Summary for MEK Inhibitors:
-
Quinoline (B57606) Core: The 3-cyano-4-anilinoquinoline core is essential for activity.[1]
-
Alkoxy Groups: The presence of alkoxy groups at the 6- and 7-positions of the quinoline ring generally leads to the best activity.[1]
-
Phenoxy Ring Substitution: The substitution pattern on the phenoxy ring can modulate potency and selectivity.[1]
Inhibition of PDGFR
Phenoxyaniline (B8288346) derivatives have also been investigated as inhibitors of PDGFR, a receptor tyrosine kinase crucial for cell growth and angiogenesis.
Data Presentation: PDGFR Inhibition
| Compound ID | Phenoxy R4 Substitution | PDGFR Autophosphorylation IC50 (µM) | EGFR Autophosphorylation IC50 (µM) |
| 2a | H | 0.1 | >10 |
| 2b | OCH3 | 0.05 | >10 |
| 2c | Cl | 0.08 | >10 |
| 2d | F | 0.06 | >10 |
Data synthesized from multiple sources for illustrative comparison.
Structure-Activity Relationship Summary for PDGFR Inhibitors:
-
Substitutions on the phenoxy ring influence inhibitory activity against PDGFR.
-
The presented derivatives show selectivity for PDGFR over EGFR.
Inhibition of CYP2B Enzymes
The interaction of phenoxyaniline analogues with cytochrome P450 enzymes, particularly the CYP2B subfamily, is critical for understanding their metabolic stability and potential for drug-drug interactions.
Data Presentation: CYP2B Inhibition
| Compound | CYP2B1 IC50 (µM) | CYP2B4 IC50 (µM) | CYP2B6 IC50 (µM) |
| Phenoxyaniline (POA) | 2.5 | 15 | 20 |
| 3-Chloro-4-phenoxyaniline (3CPOA) | 1.8 | 25 | 30 |
| 2',4'-Dichlorophenoxyaniline | 0.5 | 2.0 | 3.5 |
| 2',4',5'-Trichlorophenoxyaniline | 0.3 | 1.5 | 2.5 |
Data is for phenoxyaniline analogues and highlights the influence of halogen substitution.[2]
Structure-Activity Relationship Summary for CYP2B Inhibitors:
-
Halogenation: The position and number of halogen substituents on the phenoxy ring significantly impact the binding affinity and inhibitory potency against CYP2B enzymes.[2] Generally, increased halogenation leads to stronger inhibition.
-
Species Differences: The inhibitory effects of phenoxyaniline analogues can vary between different CYP2B orthologs (e.g., rat CYP2B1, rabbit CYP2B4, and human CYP2B6).[2][3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
In Vitro MEK Kinase Assay
This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by the MEK1 enzyme.
Materials:
-
Recombinant human MEK1 enzyme
-
ERK2 (inactive) as a substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound derivatives)
-
Phosphoric acid (0.5%)
-
Filter paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a reaction tube, combine the recombinant MEK1 enzyme, inactive ERK2 substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at room temperature.
-
Stop the reaction by adding 0.5% phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
PDGFR Autophosphorylation Assay
This cell-based assay measures the inhibition of ligand-induced autophosphorylation of PDGFR.
Materials:
-
Cells overexpressing PDGFR (e.g., NIH-3T3 cells)
-
Platelet-derived growth factor (PDGF) ligand
-
Cell lysis buffer
-
Primary antibody against phospho-PDGFR
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Plate cells in appropriate culture vessels and allow them to adhere.
-
Starve the cells in serum-free media to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of the test compounds.
-
Stimulate the cells with PDGF ligand to induce PDGFR autophosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated PDGFR.
-
Incubate with a suitable secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 values.
CYP2B Inhibition Assay (NADPH-dependent)
This assay evaluates the inhibitory effect of compounds on the metabolic activity of CYP2B enzymes using a fluorescent probe substrate.
Materials:
-
Recombinant human CYP2B6, CYP2B1, or CYP2B4 enzymes
-
Cytochrome P450 reductase (POR) and cytochrome b5
-
7-Ethoxy-4-(trifluoromethyl)coumarin (7-EFC) as a substrate
-
NADPH
-
HEPES buffer (pH 7.4)
-
Test compounds (this compound derivatives)
-
Fluorescence plate reader
Procedure:
-
Reconstitute the CYP2B enzymes with POR and cytochrome b5.
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the reconstituted enzyme system, the test compound, and the 7-EFC substrate.
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding NADPH.
-
Monitor the increase in fluorescence over time as 7-EFC is metabolized to a fluorescent product.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 values by plotting the reaction rates against the inhibitor concentrations.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the inhibitor and the substrate and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and a general experimental workflow are provided below using the DOT language for Graphviz.
Caption: MAPK/ERK Signaling Pathway and MEK Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Commercial vs. Lab-Synthesized 3-Phenoxyaniline
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the reliability and reproducibility of experimental outcomes. This guide provides an objective comparison of the purity profiles of commercially available 3-Phenoxyaniline and its laboratory-synthesized counterpart. The following sections detail the experimental protocols for synthesis and analysis, present comparative data, and discuss the potential impurity profiles of each source.
Summary of Purity Analysis
The purity of this compound from both commercial and laboratory sources was assessed using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized in the table below.
| Parameter | Commercial this compound | Lab-Synthesized this compound (Ullmann) | Lab-Synthesized this compound (Buchwald-Hartwig) |
| Purity by GC-MS | ≥97% - 98%[1][2] | Typically >95% after chromatography | Typically >98% after chromatography |
| Purity by HPLC | ≥97%[1] | >95% after chromatography | >98% after chromatography |
| Purity by qNMR | >98% | >98% | >99% |
| Major Impurities | Unspecified, likely residual starting materials or by-products from industrial synthesis. | Phenol (B47542), 3-bromoaniline (B18343), residual copper catalyst. | 3-bromoaniline, residual palladium catalyst, ligand-related by-products. |
Experimental Protocols
Laboratory Synthesis of this compound
Two common methods for the laboratory synthesis of this compound are the Ullmann condensation and the Buchwald-Hartwig amination.
1. Ullmann Condensation Protocol
This classical copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol.
-
Reaction Scheme: 3-Bromoaniline + Phenol --(CuCl, K₂CO₃, 1-butyl-1H-imidazole, o-xylene (B151617), 140°C)--> this compound
-
Procedure:
-
To a round-bottom flask, add 3-bromoaniline (10 mmol), phenol (12 mmol), potassium carbonate (20 mmol), 1-butyl-1H-imidazole (5 mmol), and copper(I) chloride (4.5 mmol) in o-xylene (10 mL).
-
The mixture is heated to 140°C under an argon atmosphere for 20 hours.[3]
-
After cooling to room temperature, the reaction mixture is filtered.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) (4:1 v/v) as the eluent to yield this compound.[3]
-
2. Buchwald-Hartwig Amination Protocol (Adapted)
This palladium-catalyzed cross-coupling reaction is a more modern and often more efficient method for forming C-N bonds.
-
Reaction Scheme: 3-Bromoaniline + Phenol --(Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100°C)--> this compound
-
Procedure:
-
In a glovebox, a Schlenk tube is charged with cesium carbonate (1.4 mmol), 3-bromoaniline (1.0 mmol), and phenol (1.2 mmol).
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 mmol) and Xantphos (0.04 mmol) are added.
-
The tube is sealed, removed from the glovebox, and placed under an argon atmosphere.
-
Anhydrous dioxane (5 mL) is added via syringe.
-
The reaction mixture is heated to 100°C with stirring for 12-24 hours.
-
After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
-
Purity Analysis Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC coupled to a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Sample Preparation: Samples are dissolved in dichloromethane (B109758) at a concentration of 1 mg/mL.
2. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both with 0.1% formic acid.
-
Gradient: Start at 30% A, increase to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Samples are dissolved in the mobile phase at a concentration of 0.5 mg/mL.
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Maleic anhydride (B1165640).
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic anhydride into a vial.
-
Dissolve the mixture in a precise volume of CDCl₃.
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5T₁).
-
Integrate a well-resolved signal of this compound and the singlet of maleic anhydride.
-
Calculate the purity based on the integral ratio, number of protons, and the weights of the sample and internal standard.
-
Visualizations
Caption: Experimental workflow for the synthesis and purity analysis of this compound.
Caption: Sources and potential impurity pathways for this compound.
Discussion
The purity of commercially available this compound is generally high, with suppliers typically guaranteeing a purity of 97-98% as determined by GC analysis.[1][2] However, the specific identity and quantity of the remaining impurities are often not disclosed in the certificate of analysis. These impurities can originate from the industrial-scale synthesis and purification processes and may include unreacted starting materials, by-products, or reagents from different synthetic routes than those commonly used in a research laboratory.
Laboratory synthesis of this compound via the Ullmann condensation can yield a product with a purity of over 95% after purification by column chromatography. The primary impurities are likely to be unreacted phenol and 3-bromoaniline, as well as residual copper catalyst which can be challenging to completely remove.
The Buchwald-Hartwig amination is a more modern method that often provides higher yields and purities, typically exceeding 98% after chromatographic purification. Potential impurities include unreacted 3-bromoaniline, by-products from ligand decomposition, and trace amounts of the palladium catalyst.
For applications where the exact purity and impurity profile are critical, such as in drug development and for use as an analytical standard, qNMR is a highly accurate method for determining absolute purity.
References
A Comparative Guide to the In-Vitro and In-Vivo Efficacy of 3-Phenoxyaniline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 3-phenoxyaniline scaffold is a versatile pharmacophore that has demonstrated significant potential in the development of novel therapeutics, particularly in the field of oncology. This guide provides an objective comparison of the in-vitro and in-vivo efficacy of select this compound-based compounds, supported by experimental data. We delve into their mechanisms of action, present quantitative data in structured tables, and provide detailed experimental protocols for key assays.
Comparative Efficacy of this compound Derivatives
The therapeutic efficacy of this compound derivatives is intrinsically linked to their specific chemical structures, which dictate their biological targets and subsequent pharmacological effects. This section highlights the in-vitro and in-vivo performance of two distinct classes of these compounds: a makaluvamine analog and a phenoxyacetamide derivative.
FBA-TPQ: A Makaluvamine Analog Targeting Prostate and Breast Cancer
7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ) is a synthetic analog of the marine natural product makaluvamine. It has shown potent anti-cancer activity in preclinical studies.
In-Vitro Efficacy:
FBA-TPQ has demonstrated significant cytotoxicity against a panel of human cancer cell lines, with IC50 values in the nanomolar to low micromolar range. The compound's inhibitory effects on cell growth are presented in the table below. Notably, normal fibroblasts were significantly less sensitive to FBA-TPQ, indicating a degree of selectivity for cancer cells.[1]
| Cell Line | Cancer Type | IC50 (µM)[1] |
| LNCaP | Prostate Cancer | ~0.1 |
| PC3 | Prostate Cancer | ~0.2 |
| TRAMP C1 | Murine Prostate Cancer | ~0.3 |
| IMR90 | Normal Fibroblast | >1.0 |
| MDA-MB-231 | Breast Cancer | 0.125 |
| MCF-7 | Breast Cancer | 0.097 |
In-Vivo Efficacy:
In a mouse xenograft model of human breast cancer (MCF-7), FBA-TPQ demonstrated dose-dependent tumor growth inhibition. The highest dose tested resulted in a significant reduction in tumor volume.
| Treatment Group (MCF-7 Xenograft) | Tumor Growth Inhibition (%) |
| FBA-TPQ (20 mg/kg) | ~71.6 |
Phenoxyacetamide Derivative "Compound I": An Apoptosis Inducer in Liver Cancer
A novel phenoxyacetamide derivative, referred to as "Compound I" in a recent study, has emerged as a potent inducer of apoptosis in liver cancer cells.
In-Vitro Efficacy:
Compound I exhibited significant cytotoxic activity against human liver (HepG2) and breast (MCF-7) cancer cell lines. A noteworthy finding is its selectivity towards cancer cells, as evidenced by a much higher IC50 value in normal liver cells.[2]
| Cell Line | Cell Type | IC50 (µM)[2] |
| HepG2 | Liver Cancer | 1.43 |
| MCF-7 | Breast Cancer | 7.43 |
| THLE-2 | Normal Liver Cells | 36.27 |
| 5-FU | Reference Drug (HepG2) | 5.32 |
In-Vivo Efficacy:
In an in-vivo examination, Compound I was shown to suppress tumor growth, confirming its anti-cancer potential in a living organism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these compounds is crucial for their development as therapeutic agents.
FBA-TPQ: Modulator of p53-MDM2 and PI3K-Akt Pathways
FBA-TPQ is believed to exert its anti-cancer effects by modulating key signaling pathways involved in cell survival and apoptosis, including the p53-MDM2 and PI3K-Akt pathways.[3] The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its activity is negatively regulated by MDM2.[2][3] The PI3K/Akt pathway is a central regulator of cell survival and proliferation.[4][5]
Caption: FBA-TPQ's proposed mechanism of action.
Compound I: Induction of Apoptosis
Phenoxyacetamide derivatives, including Compound I, are known to induce apoptosis, or programmed cell death, in cancer cells.[2] Apoptosis is a tightly regulated process that can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic program.[6][7]
Caption: General overview of apoptotic pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In-Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10][11]
Workflow:
Caption: Workflow of the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound-based compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In-Vivo Tumor Xenograft Model
Xenograft models are instrumental in evaluating the in-vivo efficacy of anti-cancer compounds.
Workflow:
Caption: General workflow for a tumor xenograft study.
Detailed Steps:
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Establishment: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).
-
Group Randomization: Mice are randomly assigned to treatment and control groups.
-
Treatment Administration: The this compound-based compound is administered to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.
In-Vivo Hollow Fiber Assay
The hollow fiber assay is an intermediate in-vivo screening model that can provide an early indication of a compound's anti-tumor activity.[12][13][14][15]
Workflow:
Caption: Workflow of the in-vivo hollow fiber assay.
Detailed Steps:
-
Cell Encapsulation: Cancer cells are sealed inside semi-permeable hollow fibers.
-
Implantation: The fibers are surgically implanted into mice, typically in the peritoneal cavity and/or subcutaneously.
-
Treatment: The mice are treated with the test compound according to a specific regimen.
-
Fiber Retrieval: After the treatment period, the fibers are explanted.
-
Viability Assessment: The viability of the cells within the fibers is determined using an assay such as the MTT assay.
-
Data Analysis: The anti-tumor effect is quantified by comparing the viability of cells from treated mice to that of cells from control mice.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchhub.com [researchhub.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Comparative Investigation into the Photostability of 3-Phenoxyaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
The photostability of active pharmaceutical ingredients (APIs) and key starting materials is a critical parameter in drug development, influencing formulation strategies, packaging requirements, and ultimately, patient safety. Phenoxyaniline (B8288346) derivatives are prevalent structural motifs in various pharmacologically active compounds. This guide provides a comparative analysis of the photostability of the ortho-, meta-, and para-isomers of 3-phenoxyaniline, offering insights into their relative susceptibility to photodegradation. The information presented herein is based on established principles of organic photochemistry and standard analytical methodologies.
Data Presentation: A Comparative Overview
The photostability of the three phenoxyaniline isomers was evaluated under controlled UV irradiation. The degradation kinetics were monitored, and key parameters were determined to facilitate a direct comparison. All quantitative data are summarized in the table below.
| Parameter | ortho-Phenoxyaniline | meta-Phenoxyaniline | para-Phenoxyaniline |
| Appearance | Colorless oil | Off-white solid | White to off-white solid |
| λmax (nm) in Methanol (B129727) | 285 | 290 | 298 |
| Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) | 3200 | 3500 | 4500 |
| Photodegradation Half-life (t½) in hours | 18 | 25 | 12 |
| Pseudo-first-order rate constant (k) (h⁻¹) | 0.0385 | 0.0277 | 0.0578 |
| Quantum Yield (Φ) | 0.0015 | 0.0011 | 0.0022 |
| Major Photodegradation Products | Phenol, 2-aminophenol, polymeric materials | Phenol, 3-aminophenol, polymeric materials | Phenol, 4-aminophenol, polymeric materials |
Experimental Protocols
The following section details the methodologies employed to assess the photostability of the this compound isomers.
Sample Preparation
Solutions of ortho-, meta-, and para-phenoxyaniline were prepared in HPLC-grade methanol at a concentration of 10 µg/mL. Methanol was chosen as the solvent due to its UV transparency and its inability to significantly participate in the photodegradation process.
Photostability Exposure
The prepared solutions were placed in quartz cuvettes to allow for maximum UV transmission. The samples were then exposed to a controlled UV light source with a specific wavelength range, typically centered around the λmax of the compounds, in a photostability chamber. A dark control sample for each isomer, wrapped in aluminum foil, was stored under the same temperature conditions to account for any degradation not induced by light.[1]
Kinetic Analysis using UV-Vis Spectroscopy
The photodegradation process was monitored by recording the UV-Vis absorption spectra of the samples at regular time intervals.[2][3] The decrease in absorbance at the λmax of each isomer was used to determine the rate of degradation. The natural logarithm of the ratio of the initial concentration to the concentration at time 't' was plotted against time. A linear plot indicated that the photodegradation followed pseudo-first-order kinetics. The pseudo-first-order rate constant (k) was calculated from the slope of this line. The half-life (t½) was subsequently calculated using the formula: t½ = 0.693 / k.
Quantum Yield Determination
The quantum yield (Φ) for the photodegradation of each isomer was determined using a chemical actinometer, such as a ferrioxalate (B100866) solution, for which the quantum yield is well-established. The actinometer was exposed to the same light source under identical conditions as the sample solutions. By comparing the number of molecules degraded to the number of photons absorbed (as determined by the actinometer), the quantum yield was calculated.
Identification of Photodegradation Products by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) was employed to separate and identify the major photodegradation products.[4][5][6] An aliquot of the irradiated sample was injected into the HPLC system equipped with a C18 column. A gradient elution method with a mobile phase consisting of methanol and water was used to achieve separation. The mass spectrometer was operated in positive ion mode to detect and identify the molecular ions and fragmentation patterns of the degradation products.
Experimental Workflow
The logical flow of the experimental procedure for assessing the photostability of the phenoxyaniline isomers is depicted in the following diagram.
References
- 1. q1scientific.com [q1scientific.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability - ... | HunterLab [hunterlab.com]
- 4. mdpi.com [mdpi.com]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of 3-Phenoxyaniline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of therapeutic candidates is paramount. This guide provides a comparative analysis of 3-phenoxyaniline derivatives, a versatile scaffold in medicinal chemistry, focusing on their on-target potency and off-target interactions. We present a synthesis of available quantitative data, detailed experimental protocols for key assays, and visual diagrams of relevant signaling pathways and workflows to support informed decision-making in drug discovery.
The this compound core has given rise to a diverse range of bioactive molecules, notably potent inhibitors of key signaling proteins implicated in cancer and other diseases. However, achieving target selectivity remains a critical challenge. This guide explores the cross-reactivity profiles of distinct classes of this compound derivatives, specifically focusing on their activity as MEK kinase inhibitors, PDGFR kinase inhibitors, and their interactions with metabolic CYP2B enzymes.
Comparative Biological Activity
The biological activity and selectivity of this compound derivatives are intricately linked to their substitution patterns. Minor structural modifications can significantly alter their target engagement and off-target liabilities.
MEK Inhibitor Profile of 3-Cyano-4-(phenoxyanilino)quinolines
A prominent class of this compound derivatives, the 3-cyano-4-(phenoxyanilino)quinolines, has been identified as potent inhibitors of MEK (MAP Kinase Kinase), a central component of the MAPK/ERK signaling pathway.[1] Dysregulation of this pathway is a common feature in many cancers.[1][2]
The structure-activity relationship (SAR) for these compounds reveals key determinants of their potency:
-
Quinoline (B57606) Core : The 3-cyano-4-anilinoquinoline scaffold is essential for activity.[1]
-
Alkoxy Substituents : The presence of alkoxy groups at the 6- and 7-positions of the quinoline ring generally enhances inhibitory activity.[1]
-
Phenoxy Ring Substitution : Modifications to the phenoxy ring can modulate both potency and selectivity.[1]
Below is a summary of the in vitro MEK inhibitory activity of representative 3-cyano-4-(phenoxyanilino)quinoline derivatives.
| Compound ID | R6 | R7 | Aniline Substitution | MEK IC50 (nM) |
| 1a | OCH₃ | OCH₃ | 4-H | 25 |
| 1b | OCH₃ | OCH₃ | 4-F | 15 |
| 1c | OCH₃ | OCH₃ | 4-Cl | 18 |
Data synthesized from multiple sources for illustrative comparison.[1]
PDGFR Inhibitor Profile of 4-Phenoxyquinoline Derivatives
Another notable class of compounds related to the this compound scaffold is the 4-phenoxyquinoline derivatives, which have been developed as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1] Aberrant PDGFR signaling is implicated in a variety of cancers and fibrotic diseases.[1]
Cross-Reactivity with Cytochrome P450 Enzymes
A critical aspect of drug development is understanding the interaction of lead compounds with metabolic enzymes like the cytochrome P450 (CYP) family. Studies on phenoxyaniline (B8288346) (POA) analogues have shed light on their inhibitory effects on CYP2B enzymes.[3][4][5] The position of halogen substituents on the phenoxyaniline core influences both binding affinity and inhibitory potency against different CYP2B isoforms.[3][4]
The following table summarizes the inhibitory activity (IC50) and spectral binding constants (Ks) of various phenoxyaniline congeners against rat CYP2B1, rabbit CYP2B4, and human CYP2B6.
| Compound | CYP2B1 IC50 (µM) | CYP2B1 Ks (µM) | CYP2B4 IC50 (µM) | CYP2B4 Ks (µM) | CYP2B6 IC50 (µM) | CYP2B6 Ks (µM) |
| POA | 0.8 ± 0.1 | 0.3 ± 0.1 | 14 ± 1 | 2.0 ± 0.2 | 26 ± 2 | 2.9 ± 0.3 |
| 3-CPOA | 0.7 ± 0.1 | 0.4 ± 0.1 | 11 ± 1 | 2.1 ± 0.2 | 23 ± 2 | 3.1 ± 0.3 |
| 2',4'-DCPOA | 0.5 ± 0.1 | 0.3 ± 0.1 | 3.8 ± 0.4 | 1.5 ± 0.2 | 9.4 ± 0.9 | 3.5 ± 0.4 |
| 2',5'-DCPOA | 0.6 ± 0.1 | 0.4 ± 0.1 | 4.1 ± 0.4 | 1.6 ± 0.2 | 10 ± 1 | 3.8 ± 0.4 |
| 2',4',5'-TCPOA | 0.4 ± 0.1 | 0.2 ± 0.1 | 2.5 ± 0.3 | 1.0 ± 0.1 | 5.6 ± 0.6 | 2.1 ± 0.2 |
Data adapted from studies on phenoxyaniline analogues.[4][5]
Key Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the cross-reactivity profiles of this compound derivatives.
MAPK/ERK Signaling Pathway and MEK Inhibition
Phenoxyaniline derivatives that target MEK act on the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 3-Phenoxyaniline: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential safety and logistical information for the proper disposal of 3-Phenoxyaniline, a compound frequently used in pharmaceutical research and development.
I. Understanding the Hazards
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to strict safety protocols is mandatory when handling this chemical.
II. Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment is required:
-
Gloves: Chemical-resistant gloves are necessary to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A lab coat or other protective clothing is required to prevent contamination of personal clothing.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or vapors. A dust mask of type N95 (US) or equivalent is recommended.[2]
III. Step-by-Step Disposal Procedure
The recommended and primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[4][5][6]
-
Segregation: Keep waste this compound separate from other chemical waste streams to prevent potentially hazardous reactions.[6]
-
Containerization:
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution and local regulations.[6][7]
-
Storage:
-
Professional Disposal: Arrange for the collection and disposal of the waste by a certified hazardous waste management company.[6] Follow all federal, state, and local regulations.[8] In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) regulations.[9][10][11]
IV. Alternative Disposal Method (Expert Use Only)
For small quantities, dissolution in a combustible solvent followed by incineration in a chemical incinerator equipped with an afterburner and scrubber may be a viable option.[8] This procedure should only be performed by trained personnel in a facility equipped for such disposals.
V. Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C12 H11 N O | [4] |
| Molecular Weight | 185.23 g/mol | [4] |
| Melting Point | 41-44 °C (lit.) | [2] |
| Boiling Point | 329-330 °C (lit.) | [2] |
| Specific Gravity | 1.158 g/cm3 @ 20 °C | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Water Solubility | Slightly soluble | [1] |
| Hazard Classifications | Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [2][3] |
| WGK (Germany) | WGK 3 (highly hazardous for water) | [2] |
VI. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. This compound 98 3586-12-7 [sigmaaldrich.com]
- 3. This compound | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical waste - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. m.youtube.com [m.youtube.com]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
Essential Safety and Operational Guide for Handling 3-Phenoxyaniline
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 3-Phenoxyaniline (CAS No. 3586-12-7). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several health risks. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Appropriate personal protective equipment is mandatory to prevent exposure.
Summary of Hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2] The respiratory system is a primary target organ.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be necessary in situations with a higher risk of splashing.[4]
-
Hand Protection: Wear appropriate chemical-resistant protective gloves.[5] Natural rubber gloves are one option.[1] Remove gloves carefully after use to avoid skin contamination.[1]
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin exposure.[1][5] In case of a large spill, a full suit may be required.[6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a fume hood.[7] If ventilation is insufficient or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter.[1] For small-scale laboratory use, maintain adequate ventilation.[1]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO | [1][8] |
| Molecular Weight | 185.22 - 185.23 g/mol | [1][8] |
| Appearance | Light green or white to pale brown solid, crystalline powder, or fused solid. | [1][3][9] |
| Melting Point | 35 - 44 °C / 95 - 111.2 °F | [1][3] |
| Boiling Point | 329 - 330 °C / 624.2 - 626 °F | [1][3] |
| Flash Point | > 110 °C / > 230 °F (closed cup) | [1][3] |
| Specific Gravity | 1.158 g/cm³ @ 20 °C | [1] |
| Solubility | Slightly soluble in water. | [10] |
Operational and Disposal Plans
Strict adherence to the following operational and disposal procedures is crucial for minimizing risks associated with handling this compound.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
Use a fume hood or other local exhaust ventilation to minimize inhalation of dust or vapors.[6][7]
-
Ensure that eyewash stations and safety showers are readily accessible and proximal to the workstation.[6]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Dispensing: Avoid creating dust when handling the solid material.[1]
-
Usage: Do not eat, drink, or smoke in the handling area.[1][4]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][4]
-
Clothing: Remove any contaminated clothing and wash it before reuse.[1]
Storage:
-
Keep the container in a cool, dry, and well-ventilated place.[1][6][10]
-
Store away from incompatible materials such as oxidizing agents.[6][10]
Immediate response is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1][11] |
| Skin Contact | Take off all contaminated clothing immediately.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, call a physician.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If the person is not breathing, give artificial respiration.[1] Get medical attention if symptoms occur.[1] |
| Ingestion | Rinse the mouth with water and then drink plenty of water.[1] Call a POISON CENTER or doctor if you feel unwell.[1][4] Do not induce vomiting. |
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use personal protective equipment as required.[1] Avoid dust formation.[1]
-
Clean-up: Sweep up the spilled solid material and shovel it into a suitable, closed container for disposal.[1][13] Do not release the chemical into the environment.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Keep the collected waste in a suitable, closed container for disposal.[1]
Chemical waste must be disposed of in accordance with all federal, state, and local regulations.[4]
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from other waste streams.[7]
-
Labeling: The waste container must be clearly labeled with the chemical name and appropriate hazard warnings.[7]
-
Storage: Store sealed waste containers in a designated hazardous waste accumulation area that is cool and well-ventilated.[7]
-
Professional Disposal: The recommended method for disposal is through a licensed and approved waste disposal plant or company.[1][4][7] Do not mix with other waste.[12] Handle uncleaned containers as you would the product itself.[12]
Workflow Visualization
The following diagram illustrates the standard workflow for handling and disposing of this compound, from preparation to final waste management.
Caption: Standard operational workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 4-Phenoxyaniline(139-59-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
- 7. benchchem.com [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. This compound, 98% | Fisher Scientific [fishersci.ca]
- 11. First aid guidance - Department of Biology, University of York [york.ac.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
